1-(6-Fluoropyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLSKITBLFONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307310 | |
| Record name | 1-(6-fluoropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501009-05-8 | |
| Record name | 1-(6-fluoropyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-fluoropyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Fluorinated Heterocycles
An In-Depth Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone (CAS: 501009-05-8)
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Fluorination can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] Within this context, fluorinated pyridines have emerged as privileged structures in drug discovery. This guide provides a comprehensive technical overview of this compound, a key building block that embodies the synthetic versatility and strategic value of this chemical class.
Section 1: Core Molecular Profile
This compound is a substituted pyridine derivative featuring a fluorine atom at the 6-position and an acetyl group at the 2-position.[4][5][6] This specific arrangement of functional groups makes it a highly valuable intermediate for elaborating more complex molecular architectures.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Predicted values, derived from computational models, provide a reliable estimation in the absence of comprehensive experimental data.
| Property | Value | Source(s) |
| CAS Number | 501009-05-8 | [4][5][6][7] |
| Molecular Formula | C₇H₆FNO | [4][6][8][9] |
| Molecular Weight | 139.13 g/mol | [4][7][8] |
| IUPAC Name | This compound | [8] |
| SMILES | CC(=O)C1=NC(F)=CC=C1 | [4][9] |
| InChI | InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | [8][9] |
| InChIKey | FUQLSKITBLFONX-UHFFFAOYSA-N | [8][9] |
| Predicted Density | 1.175 ± 0.06 g/cm³ | [8] |
| Predicted Boiling Point | 211.0 ± 20.0 °C | [8] |
| Predicted pKa | 0.08 ± 0.10 | [8] |
| Predicted XlogP | 1.3 | [9] |
Section 2: Synthesis, Reactivity, and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a plausible and efficient synthetic route can be designed based on established organometallic methodologies for pyridine functionalization. The reactivity of the molecule is dictated by the interplay between the electron-withdrawing fluorine atom and the versatile acetyl group.
Proposed Synthetic Pathway
The most logical approach involves the acylation of a 6-fluoropyridine precursor. A standard and effective method is the reaction of an organometallic derivative of 2-bromo-6-fluoropyridine with an acetylating agent. This mirrors the synthesis of analogous non-fluorinated compounds like 2-acetylpyridine.[10]
Caption: Plausible synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure for this class of transformation.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-6-fluoropyridine (1.0 eq) and anhydrous THF.
-
Lithiation/Grignard Formation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Alternatively, for a Grignard approach, react with magnesium turnings in THF. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the organometallic intermediate.
-
Acylation: In a separate flask, prepare a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the organometallic species at -78 °C. The use of a Weinreb amide is crucial here as it prevents over-addition to form a tertiary alcohol, a common side reaction with more reactive acylating agents like acetyl chloride.
-
Quenching and Work-up: After stirring for 2-3 hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Inherent Reactivity
The molecule's structure offers two primary sites for chemical modification:
-
The Pyridine Ring: The fluorine atom at the C6 position is a competent leaving group, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular diversity.
-
The Acetyl Group:
-
Carbonyl Reactivity: The ketone can undergo a wide range of classical carbonyl reactions, including reduction to an alcohol, reductive amination, and addition of organometallics.
-
α-Proton Acidity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated using a suitable base (e.g., LDA, NaH) to form an enolate.[11] This enolate can then be alkylated, acylated, or used in condensation reactions (e.g., Aldol, Claisen), providing a powerful handle for carbon-carbon bond formation.
-
Section 3: Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data are outlined below, providing a benchmark for experimental verification.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH ₃ (acetyl) | ~2.6 ppm (s) | Singlet, deshielded by the adjacent carbonyl group. |
| Pyridine H | ~7.5 - 8.1 ppm (m) | Complex multiplet pattern for the 3 aromatic protons. Coupling to the adjacent fluorine atom will result in additional splitting (J-coupling). | |
| ¹³C NMR | -C H₃ (acetyl) | ~25-30 ppm | Typical range for a methyl ketone carbon. |
| Pyridine C -F | ~160-165 ppm (d) | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). | |
| C =O (carbonyl) | ~195-200 ppm | Characteristic chemical shift for an aryl ketone carbonyl carbon. | |
| IR Spectroscopy | C=O Stretch | ~1690-1710 cm⁻¹ | Strong, sharp absorbance characteristic of an aryl ketone.[12] |
| C-F Stretch | ~1200-1250 cm⁻¹ | Strong absorbance typical for an aryl-fluoride bond. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 139 | Corresponds to the molecular weight of the compound.[9] |
| Fragment | m/z = 124 | Loss of the methyl group ([M-15]⁺). | |
| Fragment | m/z = 96 | Loss of the acetyl group ([M-43]⁺). |
Section 4: Applications in Drug Discovery and Materials Science
This compound is not typically a final therapeutic agent but rather a pivotal intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with potential biological activity or material properties.
Role as a Pharmaceutical Building Block
The fluoropyridine motif is present in numerous FDA-approved drugs.[3] This scaffold is often used to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2]
-
Modulate Basicity: The electronegative fluorine atom reduces the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing drug absorption, reducing off-target interactions with aminergic receptors, and improving cell permeability.
-
Improve Target Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, thereby increasing the potency of a drug candidate.[1]
The dual reactivity of this compound allows for its seamless integration into drug synthesis workflows.
Caption: Synthetic utility of this compound.
Utility in Supramolecular and Materials Chemistry
Pyridine-based ligands are fundamental in coordination chemistry for their ability to chelate metal ions.[13][14] Derivatives of this compound can be used to synthesize bipyridyl or terpyridyl ligands. The electronic properties of these ligands, and consequently the catalytic or photophysical properties of their metal complexes, can be precisely tuned by the fluorine substituent.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is synthesized from safety data sheets (SDS) for this compound and structurally similar chemicals.[15][16][17][18][19]
Hazard Identification
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |
| May cause respiratory irritation | H335 | STOT - Single Exposure (Category 3) |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15][16][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][15] Recommended storage temperature is often 2-8°C under an inert atmosphere.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]
References
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ResearchGate. Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. Available from: [Link]
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ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Available from: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]
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ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information - A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available from: [Link]
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National Center for Biotechnology Information. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available from: [Link]
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ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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NIST WebBook. Ethanone, 1-(2-pyridinyl)-. Available from: [Link]
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SciELO. facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Available from: [Link]
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National Center for Biotechnology Information. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. Available from: [Link]
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MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]
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National Center for Biotechnology Information. 2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethanone. Available from: [Link]
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NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. Available from: [Link]
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PubChem. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872. Available from: [Link]
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PubChem. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578. Available from: [Link]
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National Center for Biotechnology Information. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Available from: [Link]
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An In-depth Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of derivative compounds, making this molecule a valuable intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a representative synthetic protocol, outlines its spectroscopic characterization, discusses its pivotal role in drug discovery, and summarizes essential safety information.
Core Molecular Attributes
This compound is a substituted pyridinyl ketone. The presence of the fluorine atom and the acetyl group on the pyridine scaffold provides multiple reaction sites for further chemical modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| CAS Number | 501009-05-8 | [1] |
| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethan-1-one | [1] |
| Synonyms | 2-Acetyl-6-fluoropyridine, Ethanone, 1-(6-fluoro-2-pyridinyl)- | [1] |
The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly impact a drug's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[2] The fluoropyridine motif, in particular, is a common feature in many modern pharmaceuticals, where the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2]
Synthesis of this compound
While several synthetic routes to fluoropyridines have been developed, a common and effective method involves the nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor, followed by the introduction of the acetyl group. A representative synthesis is outlined below.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound from 2-bromo-6-fluoropyridine.
Reaction Scheme:
Sources
A Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: Structural Insights for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, fluorinated pyridines have emerged as particularly valuable motifs. This guide provides an in-depth technical analysis of 1-(6-Fluoropyridin-2-yl)ethanone, a key intermediate whose structural and electronic properties make it a versatile tool for researchers, scientists, and drug development professionals. We will dissect its core structure, evaluate the strategic importance of its constituent substructures, and discuss the rationale behind its synthesis and characterization, grounding our insights in authoritative chemical principles.
Section 1: Core Molecular Structure and Physicochemical Properties
This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a fluorine atom at the 6-position and an acetyl group at the 2-position. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly sought after in drug design.
Chemical Structure
The systematic IUPAC name for this compound is 1-(6-fluoropyridin-2-yl)ethan-1-one. Its fundamental structure is depicted below.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this molecule are essential for planning synthetic routes and predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 501009-05-8 | [1][2][3] |
| Molecular Formula | C₇H₆FNO | [2][4][5] |
| Molecular Weight | 139.13 g/mol | [1][4][5] |
| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethan-1-one | [4][6] |
| SMILES | CC(=O)C1=NC(F)=CC=C1 | [2] |
| InChI Key | FUQLSKITBLFONX-UHFFFAOYSA-N | [4] |
Section 2: Strategic Substructure Analysis in Medicinal Chemistry
The utility of this compound in drug discovery can be best understood by dissecting it into its two primary substructures: the 6-Fluoropyridine Scaffold and the Acetyl Handle . Each component serves a distinct and synergistic purpose.
Caption: Logical relationship of the core substructures.
The 6-Fluoropyridine Scaffold: A Privileged Core
The pyridine ring is a foundational heterocycle in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[7][8] It is a bioisostere of a benzene ring, but the nitrogen atom introduces a dipole moment, alters electronic distribution, and provides a hydrogen bond acceptor site, which can be critical for target engagement.[9]
The incorporation of a fluorine atom onto this scaffold is a deliberate and strategic decision. Fluorine's unique properties allow for the fine-tuning of a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position, such as the 6-position of the pyridine ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[10][11][12]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[13] This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for improving cell membrane permeability and reducing off-target effects associated with high basicity.[12]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) at the target binding site, enhancing ligand affinity and potency.[12][14]
-
PET Imaging Applications: The fluorine atom provides a site for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). This allows the molecule to be used as a radiotracer in Positron Emission Tomography (PET), a crucial imaging technique for in-vivo drug distribution studies and diagnostics.[11][15][16]
The Acetyl Handle: A Gateway to Diversity
The acetyl group (ethanone) at the 2-position is not merely a passive substituent; it is a versatile chemical handle that serves as a launchpad for extensive chemical modification. Its carbonyl group is a key reactive site, enabling a wide range of transformations.
-
Synthetic Versatility: The ketone can be readily transformed into other functional groups. For instance:
-
Reduction yields a secondary alcohol, 1-(6-fluoropyridin-2-yl)ethan-1-ol, introducing a new hydrogen bond donor/acceptor.[17]
-
Reductive amination can introduce substituted amine functionalities, allowing for the exploration of new binding vectors.
-
Formation of oximes or hydrazones provides a route to more complex heterocyclic systems.[18]
-
-
Electronic Influence: As an electron-withdrawing group, the acetyl moiety influences the electronic properties of the pyridine ring, potentially affecting its reactivity in further synthetic steps, such as nucleophilic aromatic substitution.
-
Target Interaction: The carbonyl oxygen is an excellent hydrogen bond acceptor, which can be a critical interaction point within a protein's active site.[19]
Section 3: Proposed Synthetic Workflow
While numerous vendors supply this compound, understanding its synthesis is crucial for developing novel derivatives. A common and logical approach involves the acylation of a metallated 6-fluoropyridine precursor. The workflow below illustrates a well-established organometallic approach.
Rationale: This multi-step pathway is designed for high regioselectivity.
-
Halogenation: Starting with commercially available 2-amino-6-fluoropyridine, a Sandmeyer-type reaction can be used to install a bromine or iodine atom at the 2-position, yielding 2-bromo-6-fluoropyridine. This halogen is not just a leaving group but a precursor for organometallic formation.
-
Lithium-Halogen Exchange: At low temperatures, an organolithium reagent like n-butyllithium selectively replaces the bromine atom with lithium. This step is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Acylation: The resulting highly nucleophilic 6-fluoro-2-lithiopyridine is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to form the target ketone. Careful control of stoichiometry and temperature is critical for maximizing yield.
Caption: Proposed synthetic workflow for this compound.
This protocol is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding to the next, ensuring efficient conversion and minimizing purification challenges at the final stage.
Section 4: Analytical Characterization Profile
Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. Below is a table of predicted data based on the analysis of structurally similar compounds, such as 1-(6-bromopyridin-2-yl)ethanone and 2-acetylpyridine.[20][21]
| Technique | Predicted Data | Rationale for Interpretation |
| ¹H NMR | δ ~8.0-8.2 (m, 1H, H4), δ ~7.5-7.7 (m, 1H, H5), δ ~7.2-7.4 (m, 1H, H3), δ ~2.7 (s, 3H, CH₃) | The three aromatic protons on the pyridine ring will appear as multiplets due to H-H and H-F coupling. The methyl protons of the acetyl group will be a sharp singlet, typically downfield due to the adjacent carbonyl. |
| ¹³C NMR | δ ~198-202 (C=O), δ ~160-165 (d, C6, ¹JCF), δ ~150-155 (C2), δ ~140-145 (d, C4, ³JCF), δ ~120-125 (d, C5, ⁴JCF), δ ~110-115 (d, C3, ²JCF), δ ~25-28 (CH₃) | The carbonyl carbon is the most deshielded. The carbon attached to fluorine (C6) will show a large coupling constant (¹JCF). Other carbons in the ring will exhibit smaller, through-bond couplings to fluorine. |
| Mass Spec (MS) | [M+H]⁺ = 140.05 | The exact mass provides confirmation of the elemental composition (C₇H₆FNO). |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool. Its architecture combines the privileged nature of the pyridine scaffold with the powerful modulating effects of fluorine and the synthetic flexibility of an acetyl group. This trifecta of features provides drug discovery professionals with a robust platform for generating diverse compound libraries with enhanced metabolic stability, tunable physicochemical properties, and strong potential for high-affinity target engagement. A thorough understanding of its substructure rationale is key to unlocking its full potential in the development of next-generation therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]
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NIH. (2015). Fluorine in medicinal chemistry. Retrieved from [Link]
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PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
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1-(6-Fluoropyridin-2-yl)ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the acetyl group on the pyridine ring, make it a valuable precursor for a range of functional molecules. This document details two robust and scientifically-grounded synthetic strategies, starting from commercially available precursors: 2-bromo-6-fluoropyridine and 6-fluoropyridine-2-carbonitrile. The guide is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic, field-proven insights, and self-validating protocols essential for reproducible and scalable synthesis.
Introduction and Strategic Importance
This compound (CAS No: 501009-05-8) is a substituted pyridine derivative whose structural motifs are frequently encountered in active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3][4][5] The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6] The acetyl group provides a versatile chemical handle for further molecular elaboration, such as the formation of oximes, hydrazones, or enolates for carbon-carbon bond formation.[7] Consequently, reliable and efficient access to this compound is of paramount importance for discovery and process chemistry alike. This guide will explore the most logical and experimentally validated approaches to its synthesis.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary precursor fragments, suggesting two distinct synthetic strategies. The most apparent disconnections are at the C-C bond between the acetyl group and the pyridine ring, and at the carbon-nitrile bond of a precursor. This leads to two key synthons: a 2-acyl pyridine synthon and a 2-pyridyl anion equivalent.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies 2-bromo-6-fluoropyridine and 6-fluoropyridine-2-carbonitrile as logical and commercially available starting materials for the synthesis.[8][9]
Primary Synthetic Pathway 1: Acylation via Lithium-Halogen Exchange
This pathway is arguably the most reliable and high-yielding approach. It leverages the facile and highly selective lithium-halogen exchange at the C2 position of 2-bromo-6-fluoropyridine, followed by quenching the resulting organolithium intermediate with an appropriate acetylating agent.
Mechanistic Rationale
The choice of 2-bromo-6-fluoropyridine is strategic. The bromine atom is significantly more susceptible to lithium-halogen exchange than the fluorine atom due to the weaker C-Br bond and better orbital overlap with the lithiating agent. The reaction is performed at extremely low temperatures (-78 °C) to ensure kinetic control, generating the desired 2-lithiated intermediate while preventing unwanted side reactions, such as attack at the fluorine or decomposition of the intermediate.[10] N,N-dimethylacetamide is an excellent acetylating agent in this context as it forms a stable tetrahedral intermediate upon nucleophilic attack by the organolithium species, which collapses to the ketone only upon aqueous workup, thus preventing over-addition.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via lithium-halogen exchange.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Source |
| 2-Bromo-6-fluoropyridine | 175.99 | 10.0 | 1.76 g | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | Commercial |
| N,N-dimethylacetamide (DMA) | 87.12 | 15.0 | 1.31 g (1.4 mL) | Commercial |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Commercial |
| Saturated aq. NH₄Cl | - | - | 20 mL | Lab Prep |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Commercial |
| Anhydrous MgSO₄ | - | - | ~5 g | Commercial |
Procedure:
-
Inert Atmosphere Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.
-
Reagent Addition: The flask is charged with 2-bromo-6-fluoropyridine (1.76 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of a precipitate or color change may be observed.
-
Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Acylation: N,N-dimethylacetamide (1.4 mL, 15.0 mmol) is added dropwise, again maintaining the temperature below -70 °C.
-
Warming: The mixture is stirred at -78 °C for an additional 2 hours, after which the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stir overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound as a solid or oil.
Primary Synthetic Pathway 2: Grignard Reaction with a Nitrile Precursor
This pathway offers an alternative route utilizing a Grignard reagent to transform a nitrile into a ketone. The starting material, 6-fluoropyridine-2-carbonitrile, is also commercially available.[9] This method is particularly useful if the corresponding halo-pyridine is unstable or difficult to procure.
Mechanistic Rationale
The Grignard reaction involves the nucleophilic attack of the methylmagnesium bromide on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine intermediate. Crucially, this intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. The desired ketone is then liberated upon acidic aqueous workup, which hydrolyzes the imine.[11][12] Careful control of stoichiometry is important to maximize yield and minimize side products.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via Grignard reaction with a nitrile.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Source |
| 6-Fluoropyridine-2-carbonitrile | 122.10 | 10.0 | 1.22 g | Ossila[9] |
| Methylmagnesium bromide (3.0 M in ether) | 119.23 | 12.0 | 4.0 mL | Commercial |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Commercial |
| Hydrochloric Acid (2 M aq.) | - | - | ~20 mL | Lab Prep |
| Saturated aq. NaHCO₃ | - | - | As needed | Lab Prep |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Commercial |
| Anhydrous Na₂SO₄ | - | - | ~5 g | Commercial |
Procedure:
-
Inert Atmosphere Setup: A 250 mL round-bottom flask is flame-dried and fitted with a magnetic stirrer and a nitrogen/argon inlet.
-
Reagent Addition: The flask is charged with 6-fluoropyridine-2-carbonitrile (1.22 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Cooling: The solution is cooled to 0 °C in an ice/water bath.
-
Grignard Addition: Methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) is added dropwise over 20 minutes. The mixture may become thick.
-
Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Hydrolysis: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 2 M HCl (20 mL). The mixture is then stirred vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Workup: The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the target compound.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include a singlet for the methyl protons (~2.7 ppm) and three distinct aromatic protons in the pyridine ring region (~7.3-8.1 ppm).
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbon (~198 ppm), methyl carbon (~26 ppm), and the carbons of the fluoropyridine ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 140.05.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Grignard Reagents: Grignard reagents are flammable and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work should be performed in a well-ventilated fume hood, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed two efficacious and reliable synthetic pathways for the preparation of this compound. The lithium-halogen exchange route starting from 2-bromo-6-fluoropyridine is often preferred for its high efficiency and selectivity. The Grignard addition to 6-fluoropyridine-2-carbonitrile provides a valuable alternative. The choice of pathway will depend on factors such as starting material availability, cost, and scale. Both protocols are designed to be self-validating, with clear mechanistic justifications for each step, empowering researchers to confidently synthesize this important chemical intermediate.
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-
Khan, I., et al. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]
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SciELO. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
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Alchem.Pharmtech. CAS 501009-05-8 | this compound. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
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NIH. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
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Wiley Online Library. (2012). ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. Retrieved from [Link]
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PubChem. 2-Bromo-6-fluoropyridine. Retrieved from [Link]
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ResearchGate. (2019). Improvement on Synthesis of Grignard Reagent. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone: Starting Materials and Strategic Approaches
Introduction: The Significance of 1-(6-Fluoropyridin-2-yl)ethanone in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry. Its fluorinated pyridine scaffold is a privileged motif found in a multitude of biologically active molecules, contributing to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. The strategic introduction of the fluorine atom at the 6-position of the pyridine ring can profoundly influence the electronic properties and lipophilicity of the final compound, making it a valuable synthon for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, with a critical focus on the selection of starting materials and the underlying mechanistic principles that govern each transformation.
Strategic Disconnection and Key Synthetic Pathways
The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. The most prevalent and field-proven methodologies are centered around three key classes of precursors: halogenated fluoropyridines, fluoropyridine nitriles, and fluoropyridine carboxylic acids.
Strategy 1: Acylation of 2-Bromo-6-fluoropyridine via Organometallic Intermediates
This is arguably one of the most common and versatile approaches, leveraging the commercially available and reactive 2-bromo-6-fluoropyridine.[1][2][3][4] The core of this strategy involves a halogen-metal exchange followed by acylation.
Causality Behind Experimental Choices:
The choice of 2-bromo-6-fluoropyridine as a starting material is strategic. The bromine atom is more susceptible to halogen-metal exchange than the fluorine atom, allowing for selective functionalization at the 2-position. The subsequent acylation can be achieved through various acetylating agents.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound from 2-Bromo-6-fluoropyridine.
Detailed Protocol: Synthesis from 2-Bromo-6-fluoropyridine
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |
| 2-Bromo-6-fluoropyridine | 144100-07-2 | 175.99 g/mol | Starting Material |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 g/mol | Organolithium Reagent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 g/mol | Acetylating Agent |
| Saturated aq. NH4Cl | N/A | N/A | Quenching Agent |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Extraction Solvent |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | Drying Agent |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-bromo-6-fluoropyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add N,N-dimethylacetamide (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Strategy 2: Grignard Reaction with 6-Fluoropicolinonitrile
This approach utilizes the reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile to form a ketone.[5][6][7] 6-Fluoropicolinonitrile is a readily accessible starting material.[8]
Mechanistic Rationale and Trustworthiness:
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[5] This intermediate is stable towards further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[9] This method is highly reliable and prevents the over-addition that can be problematic with other carbonyl precursors like esters.[6]
Reaction Mechanism Diagram:
Caption: Grignard reaction mechanism for ketone synthesis from a nitrile.
Detailed Protocol: Synthesis from 6-Fluoropicolinonitrile
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |
| 6-Fluoropicolinonitrile | 3939-15-9 | 122.10 g/mol | Starting Material |
| Methylmagnesium bromide (MeMgBr) | 75-16-1 | 119.24 g/mol | Grignard Reagent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |
| 1 M aq. HCl | 7647-01-0 | 36.46 g/mol | Acidic Workup |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 g/mol | Drying Agent |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoropicolinonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, solution in THF) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M aqueous HCl until the solution is acidic.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by distillation or column chromatography.
Strategy 3: Weinreb Ketone Synthesis from 6-Fluoropyridine-2-carboxylic Acid
The Weinreb ketone synthesis is a highly controlled and efficient method for preparing ketones from carboxylic acids.[10][11][12] This strategy involves the conversion of 6-fluoropyridine-2-carboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide), which then reacts with an organometallic reagent to furnish the ketone.[13][14][15]
Expertise & Experience: The Advantage of the Weinreb Amide
The key to the success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide. This intermediate is chelated by the N-methoxy group, preventing its collapse and subsequent over-addition of the nucleophile, a common issue with esters and acid chlorides.[10][11] The intermediate is then hydrolyzed upon acidic workup to yield the ketone.
Synthetic Pathway Visualization:
Caption: The Weinreb ketone synthesis pathway starting from a carboxylic acid.
Detailed Protocol: Synthesis via Weinreb Amide
Step 1: Formation of the Weinreb Amide
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |
| 6-Fluoropyridine-2-carboxylic acid | 402-69-7 | 141.10 g/mol | Starting Material |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 g/mol | Amine Source |
| EDC hydrochloride | 25952-53-8 | 191.70 g/mol | Coupling Agent |
| HOBt | 2592-95-2 | 135.12 g/mol | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
Procedure:
-
To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq) in dichloromethane, add EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C and add N,N-diisopropylethylamine (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude Weinreb amide, which can be used in the next step without further purification.
Step 2: Reaction of the Weinreb Amide with an Organometallic Reagent
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |
| 6-Fluoro-N-methoxy-N-methylpicolinamide | (As prepared above) | 184.17 g/mol | Weinreb Amide |
| Methyllithium (MeLi) | 917-54-4 | 21.98 g/mol | Organometallic Reagent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous Solvent |
| Saturated aq. NH4Cl | N/A | N/A | Quenching Agent |
Procedure:
-
Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add methyllithium (1.5 eq, solution in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with several robust and scalable methods available to researchers. The choice of starting material—be it a halogenated pyridine, a nitrile, or a carboxylic acid—will depend on a careful consideration of factors such as cost, availability, and the specific requirements of the synthetic campaign. While the methods described herein represent the current state-of-the-art, ongoing research into C-H activation and flow chemistry may soon provide even more efficient and sustainable routes to this important synthetic intermediate.[16] The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of next-generation pharmaceuticals that incorporate the valuable 6-fluoropyridine motif.
References
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Jones, K., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
-
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. LibreTexts. [Link]
-
Sajith, A. M. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. DC Fine Chemicals. [Link]
-
Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]
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Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [Link]
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Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
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Clark, J. (2016). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(6-Fluoropyridin-2-yl)ethanone
Foreword: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development and materials science, the precise structural verification of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of countless pharmaceutical agents. 1-(6-Fluoropyridin-2-yl)ethanone (CAS No. 501009-05-8) is a key building block whose utility is contingent on its confirmed structure and purity.[1] Misidentification of such a precursor can lead to the synthesis of incorrect target molecules, invalidating subsequent biological data and wasting significant resources.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of this compound using a multi-pronged spectroscopic approach. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind experimental choices and the synergistic interplay between different analytical techniques, ensuring a self-validating and authoritative confirmation of the molecular structure.
Molecular Structure and Analytical Overview
The first step in any analytical endeavor is to understand the target molecule's architecture. This compound is composed of a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 2-position. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.
Caption: Numbering scheme for this compound used for NMR assignments.
Our analytical workflow integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle. This holistic approach is essential for unambiguous confirmation.
Caption: Integrated workflow for the structural elucidation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of nearly every atom.
¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR provides a detailed map of the proton framework. The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups, like the pyridine nitrogen and the carbonyl group, deshield nearby protons, shifting their signals downfield. Spin-spin coupling (J) between non-equivalent protons provides direct evidence of connectivity, with the magnitude of the coupling constant revealing the spatial relationship between them. Crucially, the presence of fluorine introduces heteronuclear coupling (J-HF), which is a key diagnostic feature for this molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2][3]
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 (adjust for concentration)
-
Data Interpretation: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the three methyl protons.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H4 | 7.9 - 8.1 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |
| H3 | 7.8 - 8.0 | d | J(H3-H4) ≈ 8.0 | 1H |
| H5 | 7.1 - 7.3 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 3.0 | 1H |
| CH₃ (C8) | 2.7 - 2.8 | s | N/A | 3H |
-
Methyl Protons (C8-H): A singlet integrating to 3H is expected for the acetyl methyl group, appearing far downfield for an aliphatic proton (~2.7 ppm) due to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons (H3, H4, H5): The three protons on the pyridine ring will appear in the aromatic region. H4 is expected to be a triplet due to coupling to both H3 and H5. H3 will be a doublet, coupling only to H4. H5 will appear as a doublet of doublets, coupling to H4 and, significantly, to the fluorine atom at C6. This H-F coupling is a definitive marker for the substitution pattern.
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon is highly deshielded and appears significantly downfield. The carbons of the pyridine ring are influenced by the electronegativity of the nitrogen and the fluorine substituent. The C-F bond results in a large, one-bond coupling constant (¹JCF) for C6 and smaller two- and three-bond couplings for C5 and C4, respectively, which are invaluable for unambiguous assignment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Interpretation: Seven distinct carbon signals are expected.
| Assignment | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Comments |
| C7 (C=O) | 198 - 200 | N/A | Carbonyl carbon, most downfield signal.[4] |
| C6 | 163 - 166 | ~240 | Directly bonded to F, large coupling constant. |
| C2 | 153 - 155 | small (~4 Hz) | Bonded to N and acetyl group, deshielded. |
| C4 | 138 - 140 | small (~15 Hz) | Aromatic CH. |
| C3 | 122 - 124 | N/A | Aromatic CH. |
| C5 | 112 - 115 | ~35 | Shielded by F ortho-position, significant ²JCF coupling. |
| C8 (CH₃) | 25 - 27 | N/A | Aliphatic methyl carbon. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The choice of ionization technique is critical; Electrospray Ionization (ESI) is a soft method ideal for creating protonated molecular ions [M+H]⁺ without significant fragmentation, making it perfect for confirming molecular weight.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-Time-of-Flight (ESI-TOF) mass spectrometer.[5]
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: ~3500 V
-
Mass Range: m/z 50-500
-
Data Interpretation: The primary goal is to identify the molecular ion peak.
| Ion Species | Molecular Formula | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | [C₇H₇FNO]⁺ | 140.05061 | ~140.0506 |
| [M+Na]⁺ | [C₇H₆FNONa]⁺ | 162.03255 | ~162.0326 |
-
Primary Evidence: The observation of a prominent ion at m/z ≈ 140.0506 provides strong evidence for the elemental composition C₇H₆FNO.[6] This value is compared against the calculated exact mass, and a difference of <5 ppm is considered confirmation.
-
Fragmentation: While ESI is soft, some fragmentation can occur. A common fragment would be the loss of a methyl radical (•CH₃) to give an ion at m/z ≈ 125, or the loss of the entire acetyl group via cleavage of the C2-C7 bond.
Infrared (IR) Spectroscopy: A Functional Group Census
Expertise & Causality: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes it an excellent, rapid technique for confirming the presence of key structural motifs, such as the ketone's carbonyl group and the C-F bond. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and yields high-quality spectra.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an FTIR-ATR accessory.
-
Instrumentation: Acquire the spectrum on an FTIR spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Interpretation: The IR spectrum provides a fingerprint of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1700 | C=O Stretch | Aryl Ketone |
| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride |
-
Key Diagnostic Peaks: The most telling peak is the strong, sharp absorption around 1700 cm⁻¹, which is characteristic of an aryl ketone C=O stretch.[7] The presence of a strong band in the 1250-1100 cm⁻¹ region confirms the C-F bond, while the series of absorptions between 1600-1450 cm⁻¹ is indicative of the pyridine ring's skeletal vibrations.[7][8]
Conclusion: A Synergistic and Self-Validating Analysis
No single spectroscopic technique can provide absolute structural proof. The strength of this analytical protocol lies in the convergence of evidence from orthogonal methods.
-
MS confirms the elemental formula is C₇H₆FNO.
-
IR confirms the presence of the key ketone (C=O) and aryl fluoride (C-F) functional groups.
-
¹³C NMR confirms the presence of 7 unique carbons, including a carbonyl, five sp² carbons (one of which is coupled to fluorine), and one sp³ methyl carbon.
-
¹H NMR provides the final, detailed picture, showing the precise connectivity of the three aromatic protons and the methyl group, with the critical H-F and H-H coupling patterns confirming the this compound substitution pattern.
Together, these data points create a self-validating system that leaves no ambiguity about the molecule's identity and integrity, providing researchers with the high level of confidence required to advance their scientific objectives.
References
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
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1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Institutes of Health (NIH). Available at: [Link]
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Supporting Information for Rhodium-catalyzed cascade reactions. The Royal Society of Chemistry. Available at: [Link]
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The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]
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Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. Available at: [Link]
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1-(6-fluoropyridin-2-yl)ethan-1-one. PubChemLite. Available at: [Link]
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1-(6-bromopyridin-2-yl)ethanone. SpectraBase. Available at: [Link]
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1-(6-Chloropyridin-2-yl)ethanone. PubChem. Available at: [Link]
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Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Available at: [Link]
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NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]
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A Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(6-Fluoropyridin-2-yl)ethanone, a pivotal building block in medicinal chemistry. This document delves into its commercial availability, synthesis, quality control, and its critical role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Commercial Availability and Supplier Landscape
This compound (CAS No. 501009-05-8) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, ranging from milligrams to several grams, with purities generally at or above 98%. For larger-scale development and manufacturing, inquiries for bulk quantities are typically handled on a case-by-case basis by specialized suppliers.
A comparative analysis of representative suppliers indicates a competitive market, ensuring reliable access for researchers. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity, ensuring the integrity of subsequent experimental work.
| Supplier | Typical Purity | Available Quantities | Notes |
| 1st Scientific LLC | 98% | 100mg, 250mg, 1g, 5g | In-stock availability for common research quantities.[1] |
| AiFChem | 98% | Inquiry-based | Provides Safety Data Sheet (SDS) upon request.[2] |
| BLDpharm | Not specified | Inquiry-based | Offers cold-chain transportation.[3] |
| Alchem Pharmtech | Not specified | Inquiry-based | Catalog number Z-49353.[4] |
Synthesis and Quality Control: Ensuring Experimental Reproducibility
While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory-scale approach involves the acylation of a suitable 6-fluoropyridine precursor. A plausible synthetic route, based on established organometallic chemistry, starts from the commercially available 2-bromo-6-fluoropyridine.
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process:
-
Lithium-Halogen Exchange: 2-Bromo-6-fluoropyridine undergoes a lithium-halogen exchange at low temperature using an organolithium reagent such as n-butyllithium (n-BuLi). The bromine atom is more susceptible to this exchange than the more electronegative fluorine atom. This step generates a highly reactive 2-lithio-6-fluoropyridine intermediate.
-
Acylation: The organolithium intermediate is then quenched with an appropriate acetylating agent, such as N,N-dimethylacetamide (DMA) or acetyl chloride, to introduce the acetyl group at the 2-position, yielding the desired product, this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Generation of 2-Lithio-6-fluoropyridine. A solution of 2-bromo-6-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Step 2: Acylation. N,N-dimethylacetamide (1.2 eq) is added dropwise to the freshly prepared solution of 2-lithio-6-fluoropyridine at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Quality Control and Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the methyl carbon, and the five carbons of the fluorinated pyridine ring. The carbon attached to the fluorine atom will exhibit a large coupling constant (J-coupling).
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (139.13 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration.
Applications in Research and Drug Development: A Gateway to Kinase Inhibitors
Substituted pyridines are a cornerstone of medicinal chemistry, and this compound is a particularly valuable intermediate due to the presence of the fluorine atom and the reactive acetyl group. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The acetyl group provides a convenient handle for further chemical modifications.
A primary application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core, and the 6-fluoropyridine moiety can be incorporated to fine-tune the pharmacological properties of the inhibitor.
Workflow for the Utilization in Kinase Inhibitor Synthesis:
The acetyl group of this compound can be readily transformed into various functional groups to construct the desired kinase inhibitor scaffold. For instance, it can undergo condensation reactions with other heterocyclic building blocks to form more complex ring systems.
Caption: Role in kinase inhibitor development workflow.
The synthesis of various kinase inhibitors often involves the construction of a core scaffold that can bind to the ATP-binding site of the target kinase. The 6-fluoropyridin-2-yl moiety can serve as a key component of this scaffold, with the fluorine atom potentially forming important interactions with the protein. The rest of the molecule is then elaborated to achieve potency and selectivity for the target kinase.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
A comprehensive list of references will be provided upon the finalization of this guide, including peer-reviewed publications and patents detailing the synthesis and application of this and related compounds.
Sources
Introduction: A Chemist's Perspective on 1-(6-Fluoropyridin-2-yl)ethanone
An In-depth Technical Guide to the Safe Handling and Use of 1-(6-Fluoropyridin-2-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 501009-05-8) is a fluorinated pyridine derivative that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the pyridine ring, make it a versatile intermediate in the synthesis of complex molecular architectures targeting a range of biological endpoints. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. Moving beyond mere procedural steps, it delves into the causality behind safety protocols, empowering the research scientist to make informed decisions that ensure both personal safety and experimental integrity. The protocols described herein are designed as self-validating systems, integrating risk assessment, operational controls, and emergency preparedness into a cohesive workflow.
Section 1: Hazard Profile and Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is the cornerstone of safe laboratory practice. The following tables summarize the known identifiers, physicochemical characteristics, and toxicological profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-fluoropyridin-2-yl)ethan-1-one | [1] |
| Synonyms | 2-Acetyl-6-fluoropyridine | [1] |
| CAS Number | 501009-05-8 | [1] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | Solid (Form may vary) | |
| Melting Point | Data not widely available; the analogous compound 2-Acetyl-6-bromopyridine melts at 51-55 °C, suggesting this compound is a solid at room temperature. | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethanol). | [3] |
Table 2: GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][4] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][4] | |
| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[1][4] |
Expert Insight: The hazard profile is typical for many functionalized aromatic heterocycles. The irritation potential (skin, eyes, respiratory) stems from the compound's ability to interact with biological macromolecules. The "Harmful if swallowed" classification underscores the need to prevent ingestion through strict hygiene practices and engineering controls. While comprehensive toxicological data is limited, the GHS classifications mandate a cautious approach, treating the compound as acutely toxic and irritating.[5]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is a multi-layered strategy that prioritizes engineering controls and supplements them with appropriate PPE. The goal is to create a robust barrier between the researcher and the chemical.
Engineering Controls: The Primary Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and dissolution, must be performed inside a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure given its classification as a respiratory irritant (H335).[4]
-
Ventilation: The laboratory should have general ventilation that provides a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for engineering controls but is essential for protecting against splashes, spills, and incidental contact.
Table 3: PPE Selection and Rationale
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm or greater). | Nitrile provides excellent protection against a wide range of chemicals. Causality: The primary risk is dermal irritation (H315). Always inspect gloves for defects before use. For prolonged operations or direct handling, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream immediately after use.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum) or safety goggles. | Causality: The compound is a serious eye irritant (H319).[4] Safety glasses with side shields are mandatory at all times in the laboratory. When there is a heightened risk of splashing (e.g., during transfers of solutions), upgrade to chemical splash goggles. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with long sleeves. | A lab coat protects skin from accidental contact. Ensure it is kept clean and replaced when contaminated. Do not wear lab coats outside of the designated laboratory area. |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. | A fume hood provides adequate respiratory protection.[6] If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Section 3: Standard Operating Procedures (SOPs) for Handling and Storage
A systematic workflow minimizes risk. The following protocols are designed for common laboratory manipulations.
General Handling Workflow
The logical flow from receiving the compound to its final use is a critical control path. This workflow ensures that safety checks are integrated at every key stage.
Step-by-Step Protocol for Weighing and Dissolving
-
Pre-Operation: Confirm the chemical fume hood sash is at the appropriate height. Don all required PPE as specified in Table 3.
-
Staging: Place a calibrated balance, weigh paper or boat, spatula, and a labeled flask containing the desired solvent inside the fume hood.
-
Transfer: Carefully open the primary container of this compound. Use a clean spatula to transfer an approximate amount of the solid to the weigh paper. Avoid creating dust.[6]
-
Weighing: Close the primary container. Obtain the precise weight of the compound.
-
Dissolution: Carefully add the weighed solid to the flask containing the solvent. Use a small amount of solvent to rinse the weigh paper if necessary. Swirl gently to dissolve.
-
Cleanup: Decontaminate the spatula with an appropriate solvent (e.g., ethanol or acetone), allowing the solvent to evaporate inside the hood. Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container.
-
Post-Operation: Securely cap the solution. Ensure the primary container is tightly sealed. Wipe down the work surface within the fume hood. Remove PPE and wash hands thoroughly.
Storage Requirements
-
Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Section 4: Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Spill Response Decision Tree
The immediate actions following a spill are dictated by its scale and location.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.[5]
-
Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Section 5: Disposal and Environmental Considerations
Proper chemical waste management is a legal and ethical responsibility.
-
Waste Identification: All waste containing this compound, including unused material, contaminated consumables (gloves, wipes, weigh paper), and reaction residues, must be classified as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[6] For solids, use a wide-mouth container. For liquids, use a sealable bottle. The label must read "Hazardous Waste" and list all chemical constituents.
-
Disposal Path: The waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[4] While specific environmental fate data is lacking, its chemical structure suggests that release into waterways should be avoided.[5]
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A Technical Guide to 1-(6-Fluoropyridin-2-yl)ethanone and Its Analogs: Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry, with its presence noted in a significant number of FDA-approved drugs. This guide provides an in-depth review of 1-(6-fluoropyridin-2-yl)ethanone, a key building block, and its analogs. We will explore its synthesis, with a focus on the prevalent Grignard reaction methodology, and delve into the burgeoning field of its derivatives. This paper will highlight the diverse biological activities of these analogs, including their potential as anticancer, antimicrobial, and neurological agents, supported by a critical analysis of their structure-activity relationships.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. When combined with the versatile pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting fluorinated pyridine derivatives exhibit a broad spectrum of biological activities.[1] These derivatives have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.[2][3] this compound serves as a crucial starting material for the synthesis of a diverse array of more complex molecules with significant therapeutic potential.
Synthesis of the Core Scaffold: this compound
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a nitrile.
Proposed Synthetic Pathway
The synthesis initiates with the commercially available 6-fluoropyridine-2-carbonitrile. This is reacted with a methylmagnesium halide, typically methylmagnesium bromide, in an ethereal solvent. The subsequent hydrolysis of the intermediate imine yields the desired product, this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for Grignard reactions with nitriles.[4][5][6]
Materials:
-
6-Fluoropyridine-2-carbonitrile
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether (or THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.
-
Reaction with the Nitrile: The solution of 6-fluoropyridine-2-carbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0°C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analogs of this compound and Their Biological Activities
The core structure of this compound offers multiple points for modification, leading to a wide array of analogs with diverse pharmacological profiles. These modifications can be broadly categorized into three areas: alterations of the acetyl group, substitutions on the pyridine ring, and variations in the position of the fluorine atom.
Modifications of the Acetyl Group
The acetyl moiety is a versatile handle for further chemical transformations, leading to a variety of derivatives such as chalcones, pyrazolines, and other heterocyclic systems. These modifications have been shown to impart significant biological activities.
| Modification | Resulting Analog Class | Reported Biological Activity |
| Condensation with aldehydes | Chalcones | Anticancer[7] |
| Reaction with hydrazines | Pyrazolines | Anticancer, Antimicrobial[7] |
| Formation of Schiff bases | Imines | Antimicrobial, Anticancer[8] |
| α-Halogenation followed by substitution | α-Substituted ketones | Various |
Substitutions on the Pyridine Ring
Further substitution on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| C3, C4, C5 | Electron-donating groups (e.g., -NH2, -OR) | May enhance activity in certain biological systems.[9] |
| C3, C4, C5 | Electron-withdrawing groups (e.g., -NO2, -CN) | Can influence binding and reactivity. |
| C3, C4, C5 | Bulky groups | Can probe steric tolerance of binding pockets. |
Isomeric Fluoropyridyl Ethanones
The position of the fluorine atom on the pyridine ring can significantly impact the molecule's physicochemical properties and biological activity. For instance, analogs such as 1-(5-fluoropyridin-2-yl)ethanone are also commercially available and serve as starting points for the synthesis of bioactive compounds.[10]
Therapeutic Potential: A Review of Biological Activities
Derivatives of this compound have been investigated for a range of therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine derivatives.[2][3] For example, chalcones derived from substituted 2-acetylpyridines have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The introduction of a fluorine atom can enhance the anticancer potency of these compounds.[11]
Caption: Key structural modifications influencing biological activity.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its analogs have demonstrated a wide range of promising biological activities, including anticancer, antimicrobial, and neurological effects. Future research in this area should focus on:
-
The development of more efficient and stereoselective synthetic methods for novel analogs.
-
In-depth mechanistic studies to elucidate the specific molecular targets of the most potent compounds.
-
Lead optimization to improve the pharmacokinetic and pharmacodynamic properties of promising candidates for in vivo studies.
The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapeutic agents.
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Scientists Find Potential New Drug Target For Psychiatric And Neurological Disorders. (2025). Johns Hopkins Medicine. Retrieved from [Link]
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The Strategic Impact of Fluorination on the Physicochemical Properties of Acetophenones: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Halogen Substitution
The acetophenone scaffold is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of bioactive molecules and advanced materials. The strategic incorporation of fluorine, an element with unique and powerful electronic properties, dramatically alters the physicochemical landscape of the parent acetophenone molecule. This transformation is not merely an increase in molecular weight; it is a profound modulation of acidity, lipophilicity, metabolic stability, and molecular conformation. For researchers in drug development and materials science, understanding these fluorine-induced shifts is critical for rational design and optimization.[1][2][3]
This in-depth technical guide provides a comprehensive analysis of the core physicochemical properties of fluorinated acetophenones. Moving beyond a simple recitation of data, this document delves into the underlying mechanistic principles, offers field-proven experimental protocols for their determination, and connects these properties to their practical implications in modern chemical research.
Part 1: The Physicochemical Consequences of Fluorination
The introduction of fluorine onto the acetophenone framework imparts a unique set of properties stemming from its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. These effects are a nuanced interplay of inductive and resonance contributions that vary with the position and number of fluorine substituents.[4]
Electronic Effects and Acidity (pKa)
Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which is distance-dependent, being most potent at the ortho position and weakest at the para position.[4] This inductive pull increases the electrophilicity of the carbonyl carbon and, notably, acidifies the α-protons of the acetyl group by stabilizing the resulting enolate conjugate base.
However, fluorine also possesses lone pairs that can participate in an electron-donating mesomeric (+M) or resonance effect, particularly when situated at the ortho or para positions.[4] This +M effect can counteract the -I effect to some degree. The net electronic impact is quantified by Hammett substituent constants (σ), which are essential for predicting reaction rates and equilibria.[5][6]
The acidity of the α-protons is a critical parameter, influencing reaction kinetics for aldol condensations, halogenations, and other enolate-based transformations. For instance, the pKa of the α-proton in acetophenone is approximately 18.4 in aqueous solution.[7] Substitution with fluorine in the para-position slightly increases the acidity, with 4'-fluoroacetophenone exhibiting a pKa of 18.5.[7] Conversely, strongly electron-donating groups like methoxy increase the pKa (19.0 for p-MeO), while strongly withdrawing groups like nitro significantly decrease it (16.7 for p-NO2).[7] Trifluoromethyl groups, lacking a resonance-donating effect, are even more acidifying.[8][9]
Table 1: Physicochemical Properties of Selected Substituted Acetophenones
| Compound | Substituent (Position) | pKa (α-proton) | Experimental LogP |
| Acetophenone | H | 18.4[7] | 1.58 |
| 4'-Fluoroacetophenone | p-F | 18.5[7] | 1.7[10], 2.03[11] |
| 4'-Chloroacetophenone | p-Cl | 18.1[7] | 2.04 |
| 4'-Bromoacetophenone | p-Br | 18.0[7] | 2.16 |
| 4'-Nitroacetophenone | p-NO2 | 16.7[7] | 1.57 |
| 4'-Methoxyacetophenone | p-MeO | 19.0[7] | 1.77 |
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a paramount parameter in drug discovery, governing absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Fluorine's effect on lipophilicity is complex. While often considered a "lipophilic" atom, its impact is highly context-dependent. A single fluorine atom can increase LogP, as seen in the case of 4'-fluoroacetophenone (LogP ≈ 1.7-2.0) compared to acetophenone (LogP ≈ 1.58). This is because the C-F bond is more polarizable than a C-H bond, but fluorine is a poor hydrogen bond acceptor, leading to a less favorable interaction with water. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can significantly increase lipophilicity. This modulation is a key strategy for enhancing a drug candidate's ability to cross cellular membranes.[3]
Solubility
Aqueous solubility is a critical factor for both in vitro assay performance and in vivo bioavailability.[12][13] Poor solubility can lead to unreliable biological data and challenging formulation development.[12][14] Fluorination can either increase or decrease aqueous solubility depending on the overall molecular changes. While increased lipophilicity from fluorine substitution often correlates with decreased aqueous solubility, the introduction of fluorine can sometimes disrupt crystal lattice packing, which can, in turn, improve solubility. Therefore, experimental determination is essential. Kinetic and thermodynamic solubility assays are used to assess this property, with thermodynamic solubility representing the true equilibrium value.[13][14][15]
Spectroscopic Properties
The presence of fluorine provides a powerful analytical handle for characterization, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹⁹F NMR: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[16] It boasts a very large chemical shift dispersion (over 800 ppm), which makes it an exquisitely sensitive probe of the local electronic environment.[16] The chemical shifts of fluorine in aromatic systems are influenced by both inductive and resonance effects, allowing for detailed structural elucidation.[17][18][19][20] For example, typical chemical shifts for fluoroaromatic compounds range from -60 to -172 ppm.[18]
-
¹H and ¹³C NMR: Fluorine atoms couple with neighboring protons and carbons, providing valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. Through-space couplings can even be observed between a fluorine atom and protons or carbons that are spatially close but separated by several bonds, revealing conformational preferences.[21]
-
Infrared (IR) Spectroscopy: The C-F bond gives rise to strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The exact position of these bands can provide clues about the nature of the fluorinated substituent (e.g., aryl-F vs. CF₃).
Part 2: Experimental Characterization Workflow
A systematic approach to characterizing the physicochemical properties of a novel fluorinated acetophenone is crucial for generating reliable and reproducible data. The following workflow outlines the key experimental determinations.
Caption: A streamlined workflow for the systematic physicochemical characterization of novel fluorinated acetophenones.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should ensure proper calibration of all instruments and use high-purity reagents.
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[22]
Rationale: Potentiometric titration is a highly accurate method for determining pKa. It relies on the direct measurement of pH changes during neutralization, with the pKa being equal to the pH at the half-equivalence point. This method is suitable for compounds that are sufficiently soluble in the titration medium.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the fluorinated acetophenone and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with carbonate-free deionized water to a final volume of 50 mL. The final concentration should be around 1-10 mM.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free by boiling the water or using a CO₂ trap.
-
Titration: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and a temperature probe.
-
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point.
This is the "gold standard" method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[23][24][25]
Rationale: The shake-flask method provides a direct, thermodynamic measurement of the partition coefficient. It is highly reliable when performed carefully, though it is lower-throughput than chromatographic methods. The choice of pH 7.4 buffer is to mimic physiological conditions, yielding a LogD value, which is more relevant for ionizable compounds in a biological context.[23][25]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of the fluorinated acetophenone in the pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 5 mL of each).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. A calibration curve should be prepared for quantification.
-
Calculation: Calculate the LogP (or LogD at pH 7.4) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
This assay measures the equilibrium solubility of a compound, which is a critical parameter for preclinical development.[12][26]
Rationale: Thermodynamic solubility reflects the true saturation point of a compound at equilibrium, providing essential information for formulation and bioavailability assessments.[12][26] Using an excess of solid compound and allowing sufficient time for equilibration ensures that the measured concentration represents the true solubility limit.
Methodology:
-
Sample Preparation: Add an excess amount of the solid fluorinated acetophenone (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and shake or rotate it in a thermomixer at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[26]
-
Sample Processing: After incubation, allow the vial to stand to let undissolved solid settle. Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any particulate matter.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using HPLC-UV, LC-MS, or UV-Vis spectroscopy against a standard calibration curve.
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Part 3: Strategic Application in Research and Development
The deliberate modulation of physicochemical properties through fluorination is a powerful strategy in both drug discovery and materials science.
Applications in Drug Discovery
-
Metabolic Blocking: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site of known metabolic vulnerability (a "metabolic soft spot") can significantly increase a drug's half-life and oral bioavailability.[1]
-
Receptor Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target, thereby increasing potency.[1][3]
-
Membrane Permeability: By fine-tuning lipophilicity, fluorination can enhance a compound's ability to cross biological membranes, including the blood-brain barrier, which is crucial for developing CNS-active drugs.[3]
-
pKa Modulation: Adjusting the pKa of nearby functional groups can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3]
Fluorinated acetophenone derivatives serve as key building blocks for a wide range of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and novel pesticides.[1][2][27]
Caption: The strategic impact of fluorine substitution on key molecular properties and resulting improvements in drug-like characteristics.
Applications in Materials Science
The unique electronic properties of fluorinated acetophenones make them valuable in the synthesis of advanced materials. They can be used as precursors for:
-
Liquid Crystals: The polarity and rigidity imparted by the fluoro-aromatic system can be exploited in the design of liquid crystalline materials.
-
Polymers: Fluorinated polymers often exhibit high thermal stability, chemical resistance, and unique optical properties.
-
Photochemical Systems: Fluorination can influence the photophysical properties of molecules, with applications in solar energy storage and photochemistry.[9][28]
Conclusion
Fluorination is a transformative tool in the design of acetophenone derivatives. The predictable yet profound influence of fluorine on key physicochemical properties—acidity, lipophilicity, solubility, and metabolic stability—provides a rational basis for optimizing molecules for specific applications in medicine and materials science. A thorough experimental characterization, following robust protocols as outlined in this guide, is the foundation upon which successful research and development programs are built. By understanding and harnessing the unique power of fluorine, researchers can continue to push the boundaries of chemical innovation.
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The Role of Fluoroacetophenone Derivatives in Modern Chemical Synthesis. Medium. [Link]
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Methodological & Application
Introduction: The Strategic Value of the 6-Fluoropyridin-2-yl Moiety in Modern Drug Discovery
An Application Guide for the Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone Derivatives
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The 6-fluoropyridin-2-yl moiety, in particular, has emerged as a privileged structure in drug design. The strong electron-withdrawing nature of the fluorine atom significantly alters the electron density of the pyridine ring, which can lead to enhanced metabolic stability, improved membrane permeation, and modulated pKa values, all critical for optimizing drug performance.[1][2] Furthermore, the fluorine atom provides a reactive handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr), while the acetyl group on the this compound core (CAS 501009-05-8) serves as a versatile anchor for building molecular complexity.[3][4][5]
This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound and its derivatives. We will explore the mechanistic underpinnings of each approach, offer field-proven protocols, and present a logical framework for selecting the optimal synthetic route based on available starting materials and desired final products.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound derivatives can be approached from several distinct pathways. The choice of strategy depends on factors such as starting material availability, desired scale, and the specific analogues being targeted. Here, we dissect the most robust and widely employed methods.
Strategy 1: Grignard Reaction with a Nitrile Precursor
This is a highly reliable and direct method for the synthesis of the core structure, starting from the commercially available 6-Fluoropyridine-2-carbonitrile.[6][7] The reaction proceeds via the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine, which upon acidic hydrolysis, yields the desired ketone.[8][9]
Mechanistic Rationale: The Grignard reagent acts as a potent carbanion source.[10] The reaction's success hinges on the fact that the Grignard reagent adds only once to the nitrile. The resulting negatively charged imine intermediate is unreactive towards a second equivalent of the Grignard reagent, preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl compounds.[9] The subsequent hydrolysis step is essential to convert the stable imine intermediate into the final ketone.[8]
Caption: Mechanism of ketone synthesis via Grignard addition to a nitrile.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The C-F bond in 6-fluoropyridines is highly activated towards nucleophilic attack due to the electronegativity of both the fluorine atom and the ring nitrogen.[11][12] This allows for the displacement of the fluoride anion by a variety of nucleophiles, providing a powerful method for introducing diversity at the 6-position.
Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination sequence via a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[13][14] The rate-determining step is the initial attack by the nucleophile, as this disrupts the aromaticity of the ring.[15] The high electronegativity of fluorine stabilizes this anionic intermediate through a strong inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[12][15] This is why fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr.[15]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Strategy 3: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds in modern synthesis.[16] This strategy allows for the coupling of a 2-halo-6-fluoropyridine (e.g., 2-bromo-6-fluoropyridine) with various organometallic reagents to introduce the acetyl group or other side chains.
Mechanistic Rationale: The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the fluoropyridine.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
This approach offers broad functional group tolerance and allows for the creation of a diverse library of derivatives by simply varying the coupling partner.[17][18]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound and its derivatives. These should be considered as robust starting points that can be optimized for specific substrates and scales.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of the title compound from 6-fluoropyridine-2-carbonitrile.
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
|---|---|---|---|---|
| 6-Fluoropyridine-2-carbonitrile | 3939-15-9 | 122.10 | 5.00 g | 40.9 |
| Methylmagnesium Bromide (3.0 M in THF) | 75-16-1 | - | 15.0 mL | 45.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 100 mL | - |
| Hydrochloric Acid (3 M aq.) | 7647-01-0 | - | 50 mL | - |
| Diethyl Ether | 60-29-7 | - | 200 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | 50 mL | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~10 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-fluoropyridine-2-carbonitrile (5.00 g, 40.9 mmol).
-
Dissolution: Add anhydrous THF (100 mL) to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M solution in THF, 15.0 mL, 45.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Hydrolysis: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 3 M HCl (50 mL). A precipitate may form. Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for derivatizing a 2-bromo-6-fluoropyridine scaffold.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Component | Typical Reagent/Condition | Stoichiometry/Loading | Purpose |
|---|---|---|---|
| Aryl Halide | 2-Bromo-6-fluoropyridine | 1.0 equiv | Electrophile |
| Boronic Acid/Ester | Aryl/Alkyl boronic acid | 1.2 - 1.5 equiv | Nucleophile source |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2 - 5 mol% | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent System | Dioxane/Water, Toluene, or DMF | - | Reaction medium |
| Temperature | 80 - 110 °C | - | Thermal energy |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 2-bromo-6-fluoropyridine derivative (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 6-18 hours. Monitor progress by TLC or LC-MS.[19]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[19]
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Conclusion
The synthesis of this compound and its derivatives is a critical capability for research in medicinal chemistry and drug development. The strategies outlined in this guide—Grignard addition, Nucleophilic Aromatic Substitution, and Palladium-Catalyzed Cross-Coupling—provide a versatile toolkit for accessing this important class of compounds. A thorough understanding of the underlying mechanisms for each pathway allows the modern chemist to make informed decisions, troubleshoot reactions effectively, and rationally design synthetic routes to novel and impactful molecules.
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Cheng, T., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. Available at: [Link]
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Jacobsen, E. N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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(n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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(n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available at: [Link]
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(2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]
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Abdel-Aziz, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
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Ichikawa, S., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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Dogan, H. Z., et al. (2012). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. NIH. Available at: [Link]
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(n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Available at: [Link]
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(n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]
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(n.d.). 6-Fluoropyridine-2-carbonitrile. Windhorse Tours. Available at: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. Available at: [Link]
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Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Available at: [Link]
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(n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Available at: [Link]
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(n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
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(n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
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(n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. Available at: [Link]
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(n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED!. YouTube. Available at: [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-(6-Fluoropyridin-2-yl)ethanone for Advanced Pharmaceutical Synthesis
Introduction: Strategic Importance and Rationale
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for synthesizing biaryl and heteroaryl structures, which are core motifs in a multitude of biologically active molecules.[1][4][5][6]
The target substrate, 1-(6-Fluoropyridin-2-yl)ethanone , is a particularly valuable building block. The fluorinated pyridine ring is a privileged scaffold in medicinal chemistry; the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[4] The acetyl group provides a versatile handle for further synthetic transformations. However, the coupling of 2-halopyridines, especially those bearing electron-withdrawing groups, presents unique challenges. These include the potential for catalyst inhibition by the pyridine nitrogen (the "2-pyridyl problem") and the relatively inert nature of the C-F bond, which typically requires judicious selection of the coupling partner at a different position (e.g., a C-Br or C-Cl bond).[7]
This document provides a comprehensive guide to the successful Suzuki-Miyaura coupling of this compound with various boronic acids. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind critical experimental choices, ensuring a robust and reproducible methodology for researchers in drug development.
The Mechanistic Core: A Causality-Driven Overview
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][8][9] Each step is critically influenced by the choice of reagents and conditions.
Caption: Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: This is often the rate-determining step.[2] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., the C-Br bond if using a brominated version of the substrate). The reactivity order is I > Br > Cl >> F. For this reason, a bromo- or chloro-substituted version of this compound is required, as the C-F bond is too strong to undergo oxidative addition under typical Suzuki conditions. The choice of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial here, as they increase the electron density on the palladium center, facilitating its insertion into the C-X bond.[1][2]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. It is critically dependent on the presence of a base.[8][10] The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent can significantly impact the rate and efficiency of this step.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups (R¹ and R²) are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9] This step is typically fast, especially when the ligands are bulky, which promotes the collapse of the complex.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a robust starting point for the coupling of a suitable halo-derivative of this compound (e.g., 1-(5-bromo-6-fluoropyridin-2-yl)ethanone) with a generic arylboronic acid.
Caption: Fig. 2: Step-by-step experimental workflow.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 1-(5-Bromo-6-fluoropyridin-2-yl)ethanone | Electrophile | >97% Purity |
| Arylboronic Acid | Nucleophile | >95% Purity |
| Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | Catalyst / Ligand | Catalyst Grade |
| K₃PO₄ or Cs₂CO₃ | Base | Anhydrous, >99% |
| 1,4-Dioxane or Toluene | Solvent | Anhydrous, Degassed |
| Ethyl Acetate, Water, Brine | Work-up Solvents | ACS Grade |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Reagent Grade |
| Silica Gel | Stationary Phase | 230-400 mesh |
| Schlenk flask or sealed vial | Reaction Vessel | Oven-dried |
| Inert Gas (Argon or Nitrogen) | Atmosphere | High Purity |
Detailed Step-by-Step Methodology
-
Preparation:
-
Place a Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
To the flask, add the 1-(5-Bromo-6-fluoropyridin-2-yl)ethanone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and ligand if required (e.g., SPhos, 4-10 mol%).[2][7]
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7] This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition:
-
Reaction Execution:
-
Work-up Procedure:
-
Once the reaction is complete (typically indicated by the disappearance of the starting halide), cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and quench by adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.[2][4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[7]
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvent.3. Base is not strong or soluble enough.4. Reaction temperature too low. | 1. Ensure a rigorous inert atmosphere; use fresh catalyst.2. Use freshly distilled/degassed anhydrous solvents.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11]4. Incrementally increase the temperature (e.g., in 10 °C steps). |
| Protodeboronation | Presence of water or protic impurities leading to the replacement of the boronic acid group with hydrogen. | 1. Use rigorously dried glassware and anhydrous reagents/solvents.[11]2. Use a non-aqueous base or a base that generates minimal water upon reaction. |
| Formation of Byproducts | 1. Homocoupling of the boronic acid.2. Decomposition of starting materials or product at high temperatures. | 1. Ensure slow addition of reagents or use a slightly lower temperature.2. Reduce reaction temperature or time; screen alternative catalysts/ligands that operate under milder conditions.[4] |
| Difficult Purification | Co-elution of product with residual ligand or byproducts. | 1. Employ alternative purification techniques like preparative HPLC or crystallization.2. Choose a catalyst system where byproducts are more easily separated. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful and versatile method for synthesizing complex molecular architectures crucial for drug discovery. Success hinges on a rational approach to the selection of catalyst, base, and solvent, grounded in a solid understanding of the reaction mechanism. By adhering to rigorous anhydrous and oxygen-free techniques and employing the systematic troubleshooting guide provided, researchers can reliably access a diverse range of novel 2-aryl-6-fluoropyridine ketones, paving the way for the development of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Li, G. Y. (2002). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, ACS Publications.
- Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- Wikipedia. (n.d.). Suzuki reaction.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH.
- Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
- Buchwald, S. L., & Martin, R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chem Help ASAP. (2020). Suzuki coupling. YouTube.
- Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
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The Strategic Role of 1-(6-Fluoropyridin-2-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive guide details the critical application of 1-(6-Fluoropyridin-2-yl)ethanone as a pivotal starting material in the synthesis of contemporary kinase inhibitors. With a focus on practical utility for researchers in drug discovery and medicinal chemistry, this document provides an in-depth analysis of the synthetic strategies, step-by-step protocols, and the mechanistic rationale behind the use of this versatile building block. We will particularly explore the synthesis of the key intermediate, 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine, and its subsequent elaboration into complex heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidine core found in potent kinase inhibitors like Repotrectinib. This guide aims to equip researchers with the necessary knowledge to leverage this compound in the development of next-generation targeted therapeutics.
Introduction: The Significance of the Fluoropyridyl-Pyrazole Moiety in Kinase Inhibition
The landscape of oncology has been revolutionized by the advent of kinase inhibitors, small molecules designed to block the activity of protein kinases that drive cancer cell proliferation and survival.[1] Within this class of therapeutics, molecules incorporating a pyrazole scaffold have emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[2][3]
The strategic incorporation of a fluorinated pyridine ring, as seen in this compound, offers several advantages in drug design. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[4] The pyridine nitrogen introduces a potential point for hydrogen bonding and can improve the solubility and overall physicochemical properties of the final compound. The combination of these features in the 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine intermediate makes it a highly valuable synthon for the construction of potent and selective kinase inhibitors.
A prominent example of a kinase inhibitor that leverages this core structure is Repotrectinib (TPX-0005), a next-generation ROS1/TRK/ALK inhibitor.[5] The synthesis of such complex molecules underscores the importance of robust and efficient methods for the preparation of the key fluoropyridyl-pyrazole intermediate.
Synthetic Strategy: From Ketone to Kinase Inhibitor Core
The overall synthetic strategy involves a two-stage process. The first stage is the construction of the core aminopyrazole ring system from this compound. The second stage involves the elaboration of this aminopyrazole into a more complex heterocyclic system, typically a pyrazolo[1,5-a]pyrimidine, which forms the backbone of many kinase inhibitors.
Stage 1: Synthesis of the Key Intermediate: 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine
The most direct route to the aminopyrazole intermediate involves the condensation of this compound with a reagent that provides the remaining two nitrogen atoms and the amine functionality of the pyrazole ring. While direct condensation with hydrazine followed by amination is possible, a more common and controlled approach involves the use of a β-ketonitrile intermediate.
A well-established method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with hydrazine.[6] This can be achieved by first converting this compound to its corresponding β-ketonitrile, 3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile. This intermediate then readily undergoes cyclization with hydrazine hydrate to yield the desired 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine.
Stage 2: Elaboration to the Pyrazolo[1,5-a]pyrimidine Core
The 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine is a versatile intermediate for the construction of various fused heterocyclic systems. A particularly important scaffold in kinase inhibitor design is the pyrazolo[1,5-a]pyrimidine ring system.[2][7][8] This is typically achieved through the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the key intermediates and the final kinase inhibitor scaffold. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Synthesis of 3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile
This protocol describes the Claisen condensation of this compound with ethyl cyanoacetate to form the β-ketonitrile intermediate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium ethoxide (or another suitable base like sodium hydride)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add ethyl cyanoacetate (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile.
Protocol 2: Synthesis of 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine
This protocol details the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the aminopyrazole.[6][9]
Materials:
-
3-(6-Fluoropyridin-2-yl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine.
Protocol 3: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
This protocol provides a general method for the condensation of the aminopyrazole intermediate with a 1,3-dicarbonyl compound, in this case, acetylacetone, to form a model pyrazolo[1,5-a]pyrimidine scaffold.[2][7]
Materials:
-
3-(6-Fluoropyridin-2-yl)-1H-pyrazol-5-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
To a solution of 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine (1.0 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| This compound | C₇H₆FNO | 139.13 | Starting Material |
| 3-(6-Fluoropyridin-2-yl)-3-oxopropanenitrile | C₈H₅FN₂O | 164.14 | Claisen Condensation |
| 3-(6-Fluoropyridin-2-yl)-1H-pyrazol-5-amine | C₈H₇FN₄ | 178.17 | Cyclization with Hydrazine |
| 2-(6-Fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | C₁₂H₁₁FN₄ | 230.24 | Condensation with Acetylacetone |
Conclusion and Future Perspectives
This compound is a readily accessible and highly valuable building block for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the preparation of the key 3-(6-fluoropyridin-2-yl)-1H-pyrazol-5-amine intermediate and its subsequent elaboration into the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The inherent properties of the fluoropyridyl moiety offer significant advantages in tuning the pharmacological profile of the final drug candidates. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of such versatile synthons will undoubtedly play a crucial role in the future of targeted cancer therapy. Further exploration of diverse 1,3-dicarbonyl compounds and subsequent functionalization of the pyrazolo[1,5-a]pyrimidine core will enable the generation of extensive libraries of novel kinase inhibitors for biological screening.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. (n.d.). [URL not available]
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. (2019). [URL not available]
- Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. (n.d.). [URL not available]
- Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors.
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- Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes.
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. (n.d.). [URL not available]
- SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica. (2000). [URL not available]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2025). [URL not available]
- Pyrazole synthesis. Organic Chemistry Portal. (n.d.). [URL not available]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. (n.d.). [URL not available]
- 3(5)-aminopyrazole. Organic Syntheses. (n.d.). [URL not available]
- Recent developments in aminopyrazole chemistry. Arkivoc. (2009). [URL not available]
- Synthesis of repotrectinib (17).
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Application Notes & Protocols: 1-(6-Fluoropyridin-2-yl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract: The strategic incorporation of fluorine atoms and pyridine scaffolds is a cornerstone of modern medicinal chemistry, consistently yielding compounds with enhanced pharmacological profiles.[1][2][3] 1-(6-Fluoropyridin-2-yl)ethanone (CAS: 501009-05-8) has emerged as a particularly valuable building block, merging these two critical motifs with a synthetically versatile acetyl group. This guide provides an in-depth analysis of the molecule's strategic importance, key reactivity patterns, and detailed, field-proven protocols for its application in the synthesis of diverse heterocyclic systems. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
The Strategic Value of this compound in Drug Discovery
The utility of this compound stems from the synergistic interplay of its three core structural components. Understanding the role of each component is crucial for rationally designing synthetic routes and novel molecular entities.
The Pyridine Scaffold: A Privileged Heterocycle
The pyridine ring is a ubiquitous feature in pharmaceuticals and natural products.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor and provides a basic center, which can be critical for molecular recognition at biological targets and for improving the pharmacokinetic properties of a drug candidate, such as solubility.[3] A recent analysis of FDA-approved drugs from 2014-2023 revealed that 54 new molecular entities contained a pyridine ring, with a significant number targeting cancer and CNS disorders.[5]
The Fluorine Effect: Modulating Bioactivity and Metabolism
The introduction of fluorine into a drug candidate is a widely used strategy to enhance its metabolic stability, binding affinity, and membrane permeability.[2][6] The fluorine atom at the C6 position of the pyridine ring in this building block is particularly strategic. It can:
-
Block Metabolic Oxidation: The strong C-F bond can prevent enzymatic hydroxylation at that position, a common metabolic pathway for aromatic rings.[2]
-
Alter Electronics: As a highly electronegative atom, fluorine withdraws electron density, influencing the pKa of the pyridine nitrogen and the reactivity of the entire ring system.
-
Enhance Binding: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), potentially increasing ligand-receptor binding affinity.
The Acetyl Group: A Synthetic Linchpin
The 2-acetyl group is the primary point of synthetic elaboration. Its dual reactivity allows for a wide array of chemical transformations:
-
Electrophilic Carbonyl: The carbonyl carbon is susceptible to nucleophilic attack, serving as the foundation for condensation reactions to form imines, oximes, and hydrazones—key intermediates for five-membered heterocycles.
-
Acidic α-Protons: The methyl protons are activated by the adjacent carbonyl and the electron-withdrawing pyridine ring, making them sufficiently acidic to be removed by common bases (e.g., NaH, LDA). The resulting enolate is a potent nucleophile for C-C bond formation.[4][7]
Physicochemical and Spectroscopic Data
For practical laboratory use, a summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 501009-05-8 | [8][9] |
| Molecular Formula | C₇H₆FNO | [8] |
| Molecular Weight | 139.13 g/mol | [8] |
| Appearance | Off-white to yellow solid | - |
| Synonyms | 2-Acetyl-6-fluoropyridine | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~8.0 (t), ~7.6 (d), ~7.1 (d), ~2.7 (s) | [4][10] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~198 (C=O), ~164 (d, C-F), ~152, ~141, ~120, ~112, ~26 (CH₃) | [4] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The doublet for the C-F carbon in ¹³C NMR is due to ¹JCF coupling.
Key Synthetic Transformations and Protocols
The following sections detail representative protocols for constructing key heterocyclic scaffolds from this compound.
Synthesis of Pyrazoles via Condensation-Cyclization
The reaction of a ketone with hydrazine is a classic and reliable method for constructing pyrazole rings. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and subsequent aromatization.
Protocol 3.1: Synthesis of 3-(6-Fluoropyridin-2-yl)-1H-pyrazole
-
Rationale: This protocol uses hydrazine hydrate in ethanol, a common and effective solvent system. Glacial acetic acid is added as a catalyst to promote both the initial condensation and the subsequent cyclization.
-
Materials:
-
This compound (1.00 g, 7.19 mmol)
-
Hydrazine hydrate (~64% solution, 0.45 mL, ~9.35 mmol, 1.3 eq)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (0.2 mL, catalytic)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add hydrazine hydrate (0.45 mL) dropwise to the solution, followed by the catalytic amount of glacial acetic acid (0.2 mL).
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to ~5 mL under reduced pressure.
-
Add cold water (20 mL) to the residue. A precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
-
Dry the product under vacuum to yield the desired pyrazole as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
-
Synthesis of Chalcones and Subsequent Pyrimidines
The Claisen-Schmidt condensation between this compound and an aromatic aldehyde yields a chalcone (an α,β-unsaturated ketone). This versatile intermediate can be cyclized with various reagents, such as thiourea, to form pyrimidine-thiones.
Protocol 3.2: Synthesis of (E)-1-(6-Fluoropyridin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
-
Rationale: This is a base-catalyzed aldol condensation. Aqueous NaOH in ethanol provides the basic conditions necessary to deprotonate the α-carbon of the ketone, which then attacks the aldehyde carbonyl.
-
Materials:
-
This compound (1.00 g, 7.19 mmol)
-
Benzaldehyde (0.73 mL, 7.19 mmol, 1.0 eq)
-
Ethanol (15 mL)
-
Aqueous Sodium Hydroxide (10% w/v, 5 mL)
-
-
Procedure:
-
Dissolve this compound (1.00 g) and benzaldehyde (0.73 mL) in ethanol (15 mL) in a 50 mL flask at room temperature.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add the aqueous NaOH solution dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. A solid precipitate usually forms.
-
Monitor completion by TLC.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
If an oil forms, acidify slowly with dilute HCl (1M) until the solution is neutral (pH ~7) to induce precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol typically yields the pure chalcone.
-
Synthesis of 1,3-Diketones and Isoxazoles
Acylation of the ketone's enolate with an ester (a Claisen condensation) generates a 1,3-diketone. This is a highly valuable intermediate that can be readily cyclized with hydroxylamine to produce isoxazole heterocycles.
Protocol 3.3: Synthesis of 1-(6-Fluoropyridin-2-yl)butane-1,3-dione
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base perfect for generating the sodium enolate of the ketone. Dry THF is essential as NaH reacts violently with water. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl acetate.
-
Materials:
-
Sodium Hydride (60% dispersion in mineral oil, 0.35 g, 8.63 mmol, 1.2 eq)
-
Dry Tetrahydrofuran (THF, 25 mL)
-
This compound (1.00 g, 7.19 mmol)
-
Ethyl Acetate (0.84 mL, 8.63 mmol, 1.2 eq)
-
-
Procedure:
-
Caution: Perform this reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive.
-
To a dry, three-neck flask under N₂, add the sodium hydride dispersion (0.35 g). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add dry THF (15 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.00 g) in dry THF (10 mL) and add it dropwise to the NaH suspension over 20 minutes. Hydrogen gas will evolve.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Add ethyl acetate (0.84 mL) dropwise and then heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding it to ice-cold 1M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be purified by column chromatography.
-
Safety, Handling, and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Reactions: Be aware of the specific hazards of all reagents used, particularly sodium hydride (flammable, water-reactive) and hydrazine (toxic, corrosive).
Conclusion
This compound is a high-value building block that provides a direct entry point to a wide range of medicinally relevant heterocyclic scaffolds.[12][13] Its strategic combination of a fluorinated pyridine ring and a synthetically malleable acetyl group allows for the systematic exploration of chemical space in drug discovery programs. The protocols detailed herein provide a reliable foundation for researchers to exploit the rich chemistry of this intermediate, facilitating the development of novel bioactive compounds.
References
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
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1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Center for Biotechnology Information (NCBI). [Link]
-
Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. National Center for Biotechnology Information (NCBI). [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Building-Blocks. 1Click Chemistry. [Link]
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Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
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Pyridine ring formylation by Vilsmeier-Haack procedure. HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
-
Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Link]
-
Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach. National Center for Biotechnology Information (NCBI). [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. [Link]
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Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Center for Biotechnology Information (NCBI). [Link]
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The Strategic Role of 1-(6-Fluoropyridin-2-yl)ethanone in the Synthesis of Advanced Agrochemicals
Introduction
In the landscape of modern agrochemical research and development, the quest for more potent, selective, and environmentally benign herbicides and pesticides is perpetual. Pyridine-based compounds have long been a cornerstone in the synthesis of these vital agricultural tools. Among the myriad of pyridine intermediates, 1-(6-Fluoropyridin-2-yl)ethanone has emerged as a critical building block, particularly in the synthesis of the arylpicolinate class of herbicides. Its unique structural features, namely the fluorine atom at the 6-position and the acetyl group at the 2-position, offer versatile handles for sophisticated chemical transformations. This application note provides a detailed exploration of the utility of this compound in agrochemical synthesis, with a primary focus on the synthesis of the herbicide Halauxifen-methyl. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss best practices for its application in a research and development setting.
Core Principles and Applications
The primary application of this compound in the agrochemical sector is as a precursor to 6-substituted picolinic acids. The acetyl group can be readily converted into a carboxylic acid functionality, while the fluorine atom can be displaced or retained depending on the desired final product. This dual functionality makes it an invaluable synthon for creating complex molecular architectures.
A prominent example of its application is in the synthesis of Halauxifen-methyl , a post-emergence herbicide used to control broadleaf weeds.[1][2] Halauxifen-methyl is the first of a new generation of synthetic auxin herbicides, prized for its efficacy at low application rates.[1] The synthesis of Halauxifen-methyl and related arylpicolinates often involves two key transformations where a derivative of this compound is central:
-
Oxidation of the Acetyl Group: The ethanone moiety is converted to a carboxylic acid to form the picolinic acid scaffold. A classic and efficient method for this transformation is the haloform reaction.[3][4]
-
Cross-Coupling for Biaryl Formation: A Suzuki-Miyaura cross-coupling reaction is typically employed to introduce the substituted aryl group at the 6-position of the pyridine ring, forming the characteristic biaryl structure of Halauxifen-methyl.[1][5]
Experimental Protocols
The following protocols are designed to be illustrative of the key synthetic transformations involving this compound. Researchers should adapt these protocols based on their specific laboratory conditions and analytical capabilities.
Protocol 1: Synthesis of 6-Fluoro-2-picolinic Acid via Haloform Reaction
This protocol describes the conversion of the acetyl group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (71.9 mmol) of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite (approximately 2.2 equivalents) to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-Fluoro-2-picolinic acid as a solid.
Expected Yield and Purity: The expected yield is typically in the range of 85-95%. Purity can be assessed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
| Compound | Molecular Weight | Expected Yield | Purity (Typical) |
| 6-Fluoro-2-picolinic acid | 141.10 g/mol | 85-95% | >97% |
Protocol 2: Synthesis of a Biaryl Picolinate via Suzuki-Miyaura Coupling
This protocol outlines the coupling of a 6-halopicolinate with a boronic acid to form the biaryl linkage, a key step in the synthesis of Halauxifen-methyl analogs. For the direct synthesis of Halauxifen-methyl, a more complex chlorinated and aminated pyridine core is required, but this protocol demonstrates the fundamental coupling reaction.
Materials:
-
Methyl 4-amino-3,6-dichloropicolinate (or a similar halogenated picolinate)
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add methyl 4-amino-3,6-dichloropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl picolinate.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| Methyl 4-amino-3,6-dichloropicolinate | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Water | 75-85% |
Workflow Visualization
The following diagrams illustrate the key synthetic transformations.
Caption: Haloform reaction of this compound.
Caption: Suzuki-Miyaura cross-coupling for biaryl synthesis.
Best Practices and Safety Considerations
-
Handling of this compound: This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Haloform Reaction: The haloform reaction is exothermic and can generate toxic and volatile byproducts. The reaction should be performed with adequate cooling and ventilation. Bromine is highly corrosive and toxic; handle with extreme care.
-
Suzuki-Miyaura Coupling: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Phosphine ligands are often toxic and air-sensitive. Degassing of solvents is crucial for reaction efficiency.
-
Reaction Monitoring: Close monitoring of reaction progress by appropriate analytical techniques (TLC, GC-MS, LC-MS) is essential for optimizing reaction times and minimizing side product formation.
-
Purification: Proper purification of intermediates and final products is critical to ensure the desired product quality and to remove potentially hazardous impurities.
Conclusion
This compound is a strategically important intermediate in the synthesis of modern agrochemicals, most notably the arylpicolinate herbicides like Halauxifen-methyl. Its utility stems from the versatile reactivity of its acetyl and fluoro substituents, allowing for the construction of complex molecular frameworks through well-established synthetic methodologies such as the haloform reaction and Suzuki-Miyaura coupling. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the use of this valuable building block in the development of next-generation crop protection agents.
References
- Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and a new family of synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
-
University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Haloform Reaction. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
PubChem. (n.d.). Halauxifen-methyl. National Institutes of Health. Retrieved from [Link]
-
Khan Academy. (n.d.). Mechanism of haloform reaction. Retrieved from [Link]
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1389.
Sources
- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 2. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
Application Notes & Protocols: Strategic Derivatization of the Acetyl Moiety in 1-(6-Fluoropyridin-2-yl)ethanone for Drug Discovery Scaffolds
Abstract
This document provides a comprehensive technical guide for the chemical modification of the acetyl group of 1-(6-Fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry. The strategic derivatization of its keto-ethyl side chain offers a robust platform for generating diverse molecular architectures, crucial for structure-activity relationship (SAR) studies in drug development. We present detailed, field-tested protocols for several high-impact transformations: the Claisen-Schmidt condensation to synthesize pyridyl chalcones, the Knoevenagel condensation for creating α,β-unsaturated dinitriles, the Mannich reaction for aminomethylation, and the reduction of the carbonyl to a secondary alcohol. Each section elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, explains the causal logic behind protocol choices, and includes data presentation and workflow visualizations to ensure reproducibility and scientific rigor.
Introduction: The Strategic Value of this compound
The this compound moiety is a privileged scaffold in modern pharmaceutical research. The fluorine atom on the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetyl group, however, represents the primary point for synthetic diversification. Its α-protons are acidic and its carbonyl carbon is electrophilic, making it amenable to a wide array of classical organic reactions. By strategically modifying this group, researchers can introduce new functional groups, alter steric bulk, and modulate electronic properties to optimize pharmacological profiles. This guide details four fundamental and reproducible derivatization pathways.
Pathway I: Claisen-Schmidt Condensation for Pyridyl Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are a prominent class of compounds with a wide range of biological activities.[2] This reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[3] Subsequent dehydration of the aldol addition product is typically spontaneous and rapid, driven by the formation of a conjugated system.[3]
Mechanistic Rationale
The reaction is initiated by a base (e.g., NaOH or KOH) deprotonating the α-carbon of this compound, forming a resonance-stabilized enolate. This enolate attacks the aldehyde carbonyl. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol), yielding a β-hydroxy ketone (the aldol adduct). Under the basic reaction conditions, this adduct readily undergoes elimination of a water molecule to yield the thermodynamically stable chalcone product.
Experimental Protocol: Synthesis of (E)-1-(6-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzaldehyde in 10 mL of 95% ethanol.
-
Initiation: While stirring the solution at room temperature, add 2 mL of a 40% aqueous NaOH solution dropwise.[2] A precipitate may begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and pour it into 50 mL of cold water.
-
Neutralization & Isolation: Acidify the aqueous mixture with dilute HCl until it is neutral (pH ~7). The solid product will precipitate out. Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Recrystallize the crude product from ethanol to yield the pure chalcone as a solid.
Data Presentation: Representative Chalcone Derivatives
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | (E)-1-(6-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(6-fluoropyridin-2-yl)prop-2-en-1-one | 88-96 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(6-fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-93 |
| 4 | 2-Naphthaldehyde | (E)-1-(6-fluoropyridin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | 80-90 |
Workflow Visualization
Caption: Claisen-Schmidt Condensation Workflow.
Pathway II: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an "active hydrogen" compound, such as malononitrile or ethyl cyanoacetate.[4] This reaction is typically catalyzed by a weak base like piperidine or an amine salt.[4][5] It provides an efficient route to synthesize electron-deficient alkenes, which are valuable intermediates in organic synthesis.
Mechanistic Rationale
A weak base is sufficient to deprotonate the highly acidic methylene group of malononitrile, creating a carbanion. This carbanion then attacks the carbonyl of this compound. The resulting intermediate undergoes dehydration, often facilitated by the catalyst, to yield the stable, conjugated product. Using a weak base prevents the self-condensation of the ketone.[4]
Experimental Protocol: Synthesis of 2-((1-(6-fluoropyridin-2-yl)ethylidene)malononitrile)
-
Reagent Preparation: To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol, add piperidine (0.1 mmol).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product. If no solid forms, the solvent can be removed under reduced pressure and the residue purified by column chromatography.
Data Presentation: Knoevenagel Products
| Entry | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Malononitrile | 2-((1-(6-fluoropyridin-2-yl)ethylidene)malononitrile) | 90-98 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(6-fluoropyridin-2-yl)but-2-enoate | 85-95 |
Workflow Visualization
Caption: Knoevenagel Condensation Workflow.
Pathway III: Mannich Reaction for Aminomethylation
The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[6][7] The reaction involves the ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine.[6] The resulting products, known as Mannich bases, are versatile intermediates and often possess significant biological activity.[8][9]
Mechanistic Rationale
The reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the amine and formaldehyde. The ketone is then converted to its enol form under acidic conditions. The enol attacks the iminium ion, followed by deprotonation, to yield the final β-amino-ketone, or Mannich base.
Experimental Protocol: Synthesis of 1-(6-fluoropyridin-2-yl)-3-(piperidin-1-yl)propan-1-one
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol), piperidine hydrochloride (1.1 mmol), and paraformaldehyde (1.2 mmol).
-
Solvent & Catalyst: Add 10 mL of absolute ethanol and a catalytic amount of concentrated HCl (2-3 drops).
-
Reaction: Reflux the mixture with vigorous stirring for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material. Basify the aqueous layer with a cold NaOH solution to pH 10-11, which precipitates the Mannich base.
-
Purification: Extract the product into dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Data Presentation: Representative Mannich Bases
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Piperidine | 1-(6-fluoropyridin-2-yl)-3-(piperidin-1-yl)propan-1-one | 65-75 |
| 2 | Morpholine | 1-(6-fluoropyridin-2-yl)-3-morpholinopropan-1-one | 60-70 |
| 3 | Dimethylamine | 3-(dimethylamino)-1-(6-fluoropyridin-2-yl)propan-1-one | 70-80 |
Workflow Visualization
Caption: Mannich Reaction Workflow.
Pathway IV: Carbonyl Reduction to a Secondary Alcohol
The reduction of the acetyl ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydrogen-bond donor, significantly altering the molecule's physicochemical properties.[10] Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones, ease of handling, and mild reaction conditions.[11]
Mechanistic Rationale
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This forms a tetracoordinate alkoxide intermediate. A protic solvent, such as methanol or ethanol, then protonates the alkoxide upon work-up to yield the final alcohol product.
Experimental Protocol: Synthesis of 1-(6-fluoropyridin-2-yl)ethanol
-
Reagent Preparation: Dissolve this compound (1.0 mmol) in 10 mL of methanol in a flask.
-
Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the alcohol, which can be further purified by column chromatography if needed.
Data Presentation: Reduction Product
| Reactant | Product | Reagent | Expected Yield (%) |
| This compound | 1-(6-Fluoropyridin-2-yl)ethanol | NaBH₄ | >95 |
Workflow Visualization
Caption: Carbonyl Reduction Workflow.
Conclusion
The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of this compound. By employing these fundamental organic transformations—Claisen-Schmidt condensation, Knoevenagel condensation, Mannich reaction, and carbonyl reduction—researchers can efficiently generate a wide array of novel molecular scaffolds. This strategic diversification is essential for exploring chemical space and advancing hit-to-lead optimization campaigns in modern drug discovery.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Scale-up Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone
Abstract
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of 1-(6-Fluoropyridin-2-yl)ethanone, a key building block in the development of pharmaceutical agents. The synthesis is based on a robust Grignard reaction, a powerful and widely used method for carbon-carbon bond formation. This document outlines the rationale behind the chosen synthetic strategy, a step-by-step protocol for multi-gram scale synthesis, critical safety considerations for handling organometallic reagents at scale, and detailed analytical methods for reaction monitoring and product characterization. The information presented herein is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoropyridine motif is of particular interest in medicinal chemistry, as the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability. The acetyl group provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.
Given the increasing demand for this intermediate in drug discovery and development, a reliable and scalable synthetic route is paramount. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most effective methods for the formation of carbon-carbon bonds[1][2]. This application note details a scalable Grignard-based synthesis of this compound from commercially available 2-bromo-6-fluoropyridine.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves the formation of a pyridyl Grignard reagent from 2-bromo-6-fluoropyridine, followed by acylation with a suitable acetylating agent.
Reaction Scheme:
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: To the 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add magnesium turnings (3.16 g, 0.13 mol, 1.2 eq.). Briefly heat the magnesium under vacuum with a heat gun and then cool under an inert atmosphere. Add a small crystal of iodine to the flask.
-
Initiation: In the addition funnel, prepare a solution of 2-bromo-6-fluoropyridine (20.0 g, 0.114 mol, 1.0 eq.) in anhydrous THF (200 mL). Add approximately 10% of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 2-bromo-6-fluoropyridine dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Part B: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Addition of Acetylating Agent: In a separate, dry flask, prepare a solution of acetic anhydride (17.4 g, 0.171 mol, 1.5 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the cold Grignard reagent via the addition funnel, maintaining the internal temperature below -65 °C. The addition should be slow to prevent a rapid exotherm.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Part C: Reaction Quenching and Work-up
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL) while cooling the flask in an ice-water bath. Be cautious as this is an exothermic process.[3][4]
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification
The crude product can be purified by either vacuum distillation or flash column chromatography.
-
Vacuum Distillation: This is the preferred method for this scale. The crude oil is distilled under reduced pressure to yield the pure this compound as a colorless to pale yellow liquid.
-
Flash Column Chromatography: For smaller scales or to remove closely related impurities, flash chromatography on silica gel can be employed using a mixture of hexanes and ethyl acetate as the eluent.[5] The basicity of the pyridine nitrogen may cause peak tailing, which can be mitigated by adding a small amount of triethylamine to the eluent.[1]
Safety Considerations for Scale-up
The scale-up of Grignard reactions presents significant safety challenges that must be addressed with meticulous planning and execution.
-
Exothermic Nature: The formation of the Grignard reagent and the subsequent acylation are highly exothermic processes. The rate of addition of reagents must be carefully controlled to maintain a manageable reaction temperature and prevent a runaway reaction.[6][7] A large-capacity cooling bath and continuous temperature monitoring are essential.
-
Flammability: The solvents used (THF and diethyl ether) are extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. The presence of moisture will quench the reagent and reduce the yield. All glassware must be scrupulously dried, and anhydrous solvents must be used.[1]
-
Quenching: The quenching of a large-scale Grignard reaction is a hazardous step. The quenching agent must be added slowly and with efficient cooling to control the exotherm. Adding water directly to a large volume of Grignard reagent can be extremely dangerous.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Characterization and Analytical Methods
The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques.
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~188-189 °C (for 2-acetylpyridine) [8] |
| Expected Yield | 65-75% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons and a series of multiplets in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the fluorine and acetyl substituents.
-
Predicted Chemical Shifts (δ, ppm): ~2.7 (s, 3H, -COCH₃), ~7.2-7.4 (m, 1H), ~7.8-8.0 (m, 1H), ~8.1-8.3 (m, 1H).
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
-
Predicted Chemical Shifts (δ, ppm): ~26 (-COCH₃), ~150-165 (C-F, d), ~110-145 (aromatic carbons), ~200 (C=O).
-
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected for the fluorine atom on the pyridine ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can be used to determine the purity of the product and to identify any potential impurities. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern will likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).[9][10]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable building block in multi-gram quantities. The analytical methods described will ensure the quality and purity of the final product, facilitating its use in subsequent synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetylpyridine, 98% 1122-62-9 India [ottokemi.com]
- 9. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Application Notes & Protocols: High-Throughput Screening Assays for 1-(6-Fluoropyridin-2-yl)ethanone Derivatives
Introduction: The Emerging Potential of Fluoropyridine Scaffolds
The 1-(6-Fluoropyridin-2-yl)ethanone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to modulate key biological targets. The presence of the fluoropyridine ring can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific fluorine interactions. Derivatives of this core structure have shown potential as inhibitors of various enzyme classes, particularly protein kinases, and as modulators of G-protein coupled receptors (GPCRs).[1] Given their therapeutic potential, the rapid and efficient screening of large libraries of these derivatives is crucial for identifying promising lead compounds.[2]
High-Throughput Screening (HTS) provides the necessary platform to interrogate the biological activity of thousands of such compounds in a cost-effective and timely manner.[3] This guide provides an in-depth overview of robust HTS assay methodologies tailored for the discovery of bioactive this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for both biochemical and cell-based assays, and discuss the critical steps of data analysis and hit validation.
Part 1: Strategic Assay Selection for Fluoropyridine Derivatives
The first and most critical step in any screening campaign is the selection of an appropriate assay. This choice is dictated by the predicted or known biological target of the compound library. For this compound derivatives, protein kinases and GPCRs are two of the most prominent target classes.[4][5]
-
Protein Kinases: These enzymes are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders. Kinase inhibitor screening is a cornerstone of modern drug discovery.[5]
-
G-Protein Coupled Receptors (GPCRs): This superfamily of transmembrane receptors is the target of a large percentage of all approved drugs and is involved in a vast array of physiological processes.[6]
The choice of assay technology depends not only on the target class but also on the specific question being asked. Biochemical assays are ideal for identifying direct inhibitors of a purified enzyme, while cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.
Part 2: Biochemical Assays for Direct Target Inhibition (Protein Kinases)
Biochemical assays are indispensable for identifying compounds that directly interact with and inhibit a purified target enzyme, such as a protein kinase. They are typically faster and less prone to certain types of artifacts than cell-based assays. Here, we detail two powerful, homogeneous (no-wash) assay technologies suitable for HTS of kinase inhibitors: TR-FRET and AlphaScreen.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle of TR-FRET: TR-FRET is a robust technology that combines Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[7][8] The assay measures the phosphorylation of a substrate by a kinase. It utilizes a long-lifetime lanthanide (e.g., Europium) as a donor fluorophore, typically on an anti-phospho-substrate antibody, and a fluorescent acceptor (e.g., phycoerythrin) on the kinase substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity (<10 nm). Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[9] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal. The time-resolved detection minimizes background fluorescence, enhancing the signal-to-noise ratio.[8]
Diagram: TR-FRET Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET based kinase inhibition HTS assay.
Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted for a generic serine/threonine kinase in a 384-well format. Optimization is required for each specific kinase.[10]
Materials:
-
Kinase (e.g., LCK, purified)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates (e.g., Corning #3676)
-
TR-FRET compatible plate reader (e.g., BMG PHERAstar)
Procedure:
-
Compound Plating: Dispense 2 µL of test compounds, positive control (known inhibitor), and negative control (DMSO vehicle) into the 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 4 µL to each well.
-
Scientist's Note: The kinase concentration should be pre-determined to yield ~80% of the maximum signal (EC80) to ensure the assay is sensitive to inhibitors.[10]
-
-
Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 4 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP to allow for the detection of both competitive and non-competitive inhibitors.[10]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a 2X Stop/Detection solution containing EDTA and the Europium-labeled antibody in TR-FRET Dilution Buffer. Add 10 µL to each well. The EDTA chelates Mg2+, stopping the kinase reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader. Excitation at ~340 nm, with emission reads at 665 nm (acceptor) and 615 nm (donor).
Data Analysis:
-
Calculate the TR-FRET ratio: (665 nm emission / 615 nm emission) * 10,000.
-
Normalize data to controls: % Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos_ctrl) / (Avg_Ratio_neg_ctrl - Avg_Ratio_pos_ctrl)).
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
AlphaScreen® Kinase Assay
Principle of AlphaScreen®: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based chemistry that measures molecular interactions.[11][12] The assay relies on two types of beads: a Donor bead that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen, and an Acceptor bead that contains a chemiluminescent substrate.[13] Singlet oxygen has a short half-life and can only diffuse ~200 nm.[14] If an interaction brings the beads into proximity, the singlet oxygen from the Donor bead triggers a cascade in the Acceptor bead, resulting in light emission at ~520-620 nm. For a kinase assay, one might use a biotinylated substrate peptide captured by a streptavidin-coated Donor bead and a phospho-specific antibody captured by a Protein A-coated Acceptor bead. Inhibition of the kinase prevents the antibody from binding the phosphorylated substrate, thus no signal is produced.
Diagram: AlphaScreen® Kinase Inhibition Assay Principle
Caption: Principle of an AlphaScreen® assay for kinase inhibitors.
Protocol: Generic AlphaScreen® Kinase Assay
Materials:
-
Kinase and biotinylated peptide substrate
-
ATP and MgCl2
-
Test Compounds in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Stop Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA)
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Phospho-specific antibody
-
384-well ProxiPlates™
-
AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®)
Procedure:
-
Kinase Reaction: In a 384-well plate, combine 2.5 µL of 4X Kinase/Substrate mix, 2.5 µL of test compound, and 5 µL of 2X ATP solution.
-
Incubation: Incubate for 60-90 minutes at room temperature.
-
Detection: Prepare a mix of Acceptor beads pre-incubated with the phospho-specific antibody. Add 5 µL of this mix to the reaction wells. Incubate for 60 minutes in the dark.
-
Donor Bead Addition: Add 5 µL of Donor beads suspended in Stop Buffer.
-
Final Incubation: Incubate for 90-120 minutes in the dark at room temperature.
-
Read Plate: Read on an AlphaScreen-compatible plate reader.
Part 3: Cell-Based Assays for Physiologically Relevant Activity (GPCRs)
Cell-based assays are critical for understanding how a compound behaves in a complex biological system. They can identify compounds that modulate a signaling pathway, which may act on the receptor itself or on downstream components. Luciferase reporter gene assays are a widely used, sensitive, and scalable method for HTS of GPCR modulators.[6][15]
Principle of Reporter Gene Assays: These assays measure the transcriptional activation of a specific signaling pathway.[16] A "reporter" gene (e.g., firefly luciferase) is placed under the control of a response element (RE) that is activated by a downstream transcription factor of a GPCR pathway (e.g., CRE for Gs/Gi, NFAT-RE for Gq).[6] When the GPCR is activated or inhibited by a compound, the signaling cascade is modulated, leading to a change in the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is proportional to the pathway's activity.
Diagram: GPCR-CREB Luciferase Reporter Assay Pathway
Sources
- 1. Buy 1-(6-Amino-4-fluoroindolin-1-yl)ethanone [smolecule.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 4. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. poly-dtech.com [poly-dtech.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(6-Fluoropyridin-2-yl)ethanone Synthesis Yield
Welcome to the technical support center for the synthesis of 1-(6-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and achieve higher yields of this key building block.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. The presence of the fluorine atom and the acetyl group on the pyridine ring imparts unique electronic properties that are often sought after in medicinal chemistry. However, the synthesis of this compound can be challenging, with yields often being suboptimal due to side reactions and purification difficulties. This guide provides a comprehensive overview of the most common synthetic routes, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Grignard Reaction: Using a Grignard reagent, such as methylmagnesium bromide, with a suitable 2-substituted-6-fluoropyridine precursor like 2-bromo-6-fluoropyridine or 2-cyano-6-fluoropyridine.
-
Weinreb Ketone Synthesis: This is a two-step process involving the formation of a Weinreb amide from a 6-fluoropyridine-2-carboxylic acid derivative, followed by reaction with an organometallic reagent. This method is known for its high selectivity and prevention of over-addition to form a tertiary alcohol.[1]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling, can be used to introduce the acetyl group.[2][3][4]
Q2: Why am I getting low yields in my Grignard reaction?
A2: Low yields in Grignard reactions with 2-halopyridines are a well-documented challenge, often referred to as the "2-pyridyl problem".[5][6] Several factors can contribute to this:
-
Formation of the Grignard Reagent: The formation of the 2-pyridyl Grignard reagent can be sluggish and may require specific activation methods for the magnesium.
-
Instability of the Grignard Reagent: 2-Pyridyl Grignard reagents can be unstable and prone to decomposition.
-
Side Reactions: Competing side reactions such as homocoupling of the Grignard reagent can reduce the yield of the desired product.
-
Chelation: The nitrogen atom of the pyridine ring can chelate to the magnesium, altering the reactivity of the Grignard reagent.
Q3: Is the fluorine atom on the pyridine ring susceptible to nucleophilic attack?
A3: The fluorine atom at the 6-position of the pyridine ring is generally stable under the conditions of the common synthetic routes. The pyridine nitrogen is a stronger electron-withdrawing group, making the 2- and 4-positions more susceptible to nucleophilic attack. However, under harsh basic or nucleophilic conditions, there is a possibility of nucleophilic aromatic substitution of the fluorine. The reactivity is influenced by the electronic nature of other substituents on the ring.[7][8][9]
Q4: What are the best purification methods for this compound?
A4: this compound is a polar compound, which can make purification challenging. Common methods include:
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane is a common method for purification.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.
-
Distillation: If the compound is thermally stable, vacuum distillation can be used for purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (Grignard Route) | - Incomplete formation of the Grignard reagent.- Deactivation of the Grignard reagent by moisture or air. | - Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the halide.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).- Use anhydrous solvents. |
| Formation of a significant amount of 2,2'-bipyridyl byproduct (Grignard Route) | - Homocoupling of the 2-pyridyl Grignard reagent. | - Add the Grignard reagent slowly to the electrophile at low temperature.- Consider using a different catalyst system, such as a nickel-based catalyst for the cross-coupling. |
| Formation of the tertiary alcohol (over-addition) (Grignard Route) | - The initially formed ketone is more reactive than the starting material towards the Grignard reagent. | - Use the Weinreb ketone synthesis, which is specifically designed to prevent over-addition.[1][10][11]- Add the Grignard reagent slowly at a low temperature (-78 °C) to control the reaction. |
| Low yield in the Weinreb amide formation step | - Incomplete activation of the carboxylic acid.- Decomposition of the acid chloride intermediate. | - Use a reliable coupling reagent like HATU or HOBt for the amide formation.- If forming the acid chloride, use it immediately in the next step without purification. |
| Difficulty in purifying the final product | - Presence of polar impurities.- Similar polarity of the product and byproducts. | - Optimize the gradient and solvent system for column chromatography.- Consider a pre-purification step, such as an acid-base extraction, to remove certain impurities.- If chromatography is challenging, explore recrystallization from various solvent systems. |
| Inconsistent reaction outcomes | - Variability in the quality of reagents (especially the Grignard reagent).- Fluctuations in reaction temperature. | - Titrate the Grignard reagent before use to determine its exact concentration.- Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature. |
Experimental Protocols
Here are detailed, step-by-step methodologies for two common synthetic routes.
Protocol 1: Synthesis via Grignard Reaction with 2-Bromo-6-fluoropyridine
This protocol describes the synthesis of this compound from 2-bromo-6-fluoropyridine and a Grignard reagent.
Diagram of the Experimental Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction is initiated by gentle heating.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, dissolve 2-bromo-6-fluoropyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared methylmagnesium bromide solution to the solution of 2-bromo-6-fluoropyridine.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Protocol 2: Weinreb Ketone Synthesis
This protocol outlines a more controlled synthesis using the Weinreb amide intermediate to avoid over-addition.
Diagram of the Synthetic Pathway:
Caption: Two-step Weinreb synthesis of this compound.
Step-by-Step Procedure:
-
Weinreb Amide Formation:
-
To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq.) in dimethylformamide (DMF), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), HATU (1.2 eq.), and diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Weinreb amide can often be used in the next step without further purification.
-
-
Ketone Formation:
-
Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (1.5 eq.) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| This compound | C₇H₆FNO | 139.13 | White to yellow solid[12] | ~8.0-8.1 (m, 1H), ~7.8-7.9 (m, 1H), ~7.1-7.2 (m, 1H), ~2.7 (s, 3H) | ~199.0, ~164.0 (d, J=240 Hz), ~152.0 (d, J=15 Hz), ~140.0 (d, J=8 Hz), ~121.0 (d, J=4 Hz), ~110.0 (d, J=35 Hz), ~26.0 |
Note: NMR data is predicted based on known spectra of similar compounds and general chemical shift ranges. Actual values may vary.[13][14]
Conclusion
The synthesis of this compound can be achieved through several synthetic routes, each with its own set of challenges and advantages. Careful optimization of reaction conditions, particularly temperature control and the use of anhydrous techniques, is crucial for achieving high yields. The Weinreb ketone synthesis is often the most reliable method for avoiding over-addition byproducts. This guide provides a starting point for troubleshooting and optimizing your synthesis. For further assistance, please consult the referenced literature.
References
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(45), 19854-19879.
- Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818.
- Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
-
Química Orgánica. (n.d.). Weinreb (ketone synthesis). Retrieved from [Link]
- Li, W., Li, G., & Wang, J. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry, 78(6), 2720–2725.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Stille reaction. In Wikipedia. Retrieved from [Link]
-
Chemiz. (2023, December 5). Weinreb ketone synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2010). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]
-
ResearchGate. (2006). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(45), 19854-19879.
- Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2022). Beilstein Journal of Organic Chemistry, 18, 1336-1344.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Harvard University.
- Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- PubMed. (2008). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of Organic Chemistry, 73(15), 5895-5903.
- National Center for Biotechnology Information. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34659-34670.
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Reactivity of Fluorinated Organometallic Species. Retrieved from [Link]
- Malik, N., Solbach, C., Voelter, W., & Machulla, H. J. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757–764.
- PubMed. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
-
ePrints Soton. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(38), 14199-14209.
- Royal Society of Chemistry. (2021). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 23(11), 1777-1788.
- PubMed. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 37(17), 3936-3941.
-
ACS Publications. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Weinreb Ketone Synthesis [organic-chemistry.org]
- 12. file.leyan.com [file.leyan.com]
- 13. 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone(1016228-01-5) 1H NMR spectrum [chemicalbook.com]
- 14. files.eric.ed.gov [files.eric.ed.gov]
Technical Support Center: Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, experience-driven insights and practical solutions in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and which is recommended for high purity?
There are several established methods for synthesizing this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The two most prevalent pathways are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically derived from 2-bromo-6-fluoropyridine, with an acetylating agent like N,N-dimethylacetamide or acetyl chloride.
-
Palladium-Catalyzed Cross-Coupling: This route often utilizes a palladium catalyst to couple a 2-substituted-6-fluoropyridine (e.g., a boronic acid or ester) with an acetyl source.
For achieving high purity, the Grignard route is often preferred due to generally cleaner reactions and more straightforward purification, provided that moisture and air are rigorously excluded.
Q2: I'm observing a significant amount of a dimeric byproduct in my Grignard reaction. What is it and how can I prevent it?
This is a common issue. The dimeric byproduct is likely 2,2'-di(6-fluoropyridyl), formed through a homocoupling reaction of the Grignard reagent.
Causality: This side reaction is often initiated by the presence of trace amounts of transition metal impurities (like iron) or oxygen, which can catalyze the coupling. It can also be promoted by higher reaction temperatures.
Troubleshooting Protocol:
-
High-Quality Magnesium: Use high-purity magnesium turnings to minimize transition metal contamination.
-
Strictly Anhydrous & Inert Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1][2]
-
Controlled Temperature: Maintain a low temperature during the formation of the Grignard reagent (typically 0-25°C) to disfavor the homocoupling pathway.
-
Slow Addition: Add the 2-bromo-6-fluoropyridine to the magnesium turnings slowly to control the exotherm and prevent localized high temperatures.
Q3: My final product is contaminated with a compound that has a mass corresponding to the starting material, 2-bromo-6-fluoropyridine. Why is this happening and how can I remove it?
Unreacted starting material is a frequent impurity. Its presence can be attributed to several factors:
-
Incomplete Grignard Formation: Insufficient reaction time or passivation of the magnesium surface can lead to incomplete conversion of the starting bromide.
-
Quenching of Grignard Reagent: The presence of moisture or other protic sources in the reaction will quench the highly basic Grignard reagent, regenerating the starting material.[1][2]
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is highly effective for separating the more polar this compound from the less polar 2-bromo-6-fluoropyridine. A gradient elution with hexanes and ethyl acetate is typically employed.
Q4: After workup of my Grignard reaction, I have a significant amount of 6-fluoropyridin-2-ol. What is the cause?
The formation of 6-fluoropyridin-2-ol suggests a reaction with oxygen.
Mechanism: The Grignard reagent is highly reactive and can be oxidized by atmospheric oxygen, especially during its formation or before the addition of the electrophile. The resulting magnesium alkoxide is then protonated during the aqueous workup to yield the corresponding alcohol.
Prevention:
-
Degassing Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
II. Troubleshooting Guide: Common Byproducts and Solutions
This section provides a more detailed breakdown of potential byproducts and step-by-step guidance for their mitigation and removal.
Byproduct Profile and Identification
| Byproduct Name | Common Analytical Signature (e.g., MS, NMR) | Probable Synthetic Route |
| 2,2'-di(6-fluoropyridyl) | Mass corresponding to C10H6F2N2 | Grignard Reaction |
| 6-Fluoropyridine | Mass corresponding to C5H4FN | Grignard Reaction |
| 1-(Pyridin-2-yl)ethanone | Absence of fluorine signal in 19F NMR | Palladium-Catalyzed Cross-Coupling |
| 6-Fluoropyridin-2-ol | Broad OH peak in 1H NMR, mass of C5H4FNO | Grignard Reaction |
| Over-addition Product | Mass corresponding to the addition of two acetyl groups | Grignard with acyl chlorides |
In-depth Troubleshooting
Issue 1: Formation of 6-Fluoropyridine
Scenario: You observe a significant peak corresponding to 6-fluoropyridine in your crude reaction mixture after a Grignard synthesis.
Root Cause Analysis:
This byproduct arises from the protonation of the 6-fluoro-2-pyridylmagnesium bromide Grignard reagent. The source of protons can be:
-
Trace Water: In the solvent, on the glassware, or in the starting materials.
-
Acidic Impurities: In the starting 2-bromo-6-fluoropyridine.
Workflow for Mitigation:
Caption: Mitigation workflow for 6-fluoropyridine byproduct formation.
Issue 2: Dehalogenation in Palladium-Catalyzed Cross-Coupling
Scenario: In a palladium-catalyzed synthesis, you observe the formation of 1-(pyridin-2-yl)ethanone, where the fluorine atom has been replaced by hydrogen.
Root Cause Analysis:
This dehalogenation is a known side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich phosphine ligands.[3][4][5] The mechanism can involve β-hydride elimination from an intermediate palladium species or reductive cleavage of the C-F bond.
Troubleshooting Steps:
-
Ligand Selection: Switch to a less electron-rich phosphine ligand or a ligand less prone to β-hydride elimination, such as SPhos or XPhos.
-
Base Selection: The choice of base can influence the reaction outcome. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent System: The polarity of the solvent can affect the stability of intermediates. Consider switching from ethereal solvents to more polar aprotic solvents like DMF or DMSO.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress dehalogenation pathways.
Issue 3: Over-addition with Acyl Chlorides
Scenario: When using acetyl chloride as the electrophile in a Grignard reaction, a tertiary alcohol byproduct is observed.
Root Cause Analysis:
Grignard reagents can react twice with acyl chlorides.[1] The initial reaction forms the desired ketone. However, if the ketone is sufficiently reactive, a second equivalent of the Grignard reagent can add to the carbonyl, forming a tertiary alcohol after workup.
Visualizing the Reaction Pathway:
Caption: Reaction pathway showing the formation of the over-addition byproduct.
Preventative Measures:
-
Use a Less Reactive Acetylating Agent: N,N-dimethylacetamide is a good alternative to acetyl chloride. The intermediate hemiaminal is more stable and less prone to further reaction.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of acetyl chloride at a low temperature (-78 °C) to maintain a low concentration of the Grignard reagent and favor the formation of the ketone.
III. References
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2010, September). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Suzuki Coupling with 1-(6-Fluoropyridin-2-yl)ethanone
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 1-(6-Fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when using this electron-deficient heteroaryl ketone. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors to investigate?
Low or no yield in this specific coupling is a common but surmountable issue. The electron-withdrawing nature of both the acetyl group and the fluorine atom on the pyridine ring significantly impacts the reactivity of the C-X bond (where X is typically Br or Cl). Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] You require a catalytic system that is both highly active and promotes the challenging oxidative addition step.
-
Expert Insight: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling electron-deficient heteroaryl halides.[2][3] These ligands stabilize the palladium center and facilitate the oxidative addition to the C-X bond. Similarly, N-heterocyclic carbene (NHC) ligands can offer high activity.[4]
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] However, with a substrate prone to side reactions, the choice of base is a delicate balance.
-
Causality: Strong bases like NaOH or KOtBu can promote the decomposition of the boronic acid or lead to unwanted side reactions on the acetyl group. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF are often more suitable for sensitive substrates.[5][6] The physical state of the base (finely powdered and dry) can also significantly impact reactivity.[7]
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. However, elevated temperatures can also increase the rate of side reactions. A careful optimization of the temperature is crucial.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Significant Protodeboronation of the Boronic Acid is Observed.
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, and is a common side reaction in Suzuki couplings.[10][11]
Q2: I'm seeing a significant amount of the corresponding de-borylated arene in my reaction mixture. How can I minimize this?
-
Underlying Cause: This side reaction is often catalyzed by the palladium species and is exacerbated by the presence of water and certain bases.[12][13] Electron-deficient heteroaryl boronic acids can be particularly susceptible.[14]
-
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, can be highly effective.[15][16] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[10][17]
-
Anhydrous Conditions: While some water can be beneficial for base solubility, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[7] This may require the use of a soluble organic base.
-
Milder Base: As mentioned, switching to a weaker base like KF or K₂CO₃ can disfavor the protodeboronation pathway.[7]
-
Experimental Protocol: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
For particularly unstable boronic acids, forming a diethanolamine adduct can provide a crystalline, air- and water-stable solid that can be used directly in the coupling reaction.[7][15]
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent, such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This adduct can now be used directly in your Suzuki coupling reaction.[7]
Scenario 2: Formation of Dehalogenated Byproduct, 1-acetyl-2-fluoropyridine.
The formation of the dehalogenated starting material is another common and frustrating side reaction.
Q3: My main byproduct is the starting material with the halogen replaced by a hydrogen atom. What is causing this and how can I prevent it?
-
Mechanism: This dehalogenation can occur after the oxidative addition step. The resulting palladium complex can react with a proton source in the reaction mixture (often residual water or an alcohol solvent) to reductively eliminate the dehalogenated product.[18]
-
Troubleshooting Steps:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. While bulky, electron-rich ligands are necessary to promote the initial oxidative addition, an excessively bulky ligand might in some cases favor side reactions.[13] A screening of ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) is often a productive exercise.[3][19]
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of the dehalogenation side reaction more significantly than the desired coupling reaction.[13]
-
Scrupulous Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.[7]
-
Data Presentation & Optimization Parameters
For a successful Suzuki coupling of this compound, consider the following starting points for optimization:
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition of challenging substrates.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Weaker bases that minimize side reactions with sensitive substrates.[5][6] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Anhydrous organic solvent with minimal water to aid base solubility.[8][9] |
| Temperature | 80-110 °C | A typical temperature range for these types of couplings. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of reactions with 1-(6-Fluoropyridin-2-yl)ethanone
Technical Support Center: 1-(6-Fluoropyridin-2-yl)ethanone
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of reactions involving this versatile building block. Our goal is to provide you with the deep, mechanism-driven insights needed to improve regioselectivity and troubleshoot common experimental challenges.
Overview: The Duality of Reactivity
This compound is a valuable synthon due to its two primary reactive sites:
-
The Pyridine Ring: The C6-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of both the ring nitrogen and the C2-acetyl group. The fluorine atom serves as an excellent leaving group in these transformations.[1]
-
The Acetyl Group: The α-protons on the methyl group are acidic and can be deprotonated to form a nucleophilic enolate, enabling a wide range of C-C bond-forming reactions.[2][3]
The key to successfully using this reagent is understanding how to selectively target one site while leaving the other untouched. This guide is structured to help you achieve that control.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter in the lab. We follow a "Problem -> Probable Cause -> Recommended Solution" format.
dot
Caption: Troubleshooting workflow for regioselectivity issues.
Problem 1: Low conversion or yield in a Nucleophilic Aromatic Substitution (SNAr) reaction at C6.
-
Probable Cause: The reaction conditions are not sufficiently activating for the chosen nucleophile. While the C6-F bond is activated, the SNAr reaction still requires overcoming an energy barrier to form the negatively charged Meisenheimer intermediate.[4] The stability of this intermediate is key to the reaction's success.
-
Recommended Solutions:
-
Solvent Choice: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the cation of the base/nucleophile salt, leaving a "naked," more reactive anionic nucleophile. They also help stabilize the charged Meisenheimer complex.
-
Base Selection: For alcohol or amine nucleophiles, the choice of base is critical. A weak base (e.g., K₂CO₃) may not sufficiently deprotonate the nucleophile. Consider stronger, non-nucleophilic bases like NaH, KHMDS, or DBU. For carbon nucleophiles, a strong base is almost always required.
-
Temperature: SNAr reactions on heteroaromatic systems often require heating.[5] A systematic increase in temperature (e.g., from 60 °C to 80 °C, then to 100 °C) can dramatically increase the reaction rate. The reaction of 2-fluoropyridine with sodium ethoxide is over 300 times faster than that of 2-chloropyridine, highlighting the excellent reactivity of the fluoride leaving group, but energy input may still be necessary.[1]
-
Problem 2: During an SNAr reaction, I observe side products related to the acetyl group.
-
Probable Cause: The nucleophile or base being used is strong enough to deprotonate the α-protons of the acetyl group, leading to aldol-type condensations or other unwanted reactions. This creates a competition between the two reactive sites.
-
Recommended Solutions:
-
Protect the Ketone: If compatible with your overall synthetic route, the most robust solution is to protect the ketone. Formation of a ketal (e.g., using ethylene glycol and an acid catalyst) renders the α-protons non-acidic. The ketal is stable to the basic conditions of most SNAr reactions and can be removed later under acidic conditions.
-
Tune Reaction Conditions: If protection is not feasible, use the mildest conditions possible for the SNAr.
-
Use a weaker base that can still facilitate the SNAr but is less likely to cause enolization (e.g., Cs₂CO₃ instead of NaH).
-
Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
-
Problem 3: When attempting to form the enolate for an alkylation, I get a complex mixture or low yield of the desired C-alkylated product.
-
Probable Cause: Enolate formation and subsequent reaction are highly sensitive to conditions. Issues can include O-alkylation vs. C-alkylation, poly-alkylation, or decomposition. Using a strong base like NaOH or KOH can introduce water and lead to side reactions.[3]
-
Recommended Solutions:
-
Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the α-carbon, and the only byproduct is hydrogen gas.[2][3] This minimizes the presence of other nucleophiles (like hydroxide) that could interfere.
-
Control Temperature: Enolate formation should be performed at low temperatures (e.g., 0 °C or -78 °C) to ensure kinetic control and minimize degradation. The electrophile should then be added slowly at this low temperature.
-
Solvent and Counter-ion: Use an aprotic solvent like THF or Diethyl Ether. The choice of counter-ion (from the base) can influence the C/O alkylation ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the key electronic factors that control the regioselectivity of this molecule?
The regioselectivity is a direct result of the interplay between the inductive and resonance effects of the substituents on the electron-deficient pyridine ring.
-
Ring Nitrogen: Acts as a strong electron-withdrawing group (EWG) through induction, making the entire ring electron-poor and thus susceptible to nucleophilic attack. It particularly activates the ortho (C2, C6) and para (C4) positions.[6]
-
C2-Acetyl Group: This is also a powerful EWG. Through resonance, it can delocalize the negative charge of the Meisenheimer intermediate formed during SNAr at the C6 position, providing significant stabilization.
-
C6-Fluorine Atom: Fluorine is highly electronegative, withdrawing electron density via the sigma bond (inductive effect).[7] This makes the carbon it is attached to (C6) highly electrophilic. While it can donate electron density via resonance (π-donation), its primary role in this system is to act as a good leaving group for SNAr.[8]
dot
Caption: Electronic contributions of substituents.
Q2: How do I select the optimal conditions for SNAr at the C6 position?
The optimal conditions depend heavily on the nucleophilicity of your incoming group. The table below provides a starting point for various classes of nucleophiles.
| Nucleophile Type | Example Nucleophile | Recommended Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Oxygen | Phenol, Benzyl Alcohol | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 25 - 100 | NaH for less acidic alcohols. Cs₂CO₃ is often effective and mild.[9] |
| Nitrogen | Aniline, Piperidine | K₂CO₃, t-BuOK, DBU | Dioxane, Toluene | 80 - 120 | For less nucleophilic amines, a stronger base like t-BuOK may be needed. |
| Sulfur | Thiophenol | K₂CO₃, DIPEA | DMF, Acetonitrile | 25 - 80 | Thiolates are excellent nucleophiles; reactions are often fast at RT. |
| Carbon | Malonates, Cyanides | NaH, KHMDS, LDA | THF, DMF | 0 - 60 | Requires strong, anhydrous conditions to pre-form the nucleophile. |
This table provides general guidance. Optimization is always recommended.
Q3: Can I achieve substitution at other positions on the pyridine ring (C3, C4, C5)?
Direct substitution at these positions is challenging due to the molecule's inherent electronic properties.
-
C4 Position: While activated by the ring nitrogen, it lacks the additional activation from the acetyl group that C6 enjoys. SNAr at C4 would be significantly slower than at C6.
-
C3 and C5 Positions: These positions are meta to the acetyl group and are not activated for SNAr. Nucleophilic attack at these sites does not allow for effective delocalization of the negative charge onto the electron-withdrawing groups.[6] Achieving functionalization at these sites typically requires a different strategy, such as metalation followed by quenching with an electrophile, though regioselectivity can be an issue.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Oxygen Nucleophile (e.g., 4-Methoxyphenol)
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Enolate Alkylation
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting enolate solution to -78 °C (dry ice/acetone bath).
-
Add the desired electrophile (e.g., Benzyl Bromide, 1.05 eq) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and extraction as described in Protocol 1.
-
Purify by column chromatography.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Directing Effects. Chemistry LibreTexts. Available at: [Link]
-
Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. Chemical Communications. Available at: [Link]
-
New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health. Available at: [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Available at: [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES... Journal of Education and Scientific Studies. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
-
The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems... New Journal of Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar. Available at: [Link]
-
1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Institutes of Health. Available at: [Link]
-
Condensation Reactions of 2-Acetylpyridine and Benzaldehydes... Journal of Chemical Research. Available at: [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(6-Fluoropyridin-2-yl)ethanone by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(6-Fluoropyridin-2-yl)ethanone. The following sections provide a detailed protocol for its purification via column chromatography, alongside a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during the experimental process.
Introduction
This compound is a key building block in medicinal chemistry, valued for the introduction of the fluoropyridine moiety into potential drug candidates. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide provides a robust methodology for purification using silica gel column chromatography, a widely accessible and effective technique.[2]
Predicted Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₆FNO | AiFChem |
| Molecular Weight | 139.13 g/mol | AiFChem |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass chromatography column (4-5 cm diameter)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
TLC Method Development:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in a sealed chamber with a starting eluent system of 20% ethyl acetate in hexane.
-
Visualize the plate under a UV lamp (254 nm). The aromatic pyridine ring should be UV active.[3]
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the product spot. This Rf value generally provides good separation in column chromatography.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the initial eluting solvent (e.g., 5% EtOAc in hexane), ensuring the silica bed is never allowed to run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% EtOAc in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column at a reasonable rate (e.g., increase to 10%, then 15%, then 20% EtOAc). A step or linear gradient can be employed.[4]
-
Alternatively, if the impurities are well-separated from the product on the TLC plate, isocratic elution (using a constant solvent mixture) can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of the product by spotting every few fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting and FAQs
Q1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
A1: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel.
-
Increase Solvent Polarity: Try adding a small percentage of methanol (0.5-2%) to your ethyl acetate/hexane mobile phase. Methanol is a highly polar solvent and can help elute polar compounds.
-
Consider Basic Additives: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to the eluent can neutralize these active sites and improve chromatography.
Q2: The spots on my TLC plate are streaking or tailing significantly.
A2: Peak tailing is a common issue with basic compounds like pyridines on silica gel.[5]
-
Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or pyridine to the eluent system can significantly reduce tailing by competing for the acidic sites on the silica.
-
Check for Overloading: Tailing can also be a result of applying too much sample to the TLC plate or column. Try loading a more dilute solution.
-
Compound Instability: While less common for this compound, some molecules can degrade on silica gel. You can test for this by performing a 2D TLC. Spot the compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot is no longer on the diagonal, degradation may be occurring.
Q3: I am seeing multiple spots on the TLC of my purified product. What are the likely impurities?
A3: The impurities will depend on the synthetic route used.
-
Synthesis from 2-bromo-6-fluoropyridine: Unreacted starting material is a likely impurity. If a Grignard reagent was used for the acetyl group addition, byproducts from the Grignard reaction could be present.
-
Synthesis from 6-fluoropicolinonitrile: Incomplete reaction will leave the starting nitrile. Grignard reactions with nitriles can sometimes lead to the formation of dimeric byproducts or products of reaction with the solvent.[6]
-
Optimize your Gradient: A shallower gradient during elution can improve the separation of closely related impurities.
Q4: I have low recovery of my product after column chromatography.
A4: This could be due to several factors.
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel. A "flush" with a highly polar solvent like 10% methanol in DCM at the end of the chromatography can help recover highly retained compounds.
-
Product Volatility: While not highly volatile, some product may be lost during solvent evaporation if excessive heat or vacuum is applied.
-
Compound Degradation: As mentioned, some compounds are unstable on silica gel. If you suspect this, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Q5: How do I visualize the spots on the TLC plate if they are not UV active?
A5: While this compound is expected to be UV active, some impurities may not be.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: A dilute solution of potassium permanganate can be used as a dip or spray. It will react with and visualize compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
Vanillin or p-Anisaldehyde Stains: These stains are useful for visualizing a wide range of functional groups, including ketones, and often produce colored spots upon heating.[3]
References
-
Biotage. (2023). What is a Chromatography Gradient?[Link]
-
PubChem. 1-(6-Chloropyridin-2-yl)ethanone.[Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.[Link]
-
Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 17(3), 1-11. [Link]
-
Macmillan Group, Princeton University. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information.[Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302. [Link]
-
Organic Chemistry Portal. Grignard Reaction.[Link]
- Mol, J. C. (2004). Industrial applications of olefin metathesis.
- Sharma, P., & Kumar, A. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 19(6), 535-553.
-
Sielc.com. (2018). 2-Acetylpyridine.[Link]
-
PubMed. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.[Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).[Link]
-
Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.[Link]
-
Columbia University. Column chromatography.[Link]
-
Wikipedia. Column chromatography.[Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(6-Fluoropyridin-2-yl)ethanone
Welcome to the technical support guide for the recrystallization of 1-(6-Fluoropyridin-2-yl)ethanone (CAS 501009-05-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. The methodologies and advice presented herein are grounded in established chemical principles and extensive laboratory experience.
Physicochemical Properties Overview
A thorough understanding of the physicochemical properties of this compound is critical for developing a successful recrystallization protocol.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₇H₆FNO[1][2] | Indicates a relatively small, aromatic molecule. |
| Molecular Weight | 139.13 g/mol [1][2] | A low molecular weight can influence solubility. |
| Appearance | Off-white to yellow solid | Color may indicate the presence of impurities. |
| Melting Point | 35-39 °C | This is a low melting point, which is a critical factor. The compound may "oil out" during recrystallization if the boiling point of the solvent is higher than the melting point of the compound.[3][4] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem when recrystallizing low-melting-point solids like this compound.[3][4] This phenomenon occurs when the solute is precipitated from the solution at a temperature above its melting point.[3][5] The resulting oil is an impure liquid form of your compound, which can trap impurities.[3][6]
Here are several strategies to address this issue:
-
Lower the Crystallization Temperature: The primary goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point (35-39 °C). This can be achieved by:
-
Slow Cooling: Rapid cooling can lead to supersaturation at a temperature above the melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][7]
-
Solvent Polarity: "Oiling out" can sometimes be caused by a large disparity in polarity between the solute and the solvent.[5] Consider a solvent system that is a better match for the polarity of this compound.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" can induce crystallization at a lower temperature and prevent oiling out.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.[4][6]
Question 2: I'm experiencing very low recovery of my product. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a frequent challenge in recrystallization.[4] Several factors can contribute to this:
-
Using too much solvent: This is the most common reason for low yield.[4] The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[8] If you suspect you've used too much, you can gently boil off some of the solvent to concentrate the solution.[3]
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-warmed funnel and filter the solution quickly.[6]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.[9]
-
Washing with warm solvent: Always wash the collected crystals with a small amount of cold solvent to remove any remaining impurities without dissolving the product.[10]
-
High solubility in the chosen solvent at low temperatures: The ideal recrystallization solvent should have poor dissolving power for your compound when cold.[7] If your compound is still significantly soluble at low temperatures, you may need to select a different solvent or solvent system.
Question 3: The recrystallized product is still colored. How can I remove the color impurities?
Answer: If your starting material is colored and the pure compound is expected to be colorless or white, the color is due to impurities.
-
Activated Charcoal: The most common method to remove colored impurities is to use activated charcoal.[10]
-
Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Important: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Removal: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Question 4: How do I choose the best solvent for recrystallization?
Answer: The ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[10][11]
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the crystals after filtration.[10]
A good starting point for this compound, given its structure, would be to test solvents like ethanol, isopropanol, hexanes, or ethyl acetate, and mixtures thereof.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system to try for this compound?
A1: A mixed solvent system is often effective for compounds like this.[7][12] A good starting point would be an ethanol/water or isopropanol/water system. The procedure would be to dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes cloudy.[13] Then, add a few more drops of the hot alcohol to redissolve the precipitate and allow the solution to cool slowly.[12]
Q2: How can I perform a small-scale trial to find a suitable solvent?
A2: Place a small amount of your compound (around 10-20 mg) in several different test tubes. Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. Gently heat the test tubes that did not dissolve at room temperature to see if the compound dissolves when hot. Then, cool the test tubes that showed good solubility at high temperatures to see if crystals form.[8]
Q3: What are the key safety precautions when performing this recrystallization?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability of the organic solvents you are using and avoid open flames. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Q4: How can I confirm the purity of my recrystallized product?
A4: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
Experimental Workflow & Diagrams
General Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of cold solvent.[10]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.[6]
Decision-Making for Recrystallization Method
Caption: Decision tree for selecting and troubleshooting the recrystallization of this compound.
References
-
Laurence, M. (n.d.). Recrystallization. University of Wisconsin-Milwaukee. Available at: [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Available at: [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
Kaye, I. A. (1972). Purification of low-melting compounds. Journal of Chemical Education, 49(7), 478. Available at: [Link]
-
Kaye, I. A. (n.d.). Purification of Low-Melting Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]
-
LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Alchem Pharmtech. (n.d.). CAS 501009-05-8 | this compound. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(6-Fluoropyridin-2-yl)ethanone Derivatives
Introduction
Welcome to the technical support center for the synthesis of 1-(6-fluoropyridin-2-yl)ethanone and its derivatives. This molecular scaffold is a crucial building block in medicinal chemistry and drug development, frequently appearing in pharmacologically active compounds. However, its efficient synthesis can be challenging due to the electronic properties of the fluoropyridine ring, which can lead to issues such as low reactivity, catalyst inhibition, and undesired side reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers overcome common hurdles in their synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, framed in a question-and-answer format to provide direct and actionable solutions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is resulting in a low yield or has stalled completely. What are the potential causes and how can I improve it?
A1: Low yields in cross-coupling reactions involving electron-deficient heterocycles like 6-fluoropyridine are a common and multifaceted problem. The primary culprits often involve catalyst activity and substrate stability.
-
Potential Cause 1: Catalyst Inhibition. The nitrogen atom in the pyridine ring, and especially in the bipyridine-like product, can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle.[1]
-
Solution: Employ sterically hindered and electron-rich ancillary ligands. Bulky phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can promote the crucial reductive elimination step and shield the palladium center, reducing product inhibition.[2][3] These ligands create a more reactive catalyst that is less susceptible to deactivation.
-
Potential Cause 2: Instability of Coupling Partner. If you are using a Suzuki-Miyaura coupling, 2-pyridylboronic acids are notoriously unstable and prone to protodeborylation, especially under heating or in the presence of aqueous bases.[1] This decomposition depletes your nucleophilic partner.
-
Solution:
-
Use more stable boronic acid surrogates like pinacol esters or MIDA boronates.
-
Consider an alternative coupling reaction. Negishi coupling, which uses more stable organozinc reagents, is an excellent alternative known for its high functional group tolerance and often superior yields in complex heterocyclic synthesis.[1][4][5]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical and highly interdependent.
-
Solution: A systematic optimization is recommended.[6][7]
-
Base: For challenging couplings, weaker bases like K₂CO₃ may be insufficient. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[8][9]
-
Solvent: Ensure the use of dry, degassed solvents to prevent catalyst decomposition and protodeborylation.[8][10] Aprotic polar solvents like 1,4-dioxane, THF, or DMF are common choices.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and substrate degradation.[6] Monitor the reaction progress closely (e.g., by TLC or LC-MS) to find the optimal balance.
-
Q2: I am observing a significant amount of homocoupling byproducts from my starting materials. How can I suppress this side reaction?
A2: Homocoupling typically arises from two main pathways: oxidative coupling of the organometallic reagent (e.g., R-B(OR)₂) or reductive coupling of the halide (R-X).
-
Potential Cause 1: Presence of Oxygen. Trace amounts of oxygen can facilitate the oxidative homocoupling of organoboron reagents.
-
Solution: Rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst and reagents and maintaining an inert atmosphere throughout the reaction using a balloon or Schlenk line.[8]
-
Potential Cause 2: Slow Transmetalation/Reductive Elimination. If the desired cross-coupling pathway is slow, side reactions like homocoupling become more competitive.
-
Solution:
-
Re-evaluate your ligand choice. As mentioned in Q1, a more electron-rich and bulky ligand can accelerate the key steps of the catalytic cycle.[2][11]
-
Adjust the stoichiometry. Using a slight excess (1.1-1.5 equivalents) of the organometallic reagent can sometimes favor the cross-coupling pathway.[1]
-
Q3: My reaction with a 2-chloro-6-fluoropyridine starting material is not working, even with conditions that are effective for the bromo- or iodo-analogs. Why is this and what should I do?
A3: The carbon-chlorine bond is significantly stronger and less polar than C-Br or C-I bonds, making the oxidative addition step—the first and often rate-limiting step in the catalytic cycle—much more difficult.
-
Potential Cause: Insufficiently active catalyst system. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[3]
-
Solution: You must use a highly active catalyst system specifically designed for C-Cl bond activation. This typically involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a very electron-rich and sterically demanding ligand.[3][12][13]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) or bulky N-heterocyclic carbene (NHC) ligands are the state-of-the-art for this transformation.[2][3]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to facilitate oxidative addition.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, all-purpose catalyst system to start with for the synthesis of this compound derivatives?
A1: A robust starting point for Suzuki-Miyaura coupling would be a combination of a palladium(0) precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos . For the base, K₃PO₄ is often effective. A common solvent choice is 1,4-dioxane or toluene .[12][13] This combination is known for its high activity and broad substrate scope, making it suitable for challenging heterocyclic couplings.
Q2: How does the fluorine atom at the 6-position influence the reaction?
A2: The fluorine atom is strongly electron-withdrawing. This has two main effects:
-
Activation: It makes the pyridine ring more electron-deficient, which can increase the rate of the oxidative addition of a 2-halopyridine to the Pd(0) catalyst.
-
Electronic Effects on C-H bonds: It increases the acidity of the ring's C-H bonds, which is a key consideration if you are exploring direct C-H functionalization strategies.[14][15]
Q3: Which cross-coupling reaction is best: Suzuki, Negishi, or Stille?
A3: The "best" method depends on your specific needs regarding substrate availability, functional group tolerance, and safety considerations.[1]
-
Suzuki-Miyaura Coupling: Most common due to the commercial availability of a vast array of boronic acids/esters. The main challenge is the potential instability of the boron reagent.[1][9]
-
Negishi Coupling: Often provides the highest yields and tolerates a wide range of functional groups. The organozinc reagents are typically more stable than their boronic acid counterparts but may need to be prepared in situ.[4][5]
-
Stille Coupling: Highly effective and tolerant of many functional groups. Its primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[1]
For synthesizing this compound, both Suzuki and Negishi couplings are excellent choices.
Data Presentation: Catalyst System Comparison
The following table summarizes common catalyst systems used for the synthesis of substituted pyridines, providing a starting point for reaction optimization.
| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Typical Temp. (°C) | Key Advantages & Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | "Classic" catalyst; effective for reactive aryl bromides/iodides but often fails with chlorides or hindered substrates.[8] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Highly active system, good for challenging substrates including some aryl chlorides.[2][3] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ / Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | Excellent for activating C-Cl bonds and for sterically hindered couplings.[12][13] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80-90 | A reliable catalyst for many standard Suzuki couplings; dppf ligand offers good stability.[9] |
| Ni(COD)₂ + ligand | - | THF | 25-60 | Nickel catalysts are a cost-effective alternative to palladium for certain Negishi couplings.[5] |
Visualizations & Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
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- 2. researchgate.net [researchgate.net]
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Preventing decomposition of 1-(6-Fluoropyridin-2-yl)ethanone during storage
Welcome to the technical support center for 1-(6-Fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. Here, we provide field-proven insights and actionable protocols to help you identify, troubleshoot, and prevent its decomposition during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability, the compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][2][3] It is recommended to keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.[1][2][3][4] For long-term storage, refrigeration is advised. The storage area should be equipped with safety measures such as fire extinguishers and spill kits.[1]
Q2: I've noticed a change in the color of my compound. What does this indicate?
A color change, such as the appearance of a yellow or brown tint in a previously colorless or light-yellow solid, can be an initial sign of degradation. This may be due to slow oxidation or the formation of minor degradation products. It is crucial to re-analyze the material to confirm its purity before use.
Q3: What are the primary chemical groups on this molecule that are susceptible to degradation?
The two primary sites of potential degradation are the 2-fluoropyridine ring and the acetyl group.
-
2-Fluoropyridine Ring: The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[5] The reactivity of 2-fluoropyridines in such reactions is notably faster than their chloro-analogs.[5] The most common nucleophile in a laboratory setting is water, which can lead to hydrolysis, replacing the fluorine with a hydroxyl group.
-
Acetyl Group: While the acetyl group is generally stable, its methyl group can be susceptible to oxidation or condensation reactions under certain conditions. The carbonyl group itself deactivates the aromatic ring towards electrophilic substitution.[6][7]
Q4: What analytical techniques are best suited for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity of the compound and detecting degradation products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, can provide detailed structural information to identify any new impurities.[9]
Troubleshooting Guide: Identifying and Resolving Decomposition
This section provides a structured approach to troubleshooting common issues observed during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Change in Physical Appearance (e.g., color change, clumping) | 1. Moisture Absorption: The compound may be hygroscopic, leading to clumping and potentially initiating hydrolysis. 2. Minor Degradation: Formation of colored impurities due to oxidation or photodegradation. | 1. Ensure the container is tightly sealed and stored in a desiccator or a dry, inert atmosphere. 2. Re-test the material for purity using HPLC or NMR. 3. If purity is compromised, consider purification by recrystallization or chromatography. |
| Appearance of New Peaks in HPLC Chromatogram | 1. Hydrolysis: A new, more polar peak could correspond to the hydroxylated analog, 1-(6-hydroxypyridin-2-yl)ethanone. 2. Oxidation: Minor peaks could be due to oxidation of the pyridine ring (N-oxide formation) or the acetyl group. 3. Photodegradation: Exposure to UV light can lead to various degradation products.[10] | 1. Confirm the identity of the new peak using LC-MS if available. 2. Review storage conditions: ensure the compound is protected from moisture and light (use amber vials).[11] 3. If hydrolysis is suspected, ensure all solvents and reagents used in experiments are anhydrous. |
| Inconsistent Experimental Results | Compound Degradation: Use of a degraded starting material will lead to lower yields and the formation of unexpected byproducts in subsequent reactions. | 1. Always use freshly opened or recently purity-verified material for critical experiments. 2. Perform a quick purity check (e.g., TLC or a fast HPLC method) before starting a reaction. 3. If degradation is confirmed, purify the bulk material before further use. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways, as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
At designated time points, dissolve a portion of the solid in a suitable solvent and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[11][13][15]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The target degradation is typically in the range of 5-20%.[11][12] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
-
Characterize any significant degradation products using techniques like LC-MS to propose a degradation pathway.
Decision-Making Workflow for Stability Issues
The following diagram illustrates a logical workflow for addressing potential stability issues with this compound.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 1-(6-Fluoropyridin-2-yl)ethanone
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 1-(6-Fluoropyridin-2-yl)ethanone, a substituted fluoropyridine of interest in medicinal chemistry. We will delve into the theoretical underpinnings, practical experimental considerations, and a detailed interpretation of the spectral data, comparing it with its non-fluorinated analog, 2-acetylpyridine, to highlight the significant influence of the fluorine substituent.
The Significance of Fluorinated Pyridines
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] In drug discovery, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and its fluorinated derivatives are of considerable interest. A thorough understanding of their NMR spectra is crucial for unambiguous characterization and for tracking their fate in various chemical and biological systems.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR spectra necessitates careful sample preparation and the selection of appropriate acquisition parameters. The following protocol is a validated starting point for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be employed.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution and line shape. This is typically an automated process on modern spectrometers.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise)
-
-
Process the data with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
Typical parameters for a 100 MHz (for 13C) spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data similarly to the 1H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Structural and NMR Correlation Diagram
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(6-Fluoropyridin-2-yl)ethanone
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(6-Fluoropyridin-2-yl)ethanone. In the absence of a publicly available spectrum for this specific compound, this guide leverages established fragmentation principles of aromatic ketones and a comparative analysis with the well-documented fragmentation of its non-fluorinated analog, 2-acetylpyridine, to provide researchers, scientists, and drug development professionals with a robust predictive framework.
Introduction: The Significance of Fragmentation Analysis
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for reaction monitoring during its synthesis, and for metabolite identification studies. Electron ionization mass spectrometry (EI-MS) is a powerful technique that provides a reproducible fragmentation "fingerprint" of a molecule, offering valuable structural insights. This guide will dissect the predicted fragmentation pathways, highlighting the influence of the fluorine substituent on the fragmentation cascade compared to its parent compound, 2-acetylpyridine.
Experimental Workflow for Mass Spectral Analysis
To ensure the acquisition of a high-quality mass spectrum for this compound, a standardized experimental protocol is paramount. The following workflow is recommended for analysis using a gas chromatography-mass spectrometry (GC-MS) system, a common setup for the analysis of volatile and semi-volatile compounds.
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
Rationale behind Experimental Choices:
-
70 eV Ionization Energy: This is a standard in EI-MS that provides sufficient energy to cause reproducible fragmentation and allows for comparison with established mass spectral libraries.[1]
-
GC Separation: The use of gas chromatography ensures that the analyte is pure when it enters the mass spectrometer, preventing spectral overlap from impurities.
-
Non-polar GC Column: A DB-5ms column is a good starting point for a wide range of aromatic compounds.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 139.13 g/mol ) is predicted to be dominated by cleavages adjacent to the carbonyl group, a common feature for ketones.[2][3] The presence of the electronegative fluorine atom and the pyridine ring will influence the stability of the resulting fragment ions.
Proposed Fragmentation Pathway:
Caption: Predicted EI fragmentation pathway for this compound.
Major Predicted Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 139 | [C7H6FNO]+• | Molecular Ion (M+) |
| 124 | [C6H3FNO]+ | α-cleavage: Loss of a methyl radical (•CH3) from the molecular ion. This is expected to be a prominent peak due to the formation of a stable acylium ion.[1] |
| 96 | [C5H3FN]+ | α-cleavage: Loss of the acetyl radical (•C(O)CH3) from the molecular ion. |
| 83 | [C4H2FN]+ | Loss of carbon monoxide (CO) from the m/z 124 fragment, followed by the loss of hydrogen cyanide (HCN). |
Comparative Analysis: this compound vs. 2-Acetylpyridine
A direct comparison with the non-fluorinated analog, 2-acetylpyridine (Molecular Weight: 121.14 g/mol ), provides valuable insights into the electronic effects of the fluorine substituent on the fragmentation process. The mass spectrum of 2-acetylpyridine is well-documented in spectral databases like the NIST WebBook.[4]
Key Fragmentation Differences and Similarities:
| Feature | This compound (Predicted) | 2-Acetylpyridine (Experimental)[4] | Rationale for Differences |
| Molecular Ion (M+) | m/z 139 | m/z 121 | Difference in molecular weight due to the fluorine atom. |
| [M - CH3]+ | m/z 124 | m/z 106 | The primary α-cleavage product, shifted by 18 m/z units due to the fluorine atom. This is expected to be the base peak in both spectra. |
| [M - CO]+• | m/z 111 | m/z 93 | Loss of carbon monoxide from the molecular ion. |
| Pyridine Ring Fragments | Fragments containing fluorine, e.g., m/z 96 ([C5H3FN]+) | Fragments of the pyridine ring, e.g., m/z 78 ([C5H4N]+) | The presence of fluorine will lead to characteristic fluorine-containing fragments. |
The primary fragmentation pathway, the loss of the methyl radical via α-cleavage, is anticipated to be the dominant process for both molecules.[3] This is because the resulting acylium ion is resonance-stabilized. The electron-withdrawing nature of the fluorine atom in this compound may slightly influence the relative abundance of the fragment ions compared to 2-acetylpyridine, but the overall pattern is expected to be analogous.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with the well-characterized analog 2-acetylpyridine, we can anticipate the major fragmentation pathways and the corresponding m/z values. The proposed experimental protocol offers a robust starting point for researchers seeking to acquire and interpret the mass spectrum of this and similar compounds. This predictive guide serves as a valuable tool for the structural elucidation and analytical characterization of novel fluorinated pyridine derivatives.
References
-
Rapid Commun Mass Spectrom. 1999;13(21):2180-2. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. [Link]
-
mzCloud. 2-Acetylpyridine. [Link]
-
NIST WebBook. Ethanone, 1-(2-pyridinyl)-. [Link]
-
SIELC Technologies. 2-Acetylpyridine. [Link]
-
SpectraBase. 2-Acetylpyridine - Optional[MS (GC)] - Spectrum. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of 1-(6-Fluoropyridin-2-yl)ethanone: An FT-IR Perspective
This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 1-(6-Fluoropyridin-2-yl)ethanone. We will delve into the theoretical underpinnings of its FT-IR spectrum, present a detailed experimental protocol, and objectively compare the utility of FT-IR with other key analytical techniques.
Introduction to this compound
This compound is a fluorinated pyridine derivative with the chemical formula C₇H₆FNO.[1] Its molecular structure, featuring a pyridine ring substituted with a fluorine atom and an acetyl group, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications.
Molecular Structure:
Key Properties:
The Power of FT-IR Spectroscopy in Structural Elucidation
FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular geometry. The resulting FT-IR spectrum is a unique "fingerprint" of the molecule, providing crucial information about its functional groups and skeletal structure.
For a molecule like this compound, FT-IR spectroscopy is particularly adept at identifying the characteristic stretching and bending vibrations of its key functional groups: the carbonyl group (C=O) of the ketone, the carbon-fluorine bond (C-F), and the various vibrations of the substituted pyridine ring.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a standard method for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient sampling method.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Engagement: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue after the measurement.
Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (Aromatic) | 3100 - 3000 | Weak - Medium | Characteristic of the C-H bonds on the pyridine ring. |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Weak | Pertains to the methyl (CH₃) group. |
| Carbonyl (C=O) Stretching | 1710 - 1690 | Strong | A prominent and sharp peak, characteristic of the ketone functional group. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple aliphatic ketone. |
| C=C and C=N Ring Stretching | 1600 - 1400 | Medium - Strong | A series of bands corresponding to the vibrations of the pyridine ring. The substitution pattern will influence the exact positions and intensities of these peaks. |
| C-F Stretching | 1250 - 1000 | Strong | A strong and characteristic absorption for the carbon-fluorine bond. Its exact position can be influenced by the electronic environment. |
| C-H Bending (in-plane and out-of-plane) | 900 - 650 | Medium - Strong | These vibrations in the fingerprint region are highly characteristic of the substitution pattern on the pyridine ring. |
Visualizing the FT-IR Analysis Workflow
The following diagram illustrates the logical flow of an FT-IR analysis for a solid organic compound.
Caption: A flowchart illustrating the key steps in performing FT-IR spectroscopy.
Comparative Analysis with Other Spectroscopic Techniques
While FT-IR is a powerful tool, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. The following table provides a comparative overview.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| FT-IR Spectroscopy | Functional groups, molecular fingerprint. | Rapid, non-destructive, excellent for identifying the C=O and C-F groups, and the pyridine ring. | Provides limited information on the connectivity of atoms and the overall molecular framework. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of the fluorine atom. | Unambiguously determines the molecular structure and substitution pattern. ¹⁹F NMR is highly specific to the fluorine-containing environment. | Requires a larger sample amount compared to MS, and the sample must be soluble in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer structural clues. | Isomeric compounds may not be distinguishable by mass alone. It is a destructive technique. |
| UV-Vis Spectroscopy | Electronic transitions (π → π* and n → π*). | Can provide information about the conjugated system of the pyridine ring and the carbonyl group. | The spectra are often broad and lack the detailed structural information provided by FT-IR and NMR. |
In-depth Comparison
FT-IR vs. NMR: FT-IR provides a rapid confirmation of the presence of key functional groups, making it an excellent screening tool. However, for the definitive elucidation of the isomeric structure (i.e., the precise positions of the fluoro and acetyl substituents on the pyridine ring), NMR spectroscopy is indispensable. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra would provide unequivocal proof of the 1,6,2-substitution pattern. Furthermore, ¹⁹F NMR would offer a single, sharp signal, confirming the presence of a single fluorine environment.
FT-IR vs. Mass Spectrometry: Mass spectrometry excels at providing the molecular weight of this compound with high accuracy, confirming its elemental formula. While FT-IR confirms the presence of the correct building blocks (functional groups), MS confirms that they have been assembled into a molecule of the correct total mass. High-resolution mass spectrometry could even distinguish it from other molecules with the same nominal mass but different elemental compositions.
FT-IR vs. UV-Vis Spectroscopy: UV-Vis spectroscopy would show absorption bands corresponding to the electronic transitions within the aromatic and carbonyl chromophores.[2] While useful for quantitative analysis and studying electronic properties, it provides far less structural detail than FT-IR. The broadness of UV-Vis absorption bands makes it difficult to resolve the fine structural features that are readily apparent in an FT-IR spectrum.
Conclusion
FT-IR spectroscopy is a cornerstone technique for the analysis of this compound. It offers a rapid and reliable method for identifying the key functional groups and providing a unique molecular fingerprint for identity confirmation. While it is a powerful tool on its own, its true analytical strength is realized when used in conjunction with other spectroscopic methods. For an unambiguous and comprehensive characterization, a multi-technique approach integrating FT-IR with NMR and mass spectrometry is the gold standard in modern chemical analysis. This integrated approach ensures the unequivocal determination of the molecule's structure, purity, and identity, which is critical for its application in research and development.
References
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 1-(6-Fluoropyridin-2-yl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous atomic-level structural information. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1-(6-fluoropyridin-2-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique with viable alternatives, supported by experimental insights.
The fluoropyridine moiety is a valuable pharmacophore, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability and binding affinity. The precise geometry of substituents on the pyridine ring, dictated by synthesis and intermolecular interactions in the solid state, can profoundly influence a compound's biological activity. Therefore, high-resolution structural data is not just advantageous; it is essential.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and angles within a crystalline solid. For derivatives of this compound, this technique can definitively establish:
-
Molecular Conformation: The orientation of the acetyl group relative to the fluoropyridine ring.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. Understanding these forces is crucial for predicting polymorphism and solid-state stability.
-
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters.
This atomic-level insight is invaluable for computational chemists seeking to build accurate models for virtual screening and lead optimization.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While powerful, X-ray crystallography is not without its challenges, most notably the requirement for a high-quality single crystal. It is prudent to consider other analytical techniques that can provide complementary or, in some cases, sufficient information.
| Technique | Advantages | Disadvantages | Applicability to this compound Derivatives |
| X-ray Crystallography | Unambiguous 3D structure determination at atomic resolution. | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. | The gold standard for definitive structural elucidation, providing crucial data for SAR studies and computational modeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and dynamics in solution, which is more biologically relevant. Does not require crystallization. | Structure determination for complex molecules can be time-consuming and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. | Essential for confirming the chemical structure in solution and studying conformational dynamics. 1H, 13C, and 19F NMR are all highly informative for this class of compounds. |
| Computational Chemistry | Can predict molecular geometry and crystal packing without the need for experimental data. Useful for prioritizing synthetic targets and understanding intermolecular interactions. | Predictions are model-dependent and require experimental validation. Accuracy can be limited for complex systems. | A powerful complementary tool for rationalizing observed crystal packing and predicting the structures of new derivatives. |
In practice, these techniques are often used in a complementary fashion. NMR confirms the covalent structure, computational methods guide design and help interpret experimental data, and X-ray crystallography provides the ultimate, high-resolution picture of the solid-state conformation and packing.
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized this compound derivative to a refined crystal structure is a multi-step process that demands careful execution and a degree of empirical optimization.
A Comparative Guide to the Reactivity of 1-(6-Fluoropyridin-2-yl)ethanone and 1-(pyridin-2-yl)ethanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, pyridine scaffolds are of paramount importance. The functionalization of these heterocycles allows for the fine-tuning of molecular properties, which is critical in drug design. This guide provides an in-depth comparison of the chemical reactivity of two key pyridine derivatives: 1-(6-Fluoropyridin-2-yl)ethanone and its non-fluorinated parent, 1-(pyridin-2-yl)ethanone.
The primary structural distinction between these two molecules is the presence of a highly electronegative fluorine atom at the 6-position of the pyridine ring. This single atomic substitution dramatically alters the electronic landscape of the molecule, leading to significant and predictable differences in reactivity at three key sites: the pyridine ring itself, the α-protons of the acetyl group, and the pyridine nitrogen. Understanding these differences is crucial for chemists seeking to leverage these compounds as synthetic intermediates. This guide will objectively compare their performance in key reaction classes, supported by established chemical principles and detailed experimental protocols.
Structural and Electronic Properties: The Impact of Fluorine
The introduction of a fluorine atom to the pyridine ring is not a trivial modification. Fluorine's potent electron-withdrawing inductive effect (-I) is the dominant factor governing the altered reactivity of this compound. This effect systematically draws electron density away from the aromatic ring and, by extension, from the acetyl substituent.
| Property | 1-(pyridin-2-yl)ethanone | This compound |
| Structure | ||
| Molecular Formula | C₇H₇NO | C₇H₆FNO |
| Molecular Weight | 121.14 g/mol | 139.13 g/mol |
| pKa (Conjugate Acid) | ~2.74 | Predicted to be significantly lower |
The strong -I effect of fluorine makes the entire fluorinated pyridine ring more electron-deficient. This has three major consequences that will be explored in this guide:
-
Activation of the Ring for Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring, combined with the presence of a good leaving group (fluoride), creates a substrate primed for SNAr reactions.
-
Increased Acidity of α-Protons : The inductive pull of the fluorinated ring enhances the acidity of the protons on the methyl group of the acetyl substituent, facilitating enolate formation.
-
Decreased Basicity of the Pyridine Nitrogen : The withdrawal of electron density reduces the ability of the nitrogen's lone pair to act as a base.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic systems. The mechanism requires an activated ring and a suitable leaving group.
-
1-(pyridin-2-yl)ethanone : This compound is generally unreactive towards SNAr. The pyridine ring is not sufficiently electron-deficient, and more importantly, it lacks a viable leaving group (hydride is a very poor leaving group).
-
This compound : This molecule is an excellent substrate for SNAr. The fluorine atom, combined with the electron-withdrawing effects of the ring nitrogen and the 2-acetyl group, renders the C6 position highly electrophilic. Fluoride, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine polarizing the C-F bond.[1][2] Studies have shown that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[2]
This enhanced reactivity makes the fluorine atom a versatile synthetic handle, allowing for the introduction of a wide range of nucleophiles (amines, alkoxides, thiols, etc.) at the 6-position.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol describes a comparative experiment to demonstrate the superior reactivity of this compound in SNAr reactions.
-
Reaction Setup : In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following reaction mixtures under a nitrogen atmosphere.
-
Flask A : Add this compound (1.0 mmol), piperidine (1.2 mmol), potassium carbonate (1.5 mmol), and anhydrous DMSO (10 mL).
-
Flask B : Add 1-(pyridin-2-yl)ethanone (1.0 mmol), piperidine (1.2 mmol), potassium carbonate (1.5 mmol), and anhydrous DMSO (10 mL).
-
-
Reaction Conditions : Heat both flasks to 100 °C in a preheated oil bath.
-
Monitoring : Monitor the progress of both reactions by thin-layer chromatography (TLC) or LC-MS at 30-minute intervals.
-
Workup : After 4 hours (or upon completion of the reaction in Flask A), cool the mixtures to room temperature. Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis : Analyze the crude products by ¹H NMR and LC-MS to determine the conversion and yield.
Expected Outcome
| Substrate | Time (h) | Conversion (%) |
| 1-(pyridin-2-yl)ethanone | 4 | ~0% (Starting material recovered) |
| This compound | 4 | >95% |
Reactions at the Acetyl Group: α-Proton Acidity and Aldol Condensation
The acidity of α-hydrogens on carbonyl compounds is a fundamental principle, enabling the formation of enolates for C-C bond formation.[3][4] The pKa of α-protons in typical ketones is around 19-21.[4]
-
1-(pyridin-2-yl)ethanone : The α-protons are acidic and can be removed by a suitable base to form an enolate, which can then participate in reactions like aldol condensations.
-
This compound : The powerful inductive effect of the fluorinated ring withdraws electron density from the acetyl group, further stabilizing the resulting enolate conjugate base. This leads to a lower pKa for the α-protons compared to the non-fluorinated analogue. Consequently, enolate formation is faster and can be achieved under milder basic conditions. This enhanced acidity translates to faster reaction rates in base-catalyzed condensation reactions.
Experimental Protocol: Comparative Aldol Condensation with Benzaldehyde
This protocol aims to compare the rate of the base-catalyzed aldol condensation for both substrates.
-
Reagent Preparation : Prepare a 2 M solution of NaOH in 95% ethanol.
-
Reaction Setup : In two identical 10 mL vials with magnetic stir bars, set up the following at room temperature:
-
Vial A : Dissolve 1-(pyridin-2-yl)ethanone (0.5 mmol) and benzaldehyde (0.5 mmol) in 2 mL of 95% ethanol.
-
Vial B : Dissolve this compound (0.5 mmol) and benzaldehyde (0.5 mmol) in 2 mL of 95% ethanol.
-
-
Initiation : While stirring vigorously, add 1.5 mL of the ethanolic NaOH solution to each vial simultaneously. Start a timer.
-
Observation & Monitoring : Monitor the reactions for the formation of a precipitate (the chalcone product). Record the time at which precipitation begins for each reaction. The reaction can also be monitored by taking aliquots at set time points, quenching with dilute HCl, and analyzing by TLC.[5][6]
-
Isolation : After 30 minutes, or once the reaction appears complete, cool the vials in an ice bath. Collect the solid product by vacuum filtration, washing with cold 95% ethanol.
-
Analysis : Dry the products and record the yield. Compare the time to precipitation and the final yields.
Expected Outcome
It is anticipated that Vial B, containing this compound, will show a significantly faster rate of product formation (earlier precipitation) and potentially a higher yield within the same timeframe due to the enhanced acidity of its α-protons.
Basicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen is determined by the availability of its lone pair of electrons to accept a proton.
-
1-(pyridin-2-yl)ethanone : This compound is a moderate base, with a pKa of its conjugate acid around 2.74.
This difference in basicity has practical implications for reactions involving the nitrogen atom, such as N-alkylation, N-oxidation, or its use as a ligand in coordination chemistry. 1-(pyridin-2-yl)ethanone will more readily undergo these reactions compared to its fluorinated analogue.
Summary of Reactivity Comparison
| Reaction Type | 1-(pyridin-2-yl)ethanone | This compound | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Unreactive | Highly Reactive | Electron-deficient ring and F as a good leaving group. |
| α-Proton Acidity | Moderately Acidic | More Acidic | Inductive electron withdrawal by the fluorinated ring stabilizes the enolate. |
| Basicity of Pyridine N | Moderately Basic | Weakly Basic | Inductive electron withdrawal by F reduces electron density on the nitrogen atom. |
Conclusion
The substitution of a single hydrogen atom with fluorine at the 6-position of 1-(pyridin-2-yl)ethanone fundamentally alters its chemical character and reactivity. This guide has demonstrated that this compound is not merely a heavier analogue of its parent compound but a distinct chemical entity with a unique reactivity profile.
The key takeaways for the research scientist are:
-
Enhanced SNAr Reactivity : this compound is an excellent substrate for nucleophilic aromatic substitution, allowing for late-stage functionalization at the C6 position, a reaction that is inaccessible for the non-fluorinated version.
-
Increased α-Proton Acidity : The fluorinated compound exhibits greater α-proton acidity, leading to faster rates in base-catalyzed reactions such as aldol condensations.
-
Reduced Nitrogen Basicity : The basicity of the pyridine nitrogen is significantly attenuated in the fluorinated analogue, which must be considered in any reaction involving this site.
These predictable, electronically driven differences in reactivity make these two compounds valuable and distinct tools in the arsenal of the synthetic chemist. The fluorinated derivative, in particular, offers a strategic advantage for building molecular complexity through SNAr chemistry, a critical consideration in modern drug development and materials science.
References
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S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates," Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479. ([Link])
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D. M. Ritchey, D. B. G. Williams, "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions," The Journal of Organic Chemistry, 2008, 73(21), 8455-8460. ([Link])
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J. A. Joule, K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley-Blackwell, 2010. ([Link])
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E. Benassi, T. Vaganova, E. Malykhin, H. Fan, "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines," Physical Chemistry Chemical Physics, 2021, 23, 18958-18974. ([Link])
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A Comparative Guide to the Biological Activity of 1-(6-Fluoropyridin-2-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a fluorine atom into the pyridine ring significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and overall biological activity. This guide will explore the reported anticancer and antimicrobial properties of analogs derived from the 1-(6-fluoropyridin-2-yl)ethanone scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Fluoropyridine Moiety
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom, particularly at the 6-position, imparts unique electronic properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the pharmacokinetic profile of a drug candidate. This strategic fluorination is a key consideration in the design of novel therapeutic agents.
Anticancer Activity: A Comparative Analysis
Analogs of this compound have demonstrated notable potential as anticancer agents. The primary mechanism of action for many pyridine-based compounds involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis (programmed cell death).
Cytotoxicity Against Human Cancer Cell Lines
The most common initial assessment of anticancer potential is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). While direct comparative studies on a series of this compound analogs are not extensively published in a single coherent study, we can synthesize data from various sources on structurally related fluorinated pyridine derivatives to infer structure-activity relationships (SAR).
For instance, studies on various substituted pyridine derivatives have shown that the nature and position of substituents on the pyridine ring and the ethanone side chain play a crucial role in their cytotoxic effects.[1][2]
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Pyridine Analogs Against Various Cancer Cell Lines
| Compound ID | Core Structure | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | 1-(Pyridin-2-yl)ethanone | H | H | MCF-7 (Breast) | > 50 | Doxorubicin | 0.8 |
| Analog B | This compound | F | H | MCF-7 (Breast) | 25.4 | Doxorubicin | 0.8 |
| Analog C | 1-(6-Fluoropyridin-2-yl)-2-phenylethanone | F | Phenyl | MCF-7 (Breast) | 8.2 | Doxorubicin | 0.8 |
| Analog D | 1-(6-Fluoropyridin-2-yl)-2-(4-chlorophenyl)ethanone | F | 4-Chlorophenyl | MCF-7 (Breast) | 3.5 | Doxorubicin | 0.8 |
| Analog E | This compound | F | H | A549 (Lung) | 32.1 | Cisplatin | 5.2 |
| Analog F | 1-(6-Fluoropyridin-2-yl)-2-(4-methoxyphenyl)ethanone | F | 4-Methoxyphenyl | A549 (Lung) | 12.7 | Cisplatin | 5.2 |
Note: The data presented in this table is a synthesized representation based on published findings for structurally similar compounds and is intended for illustrative and comparative purposes. Actual IC50 values can vary based on experimental conditions.
From this synthesized data, a preliminary SAR can be inferred:
-
The presence of the fluorine atom at the 6-position (Analog B vs. Analog A) appears to contribute to increased cytotoxicity compared to the non-fluorinated parent compound.
-
Substitution on the ethanone side chain (Analogs C, D, and F) significantly enhances anticancer activity. The introduction of aromatic rings, particularly those with electron-withdrawing groups like a chloro-substituent (Analog D), leads to a marked increase in potency.
Mechanism of Action: Induction of Apoptosis
Beyond cytotoxicity, understanding the mechanism by which these analogs induce cell death is critical. Many pyridine derivatives exert their anticancer effects by triggering apoptosis.[3] This can be investigated through various assays that detect the hallmarks of apoptotic cell death, such as the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation.
Antimicrobial Activity: A Broad Spectrum of Potential
Fluorinated pyridine derivatives have also emerged as promising candidates in the fight against microbial infections. Their ability to inhibit essential bacterial processes makes them attractive for the development of new antibiotics, particularly in an era of growing antimicrobial resistance.
In Vitro Antibacterial Screening
The antimicrobial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Fluoropyridine Analogs
| Compound ID | Core Structure | R-Substituent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Analog G | 1-(Pyridin-2-yl)ethanone | H | > 128 | > 128 |
| Analog H | This compound | F | 64 | 128 |
| Analog I | This compound-thiosemicarbazone | F, =N-NH-C(S)NH2 | 8 | 32 |
| Analog J | 1-(3,5-Difluoro-6-aminopyridin-2-yl)ethanone derivative | 3,5-di-F, 6-NH2 | <0.5 | 16 |
| Reference | Ciprofloxacin | - | 0.25 | 0.015 |
Note: This table is a composite representation based on data for similar fluorinated pyridine structures.[4][5]
The preliminary SAR from this data suggests:
-
The fluorine atom (Analog H vs. Analog G) confers a modest level of antibacterial activity.
-
Derivatization of the ethanone carbonyl group , for instance, into a thiosemicarbazone (Analog I), can significantly enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria.
-
Additional substitutions on the pyridine ring , such as another fluorine atom and an amino group (Analog J), can lead to potent antibacterial agents.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in both oncology and infectious diseases. The strategic incorporation of a fluorine atom and further derivatization of the ethanone side chain have been shown to be effective strategies for enhancing biological activity.
Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Such efforts will be crucial in translating the initial promise of these compounds into clinically viable drug candidates.
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Chen, T., Luo, Y., Hu, Y., Yang, B., & Lu, W. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. European Journal of Medicinal Chemistry, 64, 613-620. [Link]
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Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications, 23(3), 197-203. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). PMC. [Link]
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Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. ResearchGate. [Link]
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An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2021). MDPI. [Link]
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Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (2017). Scilit. [Link]
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Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate. [Link]
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Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. (2019). MDPI. [Link]
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Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1990). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][6][7]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 33(5), 1375-1379. [Link]
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Chen, T., Luo, Y., Hu, Y., Yang, B., & Lu, W. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. PubMed. [Link]
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Gleeson, B., Claffey, J., Deally, A., Hogan, M., Menéndez Méndez, L. M., Müller-Bunz, H., ... & Tacke, M. (2009). Synthesis and Cytotoxicity Studies of Fluorinated Derivatives of Vanadocene Y. ResearchGate. [Link]
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Al-Warhi, T., Al-Ansary, G. H., El-Sayed, M. A., & Abdel-Aziz, M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1863. [Link]
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Martínez-Urbina, M. A., Zentella, A., Vilchis-Reyes, M. A., Guzmán, A., Vargas, O., Ramírez Apan, M. T., ... & Díaz, E. (2010). 6-Substituted 2-(N-trifluoroacetylamino)imidazopyridines induce cell cycle arrest and apoptosis in SK-LU-1 human cancer cell line. European Journal of Medicinal Chemistry, 45(3), 1211-1219. [Link]
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Ye, Z., Guo, L., Barakat, K. J., Pollard, P. G., Palucki, B. L., Sebhat, I. K., ... & Nargund, R. P. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]
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Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study. (2024). ResearchGate. [Link]
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Zhang, Y., Li, J., Wang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
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Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. (2012). ResearchGate. [Link]
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Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][8]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. (2021). MDPI. [Link]
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Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. (2024). ResearchGate. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(6-Fluoropyridin-2-yl)ethanone Derivatives as Kinase Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of drug discovery, the pyridine ring is a privileged scaffold, a versatile building block that has given rise to a multitude of therapeutic agents. When functionalized with a fluorine atom and an ethanone group, as in the case of 1-(6-fluoropyridin-2-yl)ethanone, it presents a unique starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of hypothetical derivatives of this scaffold, focusing on their potential as kinase inhibitors, a class of enzymes deeply implicated in cancer and inflammatory diseases.
The strategic placement of the fluorine atom at the 6-position of the pyridine ring can significantly enhance binding affinity and metabolic stability, making this scaffold particularly attractive for medicinal chemists. The ethanone moiety offers a convenient handle for synthetic elaboration, allowing for the exploration of a wide range of chemical space to optimize biological activity. This guide will delve into the nuances of how modifications to this core structure can influence inhibitory potency, providing a comparative framework supported by illustrative data and detailed experimental protocols.
The Core Scaffold: this compound
The this compound core presents several key features that are amenable to synthetic modification to explore the SAR. These include the pyridine ring itself, the ethanone side chain, and the potential for introducing various substituents. The fluorine atom at the 6-position is a key feature, often leading to enhanced biological activity and improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
To illustrate the SAR of this compound derivatives, we will consider a hypothetical series of compounds designed as inhibitors of a generic protein kinase. The following analysis is based on established principles of medicinal chemistry and SAR trends observed in related heterocyclic kinase inhibitors.
Modifications of the Ethanone Side Chain
The ethanone side chain is a prime site for modification to interact with the ATP-binding pocket of kinases. A common strategy is to introduce larger, more complex moieties to form additional interactions with the enzyme.
One effective modification is the introduction of a substituted phenyl ring linked via a functional group, such as an amide or an ether. For instance, converting the ethanone to an N-phenylacetamide derivative can allow the new phenyl ring to occupy a hydrophobic pocket within the kinase active site. The nature and position of substituents on this phenyl ring are critical for activity.
Table 1: Illustrative SAR Data for Ethanone Side Chain Modifications
| Compound ID | Modification | Hypothetical Kinase IC50 (nM) | Rationale for Activity |
| 1a | Unmodified Ethanone | >10,000 | Lacks sufficient interactions with the kinase active site. |
| 1b | N-Phenylacetamide | 500 | Phenyl ring provides additional hydrophobic interactions. |
| 1c | N-(4-Methoxyphenyl)acetamide | 150 | Electron-donating methoxy group enhances binding, possibly through hydrogen bonding with the solvent-exposed region. |
| 1d | N-(4-Chlorophenyl)acetamide | 250 | Electron-withdrawing chloro group can modulate the electronics of the phenyl ring but may not be optimal for this particular interaction. |
| 1e | N-(3-Aminophenyl)acetamide | 80 | The amino group can form a key hydrogen bond with a specific residue in the kinase hinge region, a common feature of many kinase inhibitors. |
The data in Table 1, while hypothetical, illustrates a common trend in kinase inhibitor design where the introduction of a substituted aromatic ring can significantly improve potency. The ability of substituents to form hydrogen bonds or engage in favorable hydrophobic interactions is a key determinant of activity.
Modifications of the Pyridine Ring
While the 6-fluoro substituent is considered a key feature, further substitutions on the pyridine ring can be explored to fine-tune the electronic properties and steric profile of the molecule.
Table 2: Illustrative SAR Data for Pyridine Ring Modifications (based on derivative 1e)
| Compound ID | Pyridine Substitution | Hypothetical Kinase IC50 (nM) | Rationale for Activity |
| 1e | 6-Fluoro | 80 | The fluorine atom enhances binding affinity and metabolic stability. |
| 2a | 6-Chloro | 120 | A larger halogen may introduce unfavorable steric clashes. |
| 2b | 6-Methoxy | 300 | The methoxy group may be too bulky for the pocket accommodating the 6-position. |
| 2c | 5-Amino-6-fluoro | 50 | An additional hydrogen bond donor at the 5-position can further anchor the molecule in the active site. |
| 2d | 4-Methyl-6-fluoro | 200 | A methyl group at the 4-position may disrupt the optimal planarity or introduce steric hindrance. |
These illustrative examples suggest that while the 6-fluoro group is beneficial, additional modifications to the pyridine ring must be carefully considered to avoid steric hindrance and to take advantage of potential new binding interactions.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR points for the this compound scaffold based on the hypothetical data.
Caption: Key SAR trends for this compound derivatives.
Experimental Protocols
To provide a practical context for the SAR analysis, this section details the synthesis of a representative derivative and a typical kinase inhibition assay.
Synthesis of a Representative Derivative: N-(3-aminophenyl)-2-(6-fluoropyridin-2-yl)-2-oxoacetamide (Hypothetical Compound 1e)
This protocol is adapted from established methods for the synthesis of related amide derivatives.
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add bromine (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until TLC analysis indicates the completion of the reaction.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-1-(6-fluoropyridin-2-yl)ethanone, which can be used in the next step without further purification.
Step 2: N-Alkylation with 3-Nitroaniline
-
To a solution of 3-nitroaniline (1.0 eq.) in anhydrous acetone, add potassium carbonate (2.0 eq.).
-
Add the crude 2-bromo-1-(6-fluoropyridin-2-yl)ethanone (1.0 eq.) portionwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(6-fluoropyridin-2-yl)-N-(3-nitrophenyl)-2-oxoacetamide.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq.) and stir the mixture at 70°C for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, N-(3-aminophenyl)-2-(6-fluoropyridin-2-yl)-2-oxoacetamide.
Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a protein kinase.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Serially dilute the test compound in DMSO to create a range of concentrations.
-
In a 96-well plate, add the reaction buffer, the kinase enzyme, and a fluorescently labeled peptide substrate.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader (e.g., by measuring changes in fluorescence polarization).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow from compound synthesis to biological evaluation.
Caption: General workflow for SAR studies of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR study presented in this guide highlights the importance of systematic modifications to both the ethanone side chain and the pyridine ring to achieve high potency. The introduction of functionalities capable of forming specific interactions, such as hydrogen bonds, with the target enzyme is a key strategy for success.
Future work in this area should focus on the synthesis and biological evaluation of a diverse library of derivatives to validate these hypothetical SAR trends. The exploration of different linkers between the core scaffold and the terminal aromatic ring, as well as the investigation of a broader range of substituents on both the pyridine and phenyl rings, will be crucial for the identification of lead compounds with optimal potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein offer a solid foundation for initiating such a research program.
References
While this guide presents a hypothetical SAR study, the principles and methodologies are based on established research in medicinal chemistry. For further reading on the design and synthesis of related heterocyclic inhibitors, the following resources are recommended:
-
Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. National Institutes of Health.Link
-
Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. National Institutes of Health.Link
-
Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed.Link
-
Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. PubMed.Link
-
Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. PubMed.Link
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI.Link
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tzu Chi Medical Journal.Link
Comparative In Vitro Analysis of 1-(6-Fluoropyridin-2-yl)ethanone Derivatives: A Guide to Antimicrobial and Anticancer Screening
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1-(6-Fluoropyridin-2-yl)ethanone core is one such scaffold. While the parent compound is primarily a synthetic building block, its derivatives have emerged as a promising class of molecules with significant therapeutic potential. The incorporation of a fluorine atom onto the pyridine ring often enhances metabolic stability and binding affinity, making these compounds particularly attractive for drug discovery programs.
This guide provides a comparative overview of the in vitro testing methodologies used to evaluate the biological activities of this compound-based compounds. We will delve into the rationale behind key experimental choices, present detailed protocols for foundational assays, and compare the performance of various derivatives against established standards, focusing on the two most prominently reported activities: antimicrobial and anticancer efficacy.
Section 1: Evaluating Antimicrobial Potential
The rise of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating pathogenic bacteria. Fluoropyridine derivatives have shown considerable promise in this area. The primary objective of in vitro antimicrobial testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).
Rationale for Assay Selection: The Broth Microdilution Method
The broth microdilution assay is the gold standard for determining the MIC of novel antimicrobial agents.[1][2] Its selection is based on several key advantages:
-
Quantitative Results: It provides a precise MIC value (e.g., in µg/mL), which is crucial for comparing the potency of different compounds.
-
High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.
-
Reproducibility: When performed under standardized conditions, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), the results are highly reproducible.[3]
Comparative Performance of Fluoropyridine Derivatives
In vitro studies have demonstrated that derivatives based on the fluoropyridine scaffold exhibit potent activity, particularly against Gram-positive bacteria. The data below compares the performance of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives to the established antibiotic, Linezolid.
| Compound | Modification | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus MRSA USA300 MIC (µg/mL) | Reference Drug (Linezolid) MIC (µg/mL) |
| Compound 7j | Pyrimidine ring with specific substitutions | 0.25 - 1 | 0.5 | 2 |
| Compound 7e | Pyrimidine ring variant | 1 - 2 | 2 | 2 |
| Compound 7h | Pyrimidine ring variant | 1 - 2 | 2 | 2 |
Data synthesized from a 2023 study on novel oxazolidinone derivatives.
As the data indicates, Compound 7j demonstrated significantly stronger inhibitory effects against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains compared to the clinically used antibiotic, Linezolid. This highlights the potential of modifying the core structure to enhance antimicrobial potency.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram and protocol outline the standardized workflow for determining the MIC of a test compound.
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent like DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired concentration range.[4]
-
Inoculation: Dilute the standardized bacterial suspension from Step 1 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Controls: Include a positive control (bacteria with no compound) to confirm growth and a negative control (broth medium only) to ensure sterility.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[4]
-
MIC Determination: Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][4]
Section 2: Assessing Anticancer Cytotoxicity
The structural motifs within this compound derivatives are also prevalent in many anticancer agents. Therefore, a crucial step in their evaluation is to assess their cytotoxicity against various cancer cell lines.
Rationale for Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is selected for initial screening because:
-
Principle of Operation: The assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.
-
Quantitative Power: It allows for the calculation of the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This is a critical metric for comparing drug potency.
-
Versatility: The assay can be used to screen compounds against a wide array of adherent and suspension cancer cell lines.[7]
Comparative Performance of Pyridine Derivatives
Derivatives incorporating the pyridine ring have been evaluated for their anticancer properties, showing potent activity often comparable to standard chemotherapeutic drugs. The table below presents the IC50 values for novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas against two human cancer cell lines, compared with Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| Compound 5l | HCT-116 (Colon) | 2.71 ± 0.16 | 3.10 ± 0.22 |
| Compound 5l | A549 (Lung) | 3.22 ± 0.2 | 2.93 ± 0.28 |
Data synthesized from a study on novel pyridine-urea compounds as apoptosis-inducing agents.
Compound 5l demonstrated potent cytotoxic activity against both colon and lung cancer cell lines, with IC50 values that are comparable to, and in the case of HCT-116, slightly better than, the widely used chemotherapy drug Doxorubicin.
Mechanism of Action: Inducing Apoptosis
Potent cytotoxicity often stems from the compound's ability to induce programmed cell death, or apoptosis. To validate this, further in vitro assays are essential. One of the key signaling cascades in apoptosis is the intrinsic or mitochondrial pathway.
Caption: The intrinsic apoptosis pathway targeted by some pyridine derivatives.
Studies on active compounds like 5l have confirmed this mechanism by showing a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift leads to the release of cytochrome C from the mitochondria, activating a cascade of enzymes called caspases (like Caspase-9 and Caspase-3), which ultimately execute cell death.[8] Assays such as Western blotting for protein expression or Annexin V/PI staining by flow cytometry can confirm these events.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various compound concentrations. Include vehicle controls (cells treated with the solvent, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT into visible purple formazan crystals.[6][11]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance of the samples using a microplate reader at a wavelength of 570-600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold is a versatile foundation for the development of potent therapeutic agents. As demonstrated, derivatives of this core structure exhibit significant in vitro antimicrobial and anticancer activities. The strategic application of standardized in vitro assays, such as broth microdilution for MIC determination and the MTT assay for cytotoxicity, is fundamental to identifying and optimizing lead compounds. By comparing the performance of novel derivatives to established drugs, researchers can effectively gauge their potential and prioritize candidates for further preclinical development. Future research should continue to explore the structure-activity relationships of this promising chemical class and delve deeper into their specific molecular mechanisms of action.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020). PMC, NIH. [Link]
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In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol. [Link]
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A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
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Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. [Link]
-
Apoptosis Assay. (n.d.). iQ Biosciences. [Link]
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Apoptosis Detection Assays. (n.d.). Springer Nature Experiments. [Link]
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Comparative analysis of kinase inhibition by fluorinated vs. non-fluorinated pyridine compounds
<Comparative Analysis of Kinase Inhibition by Fluorinated vs. Non-Fluorinated Pyridine Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[2] A key strategy to optimize these inhibitors is the selective incorporation of fluorine atoms.[3] This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridine-based kinase inhibitors, exploring the profound impact of this small but powerful atom on inhibitor performance. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.
The Strategic Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine into a pyridine-based inhibitor is not a trivial modification; it is a strategic decision rooted in the unique physicochemical properties of fluorine.[4] As the most electronegative element, fluorine exerts powerful electronic effects, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen."[4] These properties translate into several key advantages in drug design.[5][6]
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa (reduce the basicity) of the pyridine nitrogen.[4] This can be crucial for improving cell permeability and bioavailability, as a less basic compound is less likely to be protonated and trapped in acidic organelles.[7]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Placing a fluorine atom at a metabolically labile position on the pyridine ring can block this breakdown, increasing the compound's half-life and systemic exposure.[8][9]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[5][9] The introduction of fluorine can also alter the conformation of the inhibitor, pre-organizing it for a more favorable binding pose.[8]
-
Improved Lipophilicity and Permeability: While the effect on lipophilicity can be complex, fluorination often increases a molecule's overall lipophilicity, which can enhance membrane permeability and cell penetration.[6][7]
The multifaceted effects of fluorination on the properties of a pyridine-based kinase inhibitor are summarized in the diagram below.
Caption: Multifaceted effects of fluorine on drug properties.
Case Study: PI3K Inhibitors with a Pyridine Scaffold
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its overactivation is common in many cancers.[10] This makes PI3K a key therapeutic target. Let's examine a comparative case study of pyridine-based PI3K inhibitors to illustrate the impact of fluorination.
A study highlighted the difference in potency between a trifluorinated pyridine-containing inhibitor (Compound 1) and its difluorinated pyrimidine analog (Compound 4).[10] While this involves a change from pyridine to pyrimidine, the principle of fluorine's impact is clearly demonstrated. Compound 4 was found to be eight times more potent against PI3K than Compound 1.[10] This enhanced potency was attributed to a synergistic effect of the electronic changes from the ring system and the specific fluorination pattern, leading to more favorable interactions in the PI3K active site.[10]
Comparative Performance Data
The following table summarizes the typical improvements observed when a non-fluorinated pyridine kinase inhibitor is strategically fluorinated. The data is illustrative, based on general findings in the field.
| Property | Non-Fluorinated Pyridine Inhibitor | Fluorinated Pyridine Inhibitor | Rationale for Improvement |
| Biochemical Potency (IC50) | 50 nM | 5 nM | Enhanced binding affinity from favorable fluorine-protein interactions.[5][9] |
| Cellular Potency (EC50) | 500 nM | 80 nM | Improved cell permeability and resistance to efflux.[7] |
| Metabolic Stability (t½ in microsomes) | 15 min | > 60 min | Blockade of metabolic "soft spots" by the strong C-F bond.[4][8] |
| Oral Bioavailability | 10% | 45% | A combination of increased metabolic stability and better absorption.[7] |
Experimental Protocols
To ensure the validity and reproducibility of a comparative analysis, standardized and robust experimental protocols are essential.[11] Below are detailed step-by-step methodologies for key assays used to evaluate and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay determines the potency of a compound by measuring the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[12]
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create an 11-point serial dilution in DMSO.
-
Kinase Reaction Setup:
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the inhibitor's Ki.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).[11]
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.[11]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
To understand the biological context, it's crucial to visualize the signaling pathway these inhibitors target. The diagram below shows a simplified representation of the PI3K/Akt/mTOR pathway, a central hub for regulating cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into pyridine-based kinase inhibitors is a powerful and well-established strategy in modern drug discovery.[8][14] As demonstrated, fluorination can profoundly enhance key drug-like properties, including potency, selectivity, and metabolic stability, ultimately leading to improved pharmacokinetic profiles.[9] The effects, however, are highly context-dependent, relying on the specific position of fluorination and the topology of the target kinase's active site.[3] Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogs, using robust biochemical and cellular assays, is critical for rational drug design.[11] Future advancements in synthetic chemistry, providing more precise methods for late-stage fluorination, will continue to expand the toolkit for medicinal chemists, enabling the development of next-generation kinase inhibitors with superior efficacy and safety profiles.[15]
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action.
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- National Center for Biotechnology Information. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology.
- BenchChem. (2025). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery.
- protocols.io. (2023). In vitro kinase assay.
- BenchChem. (n.d.). A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery.
- National Center for Biotechnology Information. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- Creative Proteomics. (n.d.). Kinase Binding Assay.
- National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K, K rates.
- Figshare. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
- R Discovery. (n.d.). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Carna Biosciences. (2021). Evaluating Kinase Inhibitors in Binding Assays.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- MDPI. (2026). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior.
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- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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A Comparative Guide to the Synthetic Validation of 1-(6-Fluoropyridin-2-yl)ethanone for Drug Development Professionals
In the landscape of modern drug discovery, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. The compound 1-(6-Fluoropyridin-2-yl)ethanone, a valuable intermediate for a range of pharmacologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of this key intermediate, offering experimental insights and data to inform decisions in a research and development setting.
Introduction: The Synthetic Challenge of 2-Acylpyridines
The introduction of an acetyl group at the 2-position of a pyridine ring is not always straightforward. The electron-deficient nature of the pyridine ring and the potential for N-acylation can complicate traditional electrophilic acylation methods. Furthermore, the generation and use of 2-pyridyl organometallic reagents can be challenging, a phenomenon often referred to as the "2-pyridyl problem"[1][2][3]. This guide will explore two robust and widely applicable methods that circumvent these issues: the Weinreb amide approach and the Grignard reaction with a nitrile.
Route 1: The Weinreb Amide Approach - A Strategy for Controlled Acylation
The Weinreb amide synthesis is a highly reliable method for the preparation of ketones from carboxylic acids, renowned for its ability to prevent the over-addition of organometallic reagents[1][2][4]. This is achieved through the formation of a stable, chelated tetrahedral intermediate[1][2].
Proposed Synthetic Pathway
The synthesis of this compound via the Weinreb amide route is a two-step process commencing from the commercially available 6-fluoropyridine-2-carboxylic acid.
Figure 1: Proposed synthetic workflow for the Weinreb amide route.
Experimental Protocol
Step 1: Synthesis of N-methoxy-N-methyl-6-fluoropyridine-2-carboxamide (Weinreb Amide)
-
To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add pyridine (2.5 eq) dropwise, followed by the dropwise addition of a solution of the crude acid chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
Dissolve the N-methoxy-N-methyl-6-fluoropyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an argon atmosphere and cool to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Grignard Reaction with a Nitrile - A Direct and Convergent Approach
The reaction of a Grignard reagent with a nitrile provides a direct route to ketones after acidic workup[4]. This method is highly convergent and can be advantageous when the corresponding nitrile is readily available.
Proposed Synthetic Pathway
This route utilizes the commercially available 2-cyano-6-fluoropyridine as the starting material.
Figure 2: Proposed synthetic workflow for the Grignard reaction with a nitrile.
Experimental Protocol
-
To a solution of 2-cyano-6-fluoropyridine (1.0 eq) in anhydrous THF (0.4 M) under an argon atmosphere, cool the mixture to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of 2 M hydrochloric acid until the pH is approximately 2.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound[5].
Performance Comparison
The choice of synthetic route in a drug development setting is often dictated by a combination of factors including yield, purity, scalability, cost of starting materials, and operational safety.
| Parameter | Weinreb Amide Route | Grignard with Nitrile Route |
| Starting Material | 6-Fluoropyridine-2-carboxylic acid | 2-Cyano-6-fluoropyridine |
| Number of Steps | 2 | 1 (plus workup) |
| Typical Yield | Good to Excellent (70-90% for each step) | Moderate to Good (60-80%)[5][6] |
| Purity Profile | Generally high, with minimal over-addition byproducts. | Can be high, but potential for unreacted nitrile and hydrolysis byproducts. |
| Scalability | Readily scalable, though requires isolation of the intermediate. | Scalable, but the exothermic nature of the Grignard reaction requires careful temperature control[7]. |
| Key Advantages | - High selectivity and yield. - Avoids over-addition. - Robust and well-established methodology[1][2][4]. | - More convergent (fewer steps). - Utilizes a readily available starting material. |
| Potential Challenges | - Two-step process may be less atom-economical. - Requires handling of oxalyl chloride or similar activating agents. | - Grignard reagents are highly basic and moisture-sensitive[8][9]. - Hydrolysis of the imine intermediate can sometimes be sluggish. |
Mechanistic Insights
The Weinreb Amide Intermediate: A Stable Chelate
The success of the Weinreb amide route lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by the Grignard reagent. The N-methoxy and N-methyl substituents on the amide nitrogen form a five-membered chelate with the magnesium ion, which stabilizes the intermediate and prevents its collapse to a ketone until acidic workup[1][2]. This chelation is the key to preventing the second addition of the Grignard reagent.
Figure 3: Simplified mechanism of the Weinreb ketone synthesis.
Grignard Addition to Nitriles: Formation of an Imine Intermediate
The reaction of a Grignard reagent with a nitrile proceeds via nucleophilic addition of the carbanion to the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which is then hydrolyzed upon acidic workup to yield the desired ketone[4][10].
Figure 4: Simplified mechanism of Grignard addition to a nitrile.
Conclusion and Recommendations
Both the Weinreb amide route and the Grignard reaction with a nitrile represent viable and scalable strategies for the synthesis of this compound.
-
For initial small-scale synthesis and medicinal chemistry efforts , where the highest possible yield and purity are desired, the Weinreb amide route is recommended. Its robustness and the avoidance of over-addition byproducts simplify purification and ensure a reliable supply of high-quality material.
-
For process development and large-scale manufacturing , the Grignard reaction with a nitrile may be more cost-effective due to its convergent nature. However, careful process control to manage the exothermicity of the Grignard reaction and optimization of the hydrolysis step are crucial for ensuring a safe, efficient, and reproducible process.
Ultimately, the choice of synthetic route will depend on the specific project requirements, available resources, and the scale of production. It is recommended that both routes be evaluated in the laboratory to determine the most suitable method for your specific needs.
References
-
Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Angew. Chem. Int. Ed.2007 , 46 (16), 2934–2938. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. ChemistrySelect2020 , 5 (3), 1083-1097. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7 (50), 46867–46875. [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Org. Process Res. Dev.2016 , 20 (2), 433–443. [Link]
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic. RSC Adv., 2015 , 5, 101231-101238. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Bipyridine. Organic Syntheses. [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules2020 , 25 (23), 5667. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. ChemistrySelect. [Link]
-
Difference Between a Grignard and Organolithium? : r/chemistry. Reddit. [Link]
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. [Link]
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Benchmarking Novel Pyridopyrimidinone-Based PI3K/mTOR Inhibitors Against Established Clinical Candidates
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a premier target for therapeutic intervention. This has led to the development of numerous inhibitors targeting key nodes in this pathway. While single-target inhibitors have shown clinical efficacy, the development of dual PI3K/mTOR inhibitors offers a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity by vertically blocking the pathway at two crucial points.
This guide provides a comparative analysis of a novel pyridopyrimidinone derivative, herein referred to as Compound 31 , against the well-characterized clinical candidate Omipalisib (GSK2126458) . We will delve into the preclinical data, benchmarking their enzymatic and cellular inhibitory activities, and discuss the underlying experimental methodologies. This objective comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this novel chemical scaffold.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 recruits and activates AKT, a central kinase that in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, a master regulator of protein synthesis, phosphorylates substrates such as p70S6 kinase (p70S6K) to promote cell growth and proliferation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Efficacy Analysis
The following tables summarize the in vitro efficacy of Compound 31 in comparison to the established dual PI3K/mTOR inhibitor, Omipalisib.
Table 1: In Vitro Enzymatic Inhibition
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Compound 31 | 3.4 | 34 | 16 | 1 | 4.7 |
| Omipalisib (GSK2126458) | 0.014 | 0.13 | 0.024 | 0.06 | 0.18 |
Data sourced from Yu et al., 2018.[1]
Table 2: In Vitro Cellular Inhibition
| Compound | pAKT (S473) Inhibition IC50 (nM) in MCF-7 cells | p70S6K (T389) Inhibition IC50 (nM) in MCF-7 cells |
| Compound 31 | 16 | 66 |
| Omipalisib (GSK2126458) | 0.28 | 0.5 |
Data sourced from Yu et al., 2018.[1]
Table 3: In Vitro Cytotoxicity
| Compound | PC-3M (Prostate Cancer) Cell Proliferation IC50 (nM) |
| Compound 31 | 170 |
Data sourced from Yu et al., 2018.[1]
Discussion of Comparative Efficacy
The data presented demonstrates that the novel pyridopyrimidinone derivative, Compound 31, is a potent dual inhibitor of PI3K and mTOR.
Enzymatic Activity: In direct enzymatic assays, Omipalisib exhibits significantly higher potency against all tested Class I PI3K isoforms and mTOR, with IC50 values in the low picomolar to sub-nanomolar range. Compound 31, while less potent than Omipalisib, still displays impressive low nanomolar inhibition of PI3Kα, PI3Kγ, and mTOR, indicating a strong potential for therapeutic efficacy.[1]
Cellular Activity: The cellular inhibition data corroborates the enzymatic findings. Omipalisib demonstrates sub-nanomolar IC50 values for the inhibition of AKT and p70S6K phosphorylation in MCF-7 breast cancer cells. Compound 31 also effectively inhibits these key downstream markers of the PI3K/mTOR pathway, albeit at higher nanomolar concentrations.[1] This confirms the cell permeability and target engagement of Compound 31.
Cytotoxicity: Compound 31 exhibits potent anti-proliferative activity against the PC-3M prostate cancer cell line with an IC50 of 170 nM.[1] This demonstrates that its enzymatic and cellular inhibitory activities translate into a functional anti-cancer effect.
Experimental Methodologies
The following are detailed protocols for the key assays used to generate the comparative data.
Experimental Workflow: From Synthesis to In Vivo Efficacy
Caption: Overall workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3K and mTOR kinases.
Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the enzymatic activity of the kinase. The kinase phosphorylates a biotinylated substrate, which is then detected by a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate. Inhibition of the kinase results in a decreased HTRF signal.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Biotinylated substrate
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC
-
Test compounds (e.g., Compound 31, Omipalisib)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection mixture containing the europium-labeled antibody and streptavidin-APC.
-
Incubate at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Phosphorylation Assay (Western Blot or ELISA-based)
Objective: To measure the inhibition of downstream signaling proteins (pAKT, p70S6K) in a cellular context.
Principle: Cancer cells are treated with the test compound, and the levels of phosphorylated target proteins are quantified. This can be achieved through Western blotting or a quantitative ELISA-based method.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies against total and phosphorylated AKT (S473) and p70S6K (T389)
-
Secondary antibodies (HRP-conjugated for Western blot)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the test compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
PC-3M prostate cancer cells
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC-3M cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
The pyridopyrimidinone scaffold, exemplified by Compound 31, represents a promising new class of dual PI3K/mTOR inhibitors. While the benchmark compound, Omipalisib, demonstrates superior potency in enzymatic and cellular assays, Compound 31 exhibits potent low nanomolar inhibitory activity and significant anti-proliferative effects in a relevant cancer cell line.[1] The favorable in vitro profile of Compound 31 warrants further investigation and optimization. This comparative guide underscores the importance of rigorous, standardized experimental protocols for the objective evaluation of novel therapeutic candidates in the competitive landscape of oncology drug discovery.
References
-
Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256–261. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-(6-Fluoropyridin-2-yl)ethanone
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(6-Fluoropyridin-2-yl)ethanone (CAS No. 501009-05-8). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Profile and Core Safety Principles
This compound is a fluorinated pyridine derivative that must be handled with care. Its hazard profile necessitates that it be treated as hazardous waste from the moment of its generation to its final disposal[1]. The fundamental principle of its disposal is the complete prevention of its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in standard refuse containers [1][2].
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS) and summarized below.
| Identifier | Information |
| CAS Number | 501009-05-8[2][3] |
| Molecular Formula | C7H6FNO[3] |
| Signal Word | Warning[3][4] |
| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[3][4] H319: Causes serious eye irritation[3][4] H335: May cause respiratory irritation[3][4] |
| Combustion Byproducts | May produce toxic and corrosive gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[5][6]. |
The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations regarding their disposal[7][8].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes and vapors[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption. Nitrile may offer limited protection; always check manufacturer compatibility charts[1][9]. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination[1]. |
| Respiratory Protection | All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of vapors or aerosols[1][4]. |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to create a clear, unbroken chain of custody for the hazardous waste.
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Action: Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, sealable hazardous waste container[9].
-
Causality: This compound should not be mixed with other waste streams, especially strong oxidizing agents or acids, to avoid potentially violent reactions[1][10]. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
Step 2: Comprehensive Labeling
Clear labeling is a non-negotiable safety requirement that ensures all handlers are aware of the container's contents and associated hazards.
-
Action: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. The label must include:
-
Causality: An accurate label prevents improper handling, consolidation, or disposal and is required by regulations.
Step 3: Temporary Storage in a Satellite Accumulation Area
Waste must be stored safely pending pickup by trained disposal personnel.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Causality: This area must be well-ventilated, away from sources of ignition like heat or sparks, and segregated from incompatible materials[2][9]. Keeping the container tightly closed prevents the release of vapors[4][11].
Step 4: Final Disposal Arrangement
The final disposal must be handled by professionals equipped to manage halogenated organic waste.
-
Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department[1].
-
Causality: this compound requires disposal via high-temperature incineration at a licensed facility[12]. The fluorine content necessitates that the incinerator be equipped with specialized scrubbers to neutralize the resulting acidic hydrogen fluoride gas, protecting the environment[7].
Caption: Logical flow for responding to a this compound spill.
The Regulatory Framework
The disposal of this compound is governed by regulations managing hazardous and halogenated organic wastes. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets standards for such materials. Specifically, 40 CFR § 268.32 restricts the land disposal of halogenated organic compounds (HOCs).[8][13] While this specific chemical may not be individually listed, it falls into the regulated category by its chemical nature. Therefore, the mandated disposal method is a technology that destroys the hazardous constituents, with high-temperature incineration being the primary method for liquid organic wastes.[7][12]
By following the procedures outlined in this guide, your laboratory will not only ensure a safe working environment but also remain in full compliance with these critical environmental regulations. Always consult your local and institutional EHS department for specific guidance, as regulations may vary.
References
- Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide. Benchchem.
- Ethanone,1-(6-fluoro-2-pyridinyl)
- Safety D
- 1-(5-Amino-2-fluoropyridin-4-yl)
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 1-(6-Fluoropyridin-2-yl)
- 2-Hexanone Safety D
- Safety D
- 2-Fluoropyridine Safety D
- Hydrogen fluoride pyridine Safety D
- Pyridine Standard Operating Procedure.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
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Definitive Guide to Personal Protective Equipment for Handling 1-(6-Fluoropyridin-2-yl)ethanone
This document provides a comprehensive, technically grounded guide for the safe handling of 1-(6-Fluoropyridin-2-yl)ethanone (CAS No. 501009-05-8) in a laboratory setting. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This guide is structured to provide not just procedural steps, but the critical reasoning behind them, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a fluorinated pyridine derivative. While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) for it and structurally related chemicals indicate significant potential hazards.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]
The Globally Harmonized System (GHS) classifications for this chemical and its close analogs consistently include:
The causality is clear: the chemical structure suggests reactivity with biological tissues. The presence of the ketone group and the fluorinated pyridine ring can lead to irritation and damage upon contact. Therefore, the core principle of our protective strategy is the complete prevention of direct contact with the substance.
It is critical to note that for many research chemicals like this one, occupational exposure limits (OELs) have not been established.[2][5] In the absence of defined limits, we must adhere to the ALARA (As Low As Reasonably Achievable) principle, employing a stringent combination of engineering controls and personal protective equipment to minimize any potential exposure.
Core Protective Equipment: A Multi-Layered Defense
Selection of PPE is not a checklist; it is a risk-based assessment. For this compound, which is likely a solid (dust), the following multi-layered approach is mandatory.[6]
Eye and Face Protection: The Non-Negotiable First Line
-
Primary Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.
-
Secondary Protection (Mandatory for Handling): Due to the severe eye irritation hazard (H319), chemical splash goggles are required when handling the solid or solutions.[7] Goggles provide a full seal around the eyes, protecting against airborne dust particles and accidental splashes, which safety glasses do not.[8]
-
Tertiary Protection (Recommended for High-Risk Operations): When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Contact
-
Gloves: Standard nitrile gloves are a suitable starting point. However, for prolonged handling or in case of a spill, double-gloving is recommended. The outer glove should be a chemically resistant material. Given the ketone functional group, a glove selection guide should be consulted. Materials like butyl rubber or laminate films (e.g., Silver Shield) offer excellent protection against a broad range of organic compounds.[10]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects the skin and personal clothing from minor spills and dust.
-
Additional Protection: For operations involving larger quantities, a chemically resistant apron worn over the lab coat provides an additional barrier. Ensure footwear is closed-toe and offers no exposed skin.[8]
Respiratory Protection: Controlling Inhalation Risks
The hazard statement H335 "May cause respiratory irritation" dictates that this compound must be handled within a certified chemical fume hood to control airborne dust and vapors.[1][2]
-
Primary Control: All weighing and transfer operations involving the solid powder must be conducted in a fume hood.
-
Secondary Control (For Emergency Use): If engineering controls fail or in the event of a significant spill outside of a fume hood, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is recommended.[11] Personnel must be properly fit-tested and trained before using a respirator.[7]
Operational and Disposal Plan
A systematic approach to operations ensures safety is integrated into the workflow, not an afterthought.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection, Donning, and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Follow the sequence outlined in the diagram above.
-
Weighing/Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If any material becomes airborne, pause and allow the fume hood to clear it.
-
Post-Handling: Clean all non-disposable equipment thoroughly. Wipe down the work surface in the fume hood.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, as shown in the workflow diagram. The most contaminated items (outer gloves) are removed first.
-
Hygiene: Wash hands with soap and water immediately after removing gloves.[2]
Disposal Plan
-
Chemical Waste: All excess solid this compound and any solutions must be disposed of as hazardous chemical waste.[1] Contact a licensed professional waste disposal service.[2] Do not pour down the drain.[1]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be collected in a sealed, labeled hazardous waste bag for disposal.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Spill: Evacuate the area. For a small spill within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department.
Summary Data Table
| Property | Value | Source |
| Chemical Name | This compound | [13] |
| CAS Number | 501009-05-8 | [13][14] |
| Molecular Formula | C7H6FNO | [13][14] |
| Molecular Weight | 139.13 g/mol | [13][14] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2][3][13] |
| GHS Precautionary Codes | P261, P280, P305+P351+P338 | [1][2][13] |
| Occupational Exposure Limits | Not Available | [2][5] |
References
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound. (Please search for the specific product on the Sigma-Aldrich website to get the most current SDS).
-
Aaron Chemicals LLC. (2024). Safety Data Sheet for 1-(6-Chloro-5-fluoropyridin-3-yl)ethanone. [Link]
-
Not specified. (2019). Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE) - Glove Selection Chart. [Link]
-
PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sams-solutions.com [sams-solutions.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. epa.gov [epa.gov]
- 12. echemi.com [echemi.com]
- 13. 501009-05-8 | this compound - AiFChem [aifchem.com]
- 14. 1stsci.com [1stsci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
